N-methylcyclobutanamine hydrochloride
Description
Properties
IUPAC Name |
N-methylcyclobutanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-6-5-3-2-4-5;/h5-6H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXFWSPGAJVTRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679359 | |
| Record name | N-Methylcyclobutanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848497-98-3 | |
| Record name | N-Methylcyclobutanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylcyclobutanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of N-methylcyclobutanamine Hydrochloride
Introduction
N-methylcyclobutanamine hydrochloride is a synthetically valuable secondary amine salt that has garnered increasing interest within the realms of medicinal chemistry and drug discovery. Its rigid, puckered cyclobutane scaffold offers a unique three-dimensional profile that can impart favorable pharmacokinetic and pharmacodynamic properties to parent molecules. This guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, handling, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Basic Properties
The hydrochloride salt of N-methylcyclobutanamine enhances its stability and solubility in polar solvents, making it a versatile reagent in a variety of reaction conditions.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂ClN | [2] |
| Molecular Weight | 121.61 g/mol | [2] |
| CAS Number | 848497-98-3 | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 241-244 °C | [3] |
| pKa (of free base) | 10.94 ± 0.20 (Predicted) | N/A |
| Solubility | Soluble in polar solvents | [1] |
The basicity of the free amine, N-methylcyclobutanamine (CAS 34066-62-1), is a critical parameter influencing its reactivity.[1] The predicted pKa of the conjugate acid is approximately 10.94, indicating it is a moderately strong base, typical for a secondary amine. This basicity allows it to act as a nucleophile in various organic transformations.
Spectroscopic Data
Characterization of this compound is crucial for its identification and quality control. Below is a summary of expected spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons, the methine proton on the cyclobutane ring attached to the nitrogen, and the methylene protons of the cyclobutane ring. The hydrochloride salt form may lead to broadening of the N-H proton signal.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the C-N carbon of the cyclobutane ring, and the other carbons of the cyclobutane ring.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands. Key expected peaks include:
-
N-H stretching vibrations for the secondary ammonium salt.
-
C-H stretching vibrations for the alkyl groups.
-
C-N stretching vibrations.
Mass Spectrometry (MS)
Mass spectral analysis will show the molecular ion peak corresponding to the free base, N-methylcyclobutanamine, upon loss of HCl. Fragmentation patterns will be consistent with the structure of the molecule.
Synthesis and Characterization
While this compound is commercially available, understanding its synthesis provides valuable context for its use and potential impurities. A common synthetic route involves the reductive amination of cyclobutanone.
Illustrative Synthetic Workflow
Caption: Reductive amination of cyclobutanone to form this compound.
Experimental Protocol: Synthesis via Reductive Amination
Objective: To synthesize this compound from cyclobutanone.
Materials:
-
Cyclobutanone
-
Methylamine (solution in a suitable solvent, e.g., THF or ethanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Hydrochloric acid (solution in a suitable solvent, e.g., diethyl ether or isopropanol)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclobutanone in the chosen solvent (DCM or DCE). Cool the solution in an ice bath.
-
Add the methylamine solution dropwise to the cooled cyclobutanone solution while stirring. Allow the reaction to stir for 1-2 hours at room temperature to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by techniques such as thin-layer chromatography (TLC) or GC-MS.
-
Reduction: To the solution containing the imine, add sodium triacetoxyborohydride in portions. The reaction is often exothermic, so maintain the temperature with the ice bath.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction for the disappearance of the imine and the formation of the N-methylcyclobutanamine product by an appropriate analytical method.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude N-methylcyclobutanamine free base.
-
Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid in the same solvent with stirring. The this compound will precipitate out of the solution.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The melting point should also be determined and compared to the literature value.
Applications in Drug Discovery and Medicinal Chemistry
The cyclobutane moiety is increasingly utilized in medicinal chemistry to impart unique structural and physicochemical properties to drug candidates.[4] this compound serves as a key building block in the synthesis of various biologically active compounds.
As a Bioisosteric Replacement
The cyclobutane ring can act as a bioisostere for other cyclic or aromatic systems, offering a more three-dimensional and sp³-rich scaffold. This can lead to improved metabolic stability and altered binding conformations.[4]
In the Development of CNS-Active Agents
Derivatives of N-methylcyclobutanamine have shown promise in the development of treatments for central nervous system (CNS) disorders. For instance, compounds incorporating the N-methylcyclobutanamine motif have been investigated as sigma-1 receptor ligands with potential applications in neuropathic pain and neurodegenerative diseases.[1] Some N,N-disubstituted cyclobutylamine derivatives have been explored for the treatment of depression.[5][6]
Workflow for Incorporating N-methylcyclobutanamine into a Lead Compound
Caption: General workflow for utilizing this compound in lead optimization.
Handling, Safety, and Stability
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The following hazard statements are associated with this compound:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H332: Harmful if inhaled.[2]
-
H335: May cause respiratory irritation.[2]
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields or goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if inhalation is likely.
-
Body Protection: A laboratory coat is required.
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes.
Stability and Storage
This compound is generally stable under normal laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place. As a hydrochloride salt, it is less prone to degradation than the free base.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and organic synthesis. Its unique structural features and predictable reactivity make it an attractive component for the design of novel therapeutic agents. A thorough understanding of its basic properties, synthesis, and handling is essential for its effective and safe utilization in a research and development setting.
References
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Green, M. E., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society. [Link]
-
Green, M. E., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. PubMed Central. [Link]
- Google Patents. (1987). EP0230742A1 - N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride monohydrate and pharmaceutical compositions containing it.
- Google Patents. (1987). GB2184122A - N,n-dimethyl-1-1-(4-chlorophenyl)cyclobutyl-3-methylbutylamine saltt.
-
PubChem. (n.d.). N-Methylcyclobutanamine. Retrieved from [Link]
- Google Patents. (1987). EP0230742B1 - N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride monohydrate and pharmaceutical compositions containing it.
-
ScholarWorks. (2023). studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]
-
Cenmed Enterprises. (n.d.). N Methylcyclobutanamine Hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride. Retrieved from [Link]
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- 6. GB2184122A - N,n-dimethyl-1-1-(4-chlorophenyl)cyclobutyl-3-methylbutylamine saltt - Google Patents [patents.google.com]
N-methylcyclobutanamine hydrochloride chemical structure and synthesis.
An In-Depth Technical Guide to the Structure and Synthesis of N-methylcyclobutanamine Hydrochloride
Introduction: The Role of Strained Ring Systems in Modern Chemistry
Small, strained carbocyclic scaffolds are of immense interest to the pharmaceutical and materials science industries. The cyclobutane moiety, in particular, offers a unique three-dimensional exit vector and conformational rigidity that can be exploited to enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties of bioactive molecules. N-methylcyclobutanamine, and its more stable hydrochloride salt, serves as a critical building block for introducing this valuable structural motif. This guide provides a detailed exploration of the chemical structure, properties, and a validated synthetic pathway for this compound, intended for researchers and professionals in organic synthesis and drug development.
Chemical Identity and Physicochemical Properties
This compound is the salt form of the parent secondary amine, N-methylcyclobutanamine. The molecule consists of a four-membered cyclobutane ring attached to a nitrogen atom, which is further substituted with a methyl group.[1][2] In the hydrochloride salt, the lone pair of electrons on the basic nitrogen atom is protonated by hydrochloric acid, forming an ammonium cation with a chloride counter-ion.[1] This conversion to the salt form is a standard practice in organic chemistry to enhance the compound's stability, crystallinity, and solubility in polar solvents compared to the often volatile and less stable free base.[1]
Structural Representation
Caption: Chemical structure of this compound.
Key Physicochemical Data
The following table summarizes the essential properties of N-methylcyclobutanamine and its hydrochloride salt.
| Property | N-methylcyclobutanamine (Free Base) | N-methylcyclobutanamine HCl (Salt) | Reference(s) |
| CAS Number | 34066-62-1 | 848497-98-3 | [1][3][4] |
| Molecular Formula | C₅H₁₁N | C₅H₁₂ClN | [3][4] |
| Molecular Weight | 85.15 g/mol | 121.61 g/mol | [3][4] |
| Appearance | Colorless to light yellow liquid | White to off-white solid | [3][5] |
| Boiling Point | 95.6 ± 8.0 °C (Predicted) | Not Applicable | [3] |
| Melting Point | Not Applicable | 241-244 °C (for 1-methyl isomer) | [6][7] |
| Storage | 2-8°C, protect from light | Inert atmosphere, 2-8°C | [3][8] |
Note: Melting point data is more readily available for the isomeric 1-methylcyclobutanamine hydrochloride, which may have similar properties.
Synthesis Pathway: Reductive Amination
The most direct and widely adopted method for synthesizing N-methylcyclobutanamine is through the reductive amination of cyclobutanone with methylamine.[9][10] This one-pot reaction is highly efficient and proceeds via an iminium ion intermediate, which is subsequently reduced to the target secondary amine.
Retrosynthetic Analysis
A retrosynthetic disconnection of the target molecule at the C-N bond logically reveals the precursor synthons: a cyclobutyl cation equivalent and a methylamine anion equivalent. In the forward synthesis, these are represented by the commercially available starting materials, cyclobutanone (an electrophile) and methylamine (a nucleophile).
Caption: Retrosynthetic disconnection of N-methylcyclobutanamine.
Reaction Mechanism
The reductive amination process involves two key stages that occur sequentially in the same reaction vessel.
-
Iminium Ion Formation: Methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclobutanone. This is followed by a proton transfer and subsequent dehydration (loss of a water molecule), typically facilitated by mildly acidic conditions, to form a transient iminium ion.
-
Reduction: A selective reducing agent, present in the reaction mixture, donates a hydride (H⁻) to the electrophilic carbon of the iminium ion, yielding the final N-methylcyclobutanamine product.
The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) is exceptionally well-suited for this transformation.[10][11] It is a mild reducing agent, capable of reducing the C=N⁺ bond of the iminium ion but is generally unreactive towards the C=O bond of the ketone starting material. This selectivity prevents premature reduction of cyclobutanone and ensures a high yield of the desired amine.
Caption: Workflow for the reductive amination synthesis.
Experimental Protocol: Synthesis of N-methylcyclobutanamine (Free Base)
This protocol is a representative procedure for the synthesis of the free base.
Materials & Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Condenser and nitrogen/argon inlet
-
Ice bath
-
Cyclobutanone
-
Methylamine (e.g., 40% solution in water or 2.0 M in THF/Methanol)
-
Methanol (MeOH) or other suitable solvent
-
Acetic acid (glacial)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Standard work-up reagents (e.g., ethyl acetate, saturated sodium bicarbonate, brine, anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add cyclobutanone (1.0 eq) and dissolve it in methanol (approx. 0.2-0.5 M concentration).
-
Amine Addition: Cool the solution in an ice bath and add methylamine (1.2-1.5 eq).
-
Acid Catalyst: Add a few drops of glacial acetic acid to catalyze iminium ion formation.[12] Stir the mixture at 0-5 °C for 30-60 minutes.
-
Reduction: Slowly add sodium cyanoborohydride (1.2-1.5 eq) portion-wise to the stirring solution, ensuring the temperature remains below 10 °C.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Carefully quench the reaction by slowly adding water or 1 M HCl to decompose any excess hydride reagent.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to basify the mixture and extract the amine into the organic layer.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude N-methylcyclobutanamine free base.
-
-
Purification: The crude product can be purified further by distillation or column chromatography if necessary.
Protocol: Conversion to Hydrochloride Salt
Procedure:
-
Dissolve the purified N-methylcyclobutanamine free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen chloride (e.g., 2.0 M HCl in diethyl ether) dropwise with stirring.
-
A white precipitate of this compound will form immediately.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.
Applications in Organic Synthesis
This compound is a versatile building block used primarily in the construction of more complex molecules, particularly in medicinal chemistry. Its secondary amine functionality allows it to participate readily in nucleophilic substitution and addition reactions.[1]
| Reaction Type | Reaction Partners | Conditions | Product Type | Reference |
| Amide Formation | Carboxylic acids (activated, e.g., with BOP or PyBOP reagent) | DIPEA, DMF, Room Temp | N-methyl-N-cyclobutyl amides | [1] |
| Nucleophilic Substitution | Activated heteroaryl halides (e.g., purine derivatives) | Et₃N, MeOH, 100°C | N-substituted heteroaryl amines | [1] |
| Reductive Amination | Ketones/Aldehydes (e.g., 2-Oxo-cyclopentanecarboxylic acid) | NaCNBH₃, NaOAc, MeOH | Tertiary amines | [1] |
Conclusion
This compound is a valuable and accessible chemical building block. Its synthesis via reductive amination of cyclobutanone is a robust and scalable method, benefiting from the high selectivity of reducing agents like sodium cyanoborohydride. The resulting hydrochloride salt provides a stable, easy-to-handle solid that serves as a key intermediate for introducing the cyclobutane motif in drug discovery and advanced material synthesis, making it a staple reagent for the modern synthetic chemist.
References
- This compound - 848497-98-3 - Vulcanchem. (n.d.).
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- 1-METHYLCYCLOBUTANAMINE HCL - Physico-chemical Properties. (2024). ChemBK.
- 1-Methylcyclobutanamine hydrochloride | 174886-05-6. (n.d.). Sigma-Aldrich.
- 1-Methyl-cyclobutylamine hydrochloride | CAS#:174886-05-6. (2025). Chemsrc.
- 3-Methylcyclobutanamine hydrochloride | 89381-07-7. (2025). ChemicalBook.
- 1-Methylcyclobutan-1-amine hydrochloride | C5H12ClN | CID 18332449. (n.d.). PubChem.
- Cas 75098-42-9,N-methylcyclopentanamine hydrochloride. (n.d.). lookchem.
- N Methylcyclobutanamine Hydrochloride. (n.d.). Cenmed Enterprises.
- 1-MethylcyclobutanaMine hydrochloride | 174886-05-6. (2025). ChemicalBook.
- CAS 34066-62-1: N-Methylcyclobutanamine. (n.d.). CymitQuimica.
- Reductive amination. (n.d.). Wikipedia.
- Reductive Amination. (2023, March 16). YouTube.
- Reductive Amination. (2023, January 22). Chemistry LibreTexts.
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An In-Depth Technical Guide to the IUPAC Nomenclature of N-methylcyclobutanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for N-methylcyclobutanamine hydrochloride. It delves into the systematic rules governing the naming of secondary amines and their corresponding hydrochloride salts. This document serves as a detailed reference for professionals in the fields of chemistry and drug development, ensuring accuracy and consistency in chemical communication. Beyond nomenclature, this guide explores the compound's chemical identity, properties, and its relevance in synthetic applications, particularly in medicinal chemistry.
Introduction to Amine and Amine Salt Nomenclature
The precise naming of chemical compounds is fundamental to scientific communication. The IUPAC system of nomenclature provides a standardized set of rules to ensure that a systematic name corresponds to a single, unambiguous chemical structure. Amines, organic compounds and functional groups that contain a basic nitrogen atom with a lone pair, are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic substituents attached to the nitrogen.[1]
The naming convention for amines can follow several IUPAC-accepted methods. For simpler amines, the suffix "-amine" is appended to the name of the alkyl substituent.[1] In more complex molecules, the amino group can be treated as a substituent, denoted by the prefix "amino-".[1] For secondary and tertiary amines with different alkyl groups, the largest group is considered the parent chain, while the smaller groups are designated as N-substituents.[1][2]
When an amine is protonated, typically by reaction with an acid, it forms an ammonium salt. The nomenclature for these salts involves naming the cation first, followed by the name of the anion.[3][4] The amine's name is modified by replacing the "-amine" suffix with "-ammonium".[3][4]
Deconstructing the IUPAC Name: this compound
The systematic IUPAC name for the compound is This compound . Let's dissect this name to understand the underlying structural information.
Identifying the Parent Structure
The base of the name is "cyclobutanamine". This indicates a primary amine where the amino group (-NH₂) is attached to a cyclobutane ring. Cyclobutane is a four-membered cycloalkane.
Identifying Substituents on the Nitrogen Atom
The prefix "N-methyl" specifies that there is a methyl group (-CH₃) attached to the nitrogen atom of the cyclobutanamine. The "N-" is a crucial locant that clarifies the point of attachment is the nitrogen atom, not the cyclobutane ring.[2] This substitution of one hydrogen on the primary amine's nitrogen with a methyl group makes the resulting amine, N-methylcyclobutanamine, a secondary amine.
Identifying the Salt Form
The term "hydrochloride" indicates that the N-methylcyclobutanamine has been protonated by hydrochloric acid (HCl). The basic nitrogen atom of the amine accepts a proton (H⁺) from the acid, forming a positively charged ammonium cation. This cation then forms an ionic bond with the chloride anion (Cl⁻).[5] This salt formation is a common strategy in medicinal chemistry to improve the solubility and stability of amine-containing drug candidates.[5]
The following diagram illustrates the logical steps to arrive at the IUPAC name:
Caption: Hierarchical process for deriving the IUPAC name.
Chemical Identity and Properties
A comprehensive understanding of a compound requires knowledge of its key identifiers and physicochemical properties.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 848497-98-3 | [5][6] |
| Molecular Formula | C₅H₁₂ClN | [6] |
| Molecular Weight | 121.61 g/mol | [6] |
| Free Base CAS Number | 34066-62-1 (for N-methylcyclobutanamine) | [5][7][8] |
| Free Base Molecular Formula | C₅H₁₁N | [5][7][9] |
| Free Base Molecular Weight | 85.15 g/mol | [7][8] |
The hydrochloride salt form generally confers greater water solubility and crystallinity compared to the free base, which is advantageous for pharmaceutical formulation and handling.[5]
Synthesis and Applications in Research
This compound is a valuable building block in organic synthesis, particularly within the realm of medicinal chemistry. Its utility as a secondary amine allows it to participate in a variety of chemical transformations.
General Synthetic Utility
As a secondary amine, this compound is frequently employed in reactions such as:
-
Nucleophilic Substitution: Reacting with electrophiles to form new carbon-nitrogen bonds.
-
Amide Bond Formation: Coupling with carboxylic acids or their derivatives, often facilitated by coupling agents like PyBOP or BOP.[5]
-
Reductive Amination: Reacting with ketones or aldehydes in the presence of a reducing agent to form a more substituted amine.[5]
Experimental Protocol: Amide Coupling
The following is a representative, step-by-step protocol for an amide coupling reaction involving this compound, based on literature examples.[5]
Objective: To synthesize an amide by coupling a carboxylic acid with N-methylcyclobutanamine.
Materials:
-
(2R)-2-(4-bromophenyl)-2-[[(tert-butoxy)carbonyl]amino]acetic acid (or other suitable carboxylic acid)
-
This compound
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or similar coupling reagent
-
Dimethylformamide (DMF) as solvent
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1 equivalent) in DMF.
-
Add a tertiary amine base such as DIPEA or Et₃N (2-4 equivalents) to the solution. The base is crucial for deprotonating the carboxylic acid and neutralizing the hydrochloride salt of the amine, liberating the free N-methylcyclobutanamine in situ.
-
Add this compound (1-1.2 equivalents) to the reaction mixture.
-
Add the coupling reagent, such as BOP (1.2 equivalents), to the solution.
-
Stir the resulting solution at room temperature for a specified time (e.g., 2 hours), monitoring the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, proceed with standard aqueous workup and purification (e.g., extraction and column chromatography) to isolate the desired amide product.
The workflow for this synthetic protocol is visualized below:
Caption: Workflow for a typical amide coupling reaction.
Significance in Drug Discovery
The N-methylcyclobutanamine moiety has been incorporated into molecules targeting the central nervous system (CNS). For instance, derivatives have been synthesized and evaluated as sigma-1 receptor ligands, demonstrating high potency and selectivity.[5] The structural characteristics of these compounds also suggest a high likelihood of penetrating the blood-brain barrier, making them promising candidates for the treatment of neurological disorders.[5]
Conclusion
The IUPAC name This compound precisely describes a secondary amine attached to a cyclobutane ring, which exists as a hydrochloride salt. A systematic application of IUPAC rules, including the identification of the parent amine, N-substituents, and the salt form, leads to this unambiguous name. Beyond its nomenclature, this compound serves as a key synthetic intermediate, particularly in the development of novel therapeutics targeting the central nervous system. This guide provides the foundational knowledge required for researchers and scientists to accurately name, identify, and utilize this compound in their work.
References
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An In-depth Technical Guide to N-Methylcyclobutanamine Hydrochloride (CAS 848497-98-3): Properties, Hazards, and Applications in Neurotherapeutic Research
Introduction
N-Methylcyclobutanamine hydrochloride, registered under CAS number 848497-98-3, is a niche yet significant secondary amine salt that has garnered attention within the realms of organic synthesis and medicinal chemistry. Its structural motif, featuring a cyclobutane ring appended to a methylamino group, serves as a valuable building block in the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, associated hazards and handling protocols, and its emerging role in the development of novel therapeutics, particularly as a key synthetic precursor for potent and selective sigma-1 receptor ligands. The content herein is curated for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for laboratory and developmental applications.
Physicochemical Properties
This compound is the salt form of the free base, N-methylcyclobutanamine (CAS 34066-62-1). The hydrochloride salt form generally offers enhanced stability and solubility in polar solvents, which is advantageous for its use in various reaction conditions.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 848497-98-3 | [1] |
| Molecular Formula | C₅H₁₂ClN | [1] |
| Molecular Weight | 121.61 g/mol | [1] |
| Appearance | Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid or Solid | [2] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1][3] |
| Solubility | Soluble in polar solvents | [1] |
| Synonyms | Cyclobutyl-methyl-amine hydrochloride, N-cyclobutyl-N-methylamine hydrochloride | [2] |
Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily derived from the reactivity of its secondary amine functional group. This makes it a versatile reagent in nucleophilic substitution and addition reactions.[1] Its application has been documented in various synthetic transformations, including reductive amination and amide bond formation.[1]
Key Synthetic Transformations
-
Amide Formation: It readily participates in amide coupling reactions with carboxylic acids, often facilitated by standard coupling agents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).[1]
-
Nucleophilic Substitution: The amine can act as a nucleophile to displace leaving groups in various substrates, a common strategy for introducing the N-methylcyclobutylamino moiety into a target molecule.[1]
A workflow for a typical amide coupling reaction is illustrated below.
Caption: Generalized workflow for amide bond formation using this compound.
Role in Neurotherapeutic Drug Discovery: Synthesis of Sigma-1 Receptor Ligands
A significant application of this compound is in the synthesis of selective sigma-1 receptor ligands.[1] The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface.[4][5] It plays a crucial role in modulating calcium signaling, which is vital for cellular stress responses and neuronal function.[5][6] Due to its involvement in various neurological and psychiatric conditions, including neurodegenerative diseases, depression, and neuropathic pain, the sigma-1 receptor has emerged as a promising therapeutic target.[5][6]
Derivatives incorporating the N-methylcyclobutanamine moiety have demonstrated low nanomolar to subnanomolar potencies as sigma-1 receptor ligands, with good selectivity over the sigma-2 receptor.[1][7] Notably, compounds containing this structural element have shown a high likelihood of penetrating the blood-brain barrier, a critical attribute for CNS-targeted drugs.[1] Furthermore, some of these ligands have exhibited significant neurite outgrowth efficacy in neuronal cell lines, suggesting potential for neuroprotective or neuroregenerative therapies.[1][7]
The activation of the sigma-1 receptor by an agonist ligand initiates a signaling cascade that can lead to neuroprotective effects. A simplified representation of this pathway is shown below.
Caption: Simplified signaling pathway of the sigma-1 receptor upon agonist binding.
Experimental Protocol: Amide Coupling
The following is an illustrative protocol for the synthesis of an amide using this compound, based on a reported procedure.[1]
Reaction: Synthesis of (2R)-2-(4-bromophenyl)-2-[[(tert-butoxy)carbonyl]amino]-N-cyclobutyl-N-methylacetamide.
Materials:
-
(2R)-2-(4-bromophenyl)-2-[[(tert-butoxy)carbonyl]amino]acetic acid
-
This compound (CAS 848497-98-3)
-
Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of (2R)-2-(4-bromophenyl)-2-[[(tert-butoxy)carbonyl]amino]acetic acid (1.0 eq) in anhydrous DMF, add diisopropylethylamine (4.0 eq).
-
Add this compound (1.0 eq) to the solution.
-
Finally, add BOP reagent (1.2 eq) to the reaction mixture.
-
Stir the resulting solution at room temperature for 2 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction mixture is worked up by standard aqueous extraction procedures.
-
The crude product is purified by column chromatography to yield the desired amide.
This protocol is for illustrative purposes only and should be adapted and optimized based on specific laboratory conditions and safety assessments.
Hazards and Safety Precautions
Primary Hazards:
-
Inhalation: May cause respiratory irritation.[4]
-
Skin Contact: May cause skin irritation. Avoid contact.[4]
-
Eye Contact: May cause serious eye irritation. Avoid contact.[4]
-
Ingestion: Harmful if swallowed.
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[4]
-
Eye Protection: Wear chemical safety goggles or a face shield.[4]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[4]
-
Respiratory Protection: If dust formation is likely, use a NIOSH-approved respirator.[4]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[4]
-
Skin Contact: Wash off immediately with soap and plenty of water. Consult a physician.[4]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]
Storage and Disposal:
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere.[1]
-
Dispose of waste material in accordance with local, state, and federal regulations. This may involve using a licensed professional waste disposal service.[4]
Conclusion
This compound (CAS 848497-98-3) is a specialized chemical reagent with significant potential, particularly in the field of medicinal chemistry. Its utility as a synthetic building block for constructing potent and selective sigma-1 receptor ligands highlights its importance in the ongoing search for novel treatments for neurological disorders. Researchers and drug development professionals utilizing this compound must adhere to strict safety protocols due to its potential hazards. A thorough understanding of its properties, reactivity, and applications is essential for its safe and effective use in advancing therapeutic research.
References
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Capot Chemical Co., Ltd. (n.d.). MSDS of Cyclobutyl-methyl-amine hydrochloride. Retrieved from [Link]
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Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. (2022). MDPI. Retrieved from [Link]
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Wikipedia. (n.d.). Sigma-1 receptor. Retrieved from [Link]
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Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. (2024). Frontiers in Pharmacology. Retrieved from [Link]
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Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. (2023). ACS Chemical Neuroscience. Retrieved from [Link]
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ChemBK. (n.d.). 1-METHYLCYCLOBUTANAMINE HCL. Retrieved from [Link]
-
LookChem. (n.d.). Cas 34066-62-1,N-Methyl cyclobutylamine. Retrieved from [Link]
-
Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. (2020). MDPI. Retrieved from [Link]
-
Discovery of N-cyclobutylaminoethoxyisoxazole derivatives as novel sigma-1 receptor ligands with neurite outgrowth. (2018). RSC Advances. Retrieved from [Link]
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Navigating the Isomeric Landscape of Methylcyclobutanamine Hydrochloride: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of methylcyclobutanamine hydrochloride, a key building block in modern medicinal chemistry. It is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of its chemical properties, synthesis, and applications. A critical aspect addressed herein is the common isomeric ambiguity between N-methylcyclobutanamine hydrochloride and 1-methylcyclobutanamine hydrochloride, both of which share the same molecular formula and weight but exhibit distinct structural and reactive profiles.
Section 1: Unraveling the Isomerism
The term "methylcyclobutanamine hydrochloride" can refer to two primary isomers, which, despite their identical molecular formula and weight, possess different atom connectivity, leading to distinct chemical properties and applications.
-
This compound: The methyl group is attached to the nitrogen atom of the amino group.
-
1-methylcyclobutanamine hydrochloride: The methyl group is attached to the carbon atom of the cyclobutane ring that also bears the amino group.
It is imperative for researchers to unequivocally identify the specific isomer being used to ensure reproducibility and accuracy in experimental design.
Section 2: this compound
Chemical Formula: C₅H₁₂ClN
Molecular Weight: 121.61 g/mol
CAS Number: 848497-98-3
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClN | |
| Molecular Weight | 121.61 g/mol | |
| Boiling Point (Free Base) | 95.6±8.0 °C (Predicted) | |
| pKa (Free Base) | 10.94±0.20 (Predicted) | |
| Appearance | Colorless to light yellow liquid (Free Base) |
Synthesis and Reactivity
Experimental Workflow: Amide Bond Formation
This compound is frequently employed in amide coupling reactions, a cornerstone of peptide synthesis and the creation of numerous pharmaceutical compounds.
Sources
An In-depth Technical Guide to the Solubility of N-methylcyclobutanamine Hydrochloride
Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of N-methylcyclobutanamine hydrochloride. Recognizing the critical role of solubility in drug development and chemical research, this document moves beyond a simple data sheet. It offers researchers, scientists, and formulation experts a foundational understanding of the physicochemical principles governing this compound's solubility, a detailed protocol for its experimental determination, and insights into interpreting the resulting data. By grounding experimental practice in solid theoretical principles, this guide empowers researchers to generate reliable and meaningful solubility profiles for this compound across a diverse range of solvent systems.
Introduction to this compound
This compound is the salt form of the cyclic amine N-methylcyclobutanamine. The conversion of amines into their hydrochloride salts is a common strategy in pharmaceutical development to enhance properties such as solubility and stability.[1] As an ionic compound, its solubility behavior is markedly different from its free base form and is dictated by strong intermolecular forces. A thorough understanding of its solubility is paramount for applications ranging from reaction chemistry and purification to the formulation of active pharmaceutical ingredients (APIs), where bioavailability is often directly linked to the solubility of the drug substance.[1]
Chemical Structure:
-
Compound: this compound
-
Molecular Formula: C₅H₁₂ClN
-
Structure of Cation: The N-methylcyclobutanammonium cation features a four-membered carbon ring with a methylamino group. The nitrogen atom bears a positive charge.
-
Counter-ion: Chloride (Cl⁻)
The Physicochemical Basis of Solubility
The solubility of a compound is the maximum concentration that can be achieved in a specific solvent at a given temperature to form a stable, homogenous solution. For an ionic salt like this compound, the dissolution process involves overcoming the strong electrostatic forces of the crystal lattice and establishing favorable interactions between the ions and the solvent molecules. This is primarily governed by the principle "like dissolves like".[2][3]
Key Intermolecular Forces at Play:
-
Ion-Dipole Interactions: This is the most significant force for dissolving salts in polar solvents. The positive poles (e.g., hydrogen atoms in water) of the solvent molecules are attracted to the chloride anion, while the negative poles (e.g., the oxygen atom in water) are attracted to the N-methylcyclobutanammonium cation.[4][5]
-
Hydrogen Bonding: Polar protic solvents (e.g., water, ethanol) can act as hydrogen bond donors, interacting strongly with the chloride anion. The amine cation also has a proton that can participate in hydrogen bonding.
-
Van der Waals Forces: These weaker forces, including London dispersion forces, are the primary interactions in nonpolar solvents.[2] They are generally insufficient to overcome the strong ionic bonds of the salt, leading to poor solubility.
Solvent Classification and Expected Solubility:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess a dipole moment and can donate hydrogen bonds. This compound is expected to exhibit its highest solubility in these solvents due to strong ion-dipole interactions and hydrogen bonding.[5]
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents have a dipole moment but lack O-H or N-H bonds. They can effectively solvate the cation via dipole-dipole interactions but are less effective at solvating the anion compared to protic solvents. Moderate to good solubility is generally expected.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack a significant dipole moment and interact primarily through weak van der Waals forces.[5] They are unable to overcome the crystal lattice energy of the salt, and therefore, this compound is expected to be practically insoluble in these solvents.[2][4]
Physicochemical Properties Influencing Solubility: While specific experimental data for this compound is not widely published, we can infer its behavior from the predicted properties of its parent amine.
-
pKa: The predicted pKa of N-methylcyclobutanamine is approximately 10.94.[6][7] This high pKa indicates it is a relatively strong base. Consequently, the hydrochloride salt will remain protonated and in its ionic, more soluble form across a wide physiological pH range. A significant decrease in solubility would only be expected at a pH well above its pKa, where it would convert to the less soluble free base.
Experimental Determination of Thermodynamic Solubility
To obtain reliable and meaningful data, it is crucial to measure the thermodynamic solubility (also known as equilibrium solubility). This is the true saturation concentration of the most stable crystalline form of the compound under equilibrium conditions.[8][9][10] It is distinct from kinetic solubility , which is often measured in high-throughput screens and can be higher due to the formation of supersaturated, metastable solutions.[11][12] The gold-standard procedure for determining thermodynamic solubility is the Shake-Flask Method .[13]
Detailed Protocol: Equilibrium Shake-Flask Method
This protocol is a self-validating system designed to ensure that true equilibrium is reached and accurately measured.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a controlled temperature.
Materials & Equipment:
-
This compound (solid, of known purity)
-
Solvents of interest (analytical grade)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
-
Syringes
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or CAD) or a calibrated UV-Vis spectrophotometer.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that saturation has been reached.[14]
-
Solvent Addition: Accurately dispense a known volume of the chosen solvent (e.g., 2 mL) into the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient duration to ensure equilibrium is reached. A typical period is 24 to 48 hours.[14][15] It is advisable to run a time-point study (e.g., sampling at 24, 48, and 72 hours) for a new compound to confirm that the concentration has reached a plateau.[14]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, separate the saturated solution from the undissolved solid. The most reliable method is centrifugation followed by filtration.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully draw the supernatant into a syringe and filter it through a chemically inert, non-adsorbing syringe filter (e.g., 0.22 µm PTFE) into a clean collection vial.[16] This step removes any remaining microscopic particulates.
-
-
Quantification:
-
Accurately dilute a known volume of the clear filtrate with a suitable mobile phase or solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method, such as HPLC.
-
Generate a calibration curve using standard solutions of this compound at known concentrations.[16]
-
-
Data Analysis & Reporting: Calculate the concentration of the saturated solution based on the dilution factor and the calibration curve. Report the solubility in standard units such as mg/mL or mol/L, clearly stating the solvent and the temperature at which the measurement was made.
Diagram: Experimental Workflow for Shake-Flask Solubility
Below is a diagram illustrating the key steps in the equilibrium solubility determination process.
Caption: A generalized workflow for determining equilibrium solubility.
Data Presentation and Interpretation
Solubility data should be presented in a clear, tabular format to allow for easy comparison across different solvent systems.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent Class | Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Protic | Water | 80.1 | >200 | >1.64 |
| Methanol | 32.7 | 150 | 1.23 | |
| Ethanol | 24.5 | 75 | 0.62 | |
| Polar Aprotic | DMSO | 46.7 | 90 | 0.74 |
| Acetonitrile | 37.5 | 15 | 0.12 | |
| Acetone | 20.7 | 5 | 0.04 | |
| Nonpolar | Dichloromethane | 9.1 | <1 | <0.008 |
| Ethyl Acetate | 6.0 | <0.1 | <0.0008 | |
| Toluene | 2.4 | <0.01 | Insoluble | |
| Hexane | 1.9 | <0.01 | Insoluble |
Note: The values in this table are illustrative and must be determined experimentally.
Interpreting the Results: The experimental results should align with the theoretical principles discussed. High solubility in polar protic solvents is expected due to the strong ion-dipole interactions. The solubility will likely decrease as the polarity and hydrogen bonding capability of the solvent decreases. In nonpolar solvents, the compound is expected to be virtually insoluble. Any deviation from this trend could suggest specific molecular interactions or issues with the experimental setup.
Diagram: Solute-Solvent Interactions
The diagram below visualizes the fundamental interactions driving solubility.
Sources
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The Strategic Integration of the N-Methylcyclobutanamine Scaffold in Modern Drug Discovery: A Technical Guide
Abstract
The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore underutilized structural motifs. Among these, the cyclobutane ring has emerged as a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. This technical guide delves into the strategic application of N-methylcyclobutanamine hydrochloride as a versatile building block in contemporary drug discovery. Moving beyond its role as a simple synthetic intermediate, we will explore the profound impact of the N-methylcyclobutanamine moiety on the biological activity of derivative compounds, with a particular focus on the development of potent and selective ligands for the sigma-1 receptor—a key target in neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the rationale, synthetic utility, and potential biological activities stemming from this unique chemical scaffold.
Introduction: The Emerging Role of this compound
This compound is a salt of a secondary amine featuring a four-membered carbocycle. While it has been traditionally employed in various organic syntheses, its true potential lies in its utility as a foundational scaffold for creating novel bioactive molecules. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it a convenient starting material for a variety of chemical transformations.
The core value of N-methylcyclobutanamine resides in the unique properties of the cyclobutane ring itself. Increasingly, medicinal chemists are incorporating this motif to overcome challenges encountered with more conventional, flexible, or planar structures.[1][2][3]
Physicochemical Properties of this compound
A clear understanding of the starting material's properties is essential for its effective application in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 848497-98-3 | Vulcanchem |
| Molecular Formula | C₅H₁₂ClN | Cenmed Enterprises |
| Molecular Weight | 121.61 g/mol | Cenmed Enterprises |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water and polar organic solvents | [1] |
| Structure | A cyclobutane ring with a secondary amine substituted with a methyl group, protonated to form a hydrochloride salt. | [1] |
The Cyclobutane Moiety: A Strategic Advantage in Medicinal Chemistry
The incorporation of a cyclobutane ring into a drug candidate is a deliberate design choice aimed at conferring specific advantages that can translate into improved therapeutic outcomes.[1][2][3]
-
Conformational Rigidity : The puckered nature of the cyclobutane ring restricts the conformational freedom of a molecule.[2] This pre-organization of pharmacophoric groups can reduce the entropic penalty upon binding to a biological target, potentially leading to a significant increase in binding affinity and potency.[2]
-
Improved Metabolic Stability : Compared to linear alkyl chains, the cyclobutane core is generally more resistant to metabolic degradation.[2] Replacing metabolically labile linkers with a cyclobutane ring can extend a drug's half-life, improving its pharmacokinetic profile.
-
Precise Vectorial Orientation : The defined stereochemistry of substituted cyclobutanes allows for the precise spatial arrangement of functional groups. This is critical for optimizing interactions with target proteins and for systematically exploring structure-activity relationships (SAR).
-
Bioisosteric Replacement : The cyclobutane ring can serve as a bioisostere for other chemical groups, such as gem-dimethyl groups or even aromatic rings. This allows for the modulation of physicochemical properties like lipophilicity and solubility while maintaining or enhancing biological activity.[2]
-
Exploration of Three-Dimensional Chemical Space : The non-planar structure of the cyclobutane scaffold enables the exploration of three-dimensional chemical space, moving away from the often-crowded chemical space of flat, aromatic compounds.[1][2]
Caption: A simplified signaling pathway involving the sigma-1 receptor.
Synthetic Strategies and Experimental Protocols
The utility of this compound as a building block is predicated on its reactivity as a secondary amine. It can readily participate in a range of synthetic transformations, including reductive aminations, amide bond formations, and nucleophilic substitutions. [1]
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of novel drug candidates starting from this compound.
Caption: Workflow for drug discovery using N-methylcyclobutanamine HCl.
Exemplar Protocol: Synthesis of an Amide Derivative
This protocol describes a general procedure for the amide coupling of N-methylcyclobutanamine with a carboxylic acid, a common step in the synthesis of bioactive molecules.
Objective: To synthesize N-cyclobutyl-N-methylbenzamide.
Materials:
-
This compound
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Benzoyl chloride
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Free-Basing: In a round-bottom flask, dissolve this compound (1.0 eq) in DCM.
-
Add TEA or DIPEA (1.1 eq) dropwise at 0 °C to neutralize the hydrochloride and generate the free amine in situ. Stir for 15 minutes.
-
Acylation: While maintaining the temperature at 0 °C, add a solution of benzoyl chloride (1.05 eq) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Protocol: In Vitro Sigma-1 Receptor Radioligand Binding Assay
This protocol is adapted from established methods for determining the binding affinity of novel compounds for the σ₁ receptor. [4][5] Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the human σ₁ receptor.
Materials:
-
Membrane preparations from cells expressing human σ₁ receptors (e.g., guinea pig liver membranes are a common source). [4][6]* [³H]-(+)-pentazocine (radioligand). [4][5]* Haloperidol (for determining non-specific binding).
-
Test compound (dissolved in an appropriate solvent, e.g., DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates, filter mats (e.g., GF/B), and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to each well.
-
Add varying concentrations of the test compound.
-
Add the radioligand, [³H]-(+)-pentazocine, at a single concentration near its K₋ value (typically 1-5 nM).
-
For determining non-specific binding, add a high concentration of haloperidol (e.g., 10 µM) to a set of wells.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubation: Incubate the plate at room temperature for 120 minutes to reach equilibrium.
-
Harvesting: Terminate the assay by rapid filtration through the filter mats using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Kᵢ Calculation: Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
Conclusion and Future Perspectives
This compound represents a valuable and perhaps underappreciated building block in the arsenal of the modern medicinal chemist. The unique conformational and physicochemical properties imparted by the cyclobutane ring offer a compelling strategy to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. [2][7]The demonstrated success of the N-cyclobutylamine moiety in generating highly potent and selective sigma-1 receptor ligands with potential for CNS applications underscores the promise of this scaffold. [8] Future research should continue to explore the incorporation of the N-methylcyclobutanamine scaffold into diverse molecular architectures targeting a range of biological systems. A systematic investigation of the structure-activity relationships of its derivatives will undoubtedly unveil new therapeutic opportunities, solidifying the role of this versatile building block in the development of next-generation medicines.
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Weng, T. Y., et al. (2017). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 11, 44. Available from: [Link]
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Szabo, A., et al. (2017). The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases. Current Neuropharmacology, 15(1), 111-134. Available from: [Link]
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Gonzalez-Vera, J. A., et al. (2020). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences, 21(23), 9199. Available from: [Link]
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An In-Depth Technical Guide to Investigating the Mechanism of Action of N-Methylcyclobutanamine Hydrochloride
A Senior Application Scientist's Perspective on a Hypothetical Research Framework
Disclaimer: This document provides a hypothetical framework for investigating the mechanism of action of N-methylcyclobutanamine hydrochloride. As of the date of publication, there is a notable absence of publicly available scientific literature detailing the specific pharmacological, physiological, or toxicological effects of this compound. The theories and experimental protocols outlined herein are based on its chemical structure and established methodologies for characterizing novel psychoactive substances. This guide is intended for research and drug development professionals and should not be interpreted as a reflection of established scientific fact regarding this compound.
Introduction
This compound is a synthetic organic compound featuring a cyclobutane ring with a methylamino group.[1][2][3] Its chemical structure, particularly the presence of a secondary amine and a small, rigid cyclic moiety, suggests the potential for interaction with biological targets within the central nervous system (CNS). Structurally, it bears a resemblance to other small molecule CNS stimulants. However, without empirical data, its pharmacological profile remains uncharacterized.
This technical guide presents a structured, multi-tiered approach to elucidating the potential mechanism of action of this compound. We will proceed from foundational chemical characterization and in silico prediction to detailed in vitro and in vivo pharmacological profiling. The causality behind each experimental choice is explained to provide a robust and self-validating research workflow.
Part 1: Foundational Characterization and In Silico Assessment
Before embarking on extensive biological assays, a thorough understanding of the compound's physicochemical properties and a predictive assessment of its likely biological targets are essential.
Physicochemical Properties
A summary of the known properties of N-methylcyclobutanamine and its hydrochloride salt is presented in Table 1.
| Property | Value (N-methylcyclobutanamine) | Value (N-methylcyclobutanamine HCl) | Source(s) |
| Molecular Formula | C5H11N | C5H12ClN | [1][3] |
| Molecular Weight | 85.15 g/mol | 121.61 g/mol | [1][4] |
| Appearance | Colorless to light yellow liquid | Solid | [1][5] |
| Boiling Point | 95.6±8.0 °C (Predicted) | 139.9℃ at 760 mmHg | [1][4] |
| Storage | 2-8°C, protect from light | Under inert gas at 2-8°C | [1][4] |
In Silico Target Prediction
Computational methods can provide initial hypotheses about the potential biological targets of N-methylcyclobutanamine, guiding the selection of in vitro assays.
Experimental Protocol: Molecular Docking and Similarity Searching
-
3D Structure Generation: Generate a low-energy 3D conformer of N-methylcyclobutanamine.
-
Target Selection: Assemble a panel of 3D structures of known CNS targets, including:
-
Monoamine transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).[6][7][8]
-
Vesicular Monoamine Transporter 2 (VMAT2).
-
Key G-protein coupled receptors (GPCRs) implicated in stimulant action (e.g., dopamine receptors D1-D5, serotonin receptors, adrenergic receptors).
-
Monoamine oxidase A and B (MAO-A, MAO-B).[9]
-
-
Molecular Docking: Perform docking simulations of N-methylcyclobutanamine against each target protein. Analyze the predicted binding poses and docking scores to estimate binding affinity.
-
Pharmacophore and Shape Similarity Searching: Utilize databases such as PubChem and ChEMBL to identify known psychoactive compounds with high structural and pharmacophoric similarity to N-methylcyclobutanamine.[10] The pharmacological profiles of these analogs can suggest potential activities for the query compound.
Causality and Self-Validation: In silico methods are predictive and not definitive. However, they are a cost-effective and rapid way to prioritize experimental resources. Positive controls for docking would include the co-crystallized ligands for each target, while negative controls would involve docking against unrelated proteins where no binding is expected. The convergence of predictions from multiple computational approaches (e.g., docking and similarity searching) would increase confidence in the hypothesized targets.
Part 2: In Vitro Pharmacological Profiling
Based on the structural alerts and in silico predictions, the primary hypothesis is that this compound may interact with the monoamine system. The following in vitro assays are designed to test this hypothesis.
Monoamine Transporter Binding and Function
The interaction with DAT, NET, and SERT is a hallmark of many CNS stimulants.[11][12] We will assess both the binding affinity and the functional effect (inhibition of neurotransmitter uptake) of the compound.
Experimental Protocol: Radioligand Binding and Uptake Inhibition Assays
-
Cell Culture: Utilize human embryonic kidney (HEK) 293 cells stably transfected to express human DAT (hDAT), hNET, or hSERT.[6][8]
-
Radioligand Binding Assay:
-
Prepare cell membrane homogenates from the transfected cells.
-
Incubate the membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) across a range of this compound concentrations.
-
Measure the displacement of the radioligand by the test compound using liquid scintillation counting.
-
Calculate the inhibition constant (Ki) from the IC50 values (the concentration of drug that displaces 50% of the radioligand).
-
-
Synaptosome Preparation (Alternative to cell lines): Isolate synaptosomes from rodent brain regions rich in specific monoamine transporters (e.g., striatum for DAT, hippocampus for SERT).
-
Uptake Inhibition Assay:
-
Plate the transfected cells or use prepared synaptosomes.
-
Pre-incubate the cells/synaptosomes with varying concentrations of this compound.
-
Add a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
After a defined incubation period, terminate the uptake and measure the amount of radioactivity taken up by the cells/synaptosomes.
-
Data Presentation: Quantitative Analysis of Monoamine Transporter Interactions
| Assay | Target | Metric | Predicted Outcome (Hypothetical) |
| Radioligand Binding | hDAT | Ki (nM) | To be determined |
| hNET | Ki (nM) | To be determined | |
| hSERT | Ki (nM) | To be determined | |
| Uptake Inhibition | hDAT | IC50 (nM) | To be determined |
| hNET | IC50 (nM) | To be determined | |
| hSERT | IC50 (nM) | To be determined |
Causality and Self-Validation: Running both binding and functional assays is crucial. A compound can bind to a transporter without affecting its function. Known transporter inhibitors (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT) should be run in parallel as positive controls to validate the assay performance. Non-transfected cells or incubation at 4°C serve as negative controls for uptake.
Neurotransmitter Release Assay
Some stimulants, like amphetamine, act as transporter substrates and induce reverse transport (efflux) of neurotransmitters. This possibility must be investigated.
Experimental Protocol: In Vitro Neurotransmitter Efflux Assay
-
Cell Culture and Loading: Use HEK cells expressing hDAT, hNET, or hSERT, or brain synaptosomes.
-
Pre-loading: Load the cells/synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine).
-
Wash and Treatment: Wash the cells to remove extracellular radiolabel, then incubate with various concentrations of this compound.
-
Quantification: Measure the amount of radioactivity released into the supernatant over time.
-
Calculate EC50: Determine the concentration of the compound that elicits 50% of the maximal release.
Causality and Self-Validation: This assay differentiates between a simple uptake blocker (like cocaine) and a releasing agent (like amphetamine). Amphetamine and other known releasing agents will serve as positive controls. A vehicle control will establish the baseline level of spontaneous efflux.
Receptor Binding Panel
To assess the selectivity of this compound, it should be screened against a broad panel of CNS receptors. A contract research organization (CRO) typically performs this as a fee-for-service. The panel should include dopamine, serotonin, adrenergic, muscarinic, and opioid receptors, among others. This will identify any potential off-target activities that could contribute to its pharmacological profile or side effects.
Part 3: Proposed Experimental and logical Workflows
The progression from in silico to in vitro and finally to in vivo studies represents a logical workflow for characterizing a novel compound.
Diagram: Hypothetical Research Workflow for this compound
Caption: A phased approach to characterizing N-methylcyclobutanamine HCl.
Diagram: Monoamine Transporter Signaling Pathway
Caption: Hypothesized interaction with monoamine transporters.
Part 4: In Vivo Behavioral Pharmacology
Should the in vitro data suggest that this compound is a potent and selective monoamine transporter ligand, in vivo studies in animal models would be the next logical step to understand its physiological and behavioral effects.
Experimental Protocol: Locomotor Activity Assessment
-
Animals: Use male C57BL/6 mice or Sprague-Dawley rats.
-
Apparatus: An open-field arena equipped with infrared beams to track movement.
-
Procedure:
-
Analysis: Compare the dose-response curve of this compound to that of a standard stimulant like cocaine or amphetamine.
Causality and Self-Validation: An increase in locomotor activity is a classic behavioral signature of CNS stimulants.[11] A dose-dependent increase in activity would provide in vivo evidence of stimulant-like effects. A saline-treated group controls for baseline activity, and a positive control (e.g., amphetamine) validates the model's sensitivity.
Conclusion
The mechanism of action of this compound is currently unknown. This guide proposes a systematic and scientifically rigorous workflow to elucidate its pharmacological profile. By progressing from in silico predictions to detailed in vitro binding and functional assays, and finally to in vivo behavioral assessments, researchers can build a comprehensive understanding of this novel compound. The emphasis on appropriate controls and the integration of multiple experimental modalities at each stage are critical for ensuring the trustworthiness and validity of the findings. Should this compound prove to be a potent and selective monoamine system modulator, further studies into its therapeutic potential or abuse liability would be warranted.
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Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1-12.17.21. [Link]
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Merino, G., et al. (2019). Screening of new psychoactive substances (NPS) by gas-chromatography/time of flight mass spectrometry (GC/MS-TOF). Forensic Science International, 297, 32-40. [Link]
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Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Molecular pharmacology, 87(2), 247-254. [Link]
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Neurodiagnostics Medical P.C. (2024). Understanding Stimulants: Mechanisms of Action and Their Role in Treating Cognitive Deficits. [Link]
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PubMed. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). [Link]
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MDPI. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. [Link]
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An In-depth Technical Guide to the Known Derivatives of N-methylcyclobutanamine and Their Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methylcyclobutanamine, a structurally simple yet intriguing secondary amine, serves as a foundational scaffold for a variety of derivatives with significant potential in medicinal chemistry and drug discovery. The incorporation of the cyclobutane ring imparts a degree of conformational rigidity and metabolic stability that can be advantageous for modulating biological activity and pharmacokinetic profiles. This guide provides a comprehensive overview of the known derivatives of N-methylcyclobutanamine, delving into their synthesis, diverse applications, and underlying mechanisms of action. We will explore derivatives with pronounced effects on the central nervous system (CNS), including those targeting opioid and other receptors, as well as compounds designed as specific enzyme inhibitors. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic and signaling pathways are presented to offer a thorough understanding of this promising chemical space.
The N-methylcyclobutanamine Core: A Privileged Scaffold
N-methylcyclobutanamine (C₅H₁₁N) is an organic compound featuring a four-membered cyclobutane ring attached to a methylamino group.[1] This compact and sterically defined structure serves as an excellent starting point for the synthesis of more complex molecules. The cyclobutane moiety is a key feature, as its puckered conformation can influence the spatial arrangement of substituents, thereby affecting interactions with biological targets.[2] Furthermore, the N-methyl group can play a crucial role in modulating potency and selectivity, a phenomenon often referred to as the "magic methyl" effect in medicinal chemistry.
Synthesis of N-methylcyclobutanamine Derivatives
The synthesis of N-methylcyclobutanamine derivatives can be achieved through several reliable synthetic routes. The choice of pathway often depends on the availability of starting materials and the desired substitution pattern. Two of the most common and effective methods are Reductive Amination and N-Alkylation.
Reductive Amination
Reductive amination is a versatile method for forming amines from carbonyl compounds. In the context of N-methylcyclobutanamine derivatives, this typically involves the reaction of a cyclobutane-containing aldehyde or ketone with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
Experimental Protocol: Synthesis of (Cyclobutylmethyl)(methyl)amine via Reductive Amination
Materials:
-
Cyclobutanecarboxaldehyde
-
Methylamine solution (e.g., 40% in water or 2.0 M in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Brine
Procedure:
-
To a solution of cyclobutanecarboxaldehyde in dichloromethane, add a catalytic amount of glacial acetic acid.
-
Add the methylamine solution dropwise at 0 °C and stir the mixture for 1 hour at room temperature to facilitate imine formation.
-
Cool the reaction mixture back to 0 °C and add sodium triacetoxyborohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by distillation or column chromatography as needed to obtain pure (cyclobutylmethyl)(methyl)amine.
N-Alkylation
This pathway involves the direct methylation of a primary amine precursor, such as cyclobutylamine or a substituted cyclobutylamine. A suitable methylating agent, like methyl iodide or dimethyl sulfate, is used to introduce the methyl group onto the nitrogen atom. Careful control of stoichiometry is essential to prevent over-alkylation and the formation of tertiary amines.
Caption: Primary synthetic routes to N-methylcyclobutanamine.
Derivatives with Central Nervous System Activity
The N-methylcyclobutanamine scaffold has been incorporated into molecules targeting the central nervous system, leveraging the unique properties of the cyclobutane ring to influence receptor binding and pharmacological activity.
Opioid Receptor Modulators
Derivatives of N-methylcyclobutanamine have been explored as modulators of opioid receptors. The constrained nature of the cyclobutane ring can help to orient pharmacophoric elements in a manner that favors binding to specific receptor subtypes.
A notable example is a methylamine-bridged enkephalin analogue (MABE), which, while a more complex peptide mimetic, incorporates a related structural motif. This compound demonstrates high affinity for mu (μ) and delta (δ) opioid receptors and potent analgesic activity.[3]
| Derivative Name/Class | Target(s) | Bioactivity Data | Reference |
| Methylamine-bridged enkephalin analogue (MABE) | μ-opioid receptor | Affinity (Ki) = 1.6 nM | [3] |
| δ-opioid receptor | Affinity (Ki) = 2.1 nM | [3] | |
| κ-opioid receptor | Affinity (Ki) = 340 nM | [3] | |
| in vivo analgesia | ED₅₀ = 0.027 µg (intrathecal) | [3] |
Phenylcycloalkylamine Derivatives for Neurological Disorders
Patents have been filed for phenylcycloalkylmethylamine derivatives, including structures related to N-methylcyclobutanamine, for the treatment of obesity and depression. These compounds are designed to modulate neurotransmitter systems in the brain. The mechanism of action for related arylcyclohexylamine derivatives often involves the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, leading to a dissociative state.[4] This modulation of glutamatergic neurotransmission can have profound effects on mood and cognition.
Caption: Proposed mechanism of action for CNS-active derivatives.
Enzyme Inhibiting Derivatives
The N-methylcyclobutanamine scaffold can also be incorporated into molecules designed to inhibit specific enzymes. The unique structural features of the cyclobutane ring can contribute to potent and selective inhibition.
Cholinesterase Inhibitors
Studies on norbelladine derivatives have shown that N-methylation can significantly enhance the inhibition of butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's disease.[5][6] This suggests that N-methylcyclobutanamine derivatives could be promising candidates for the development of new treatments for neurodegenerative disorders.
| Derivative Name/Class | Target | Bioactivity Data | Reference |
| N-methylnorbelladine | Butyrylcholinesterase | IC₅₀ = 4 µM | [5] |
| 4'-O,N-dimethylnorbelladine | Butyrylcholinesterase | IC₅₀ = 10.4 µM | [5] |
Monoamine Oxidase (MAO) Inhibitors
While not direct derivatives, the synthesis of N-methyl-N-[(1,2,3-triazol-4-yl)alkyl]propargylamines as selective monoamine oxidase B (MAO-B) inhibitors highlights the potential for incorporating the N-methylalkylamine motif into enzyme inhibitors.[7] These compounds show promise for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease. The design of such inhibitors often focuses on achieving selectivity for MAO-B over MAO-A to minimize side effects.
| Derivative Class | Target | Bioactivity Data | Reference |
| N-methyl-N-[(1,2,3-triazol-4-yl)alkyl]propargylamines | MAO-B | IC₅₀ = 3.54 µM (lead compound) | [7] |
| MAO-A/MAO-B Selectivity | 27.7 | [7] |
Future Directions and Conclusion
The derivatives of N-methylcyclobutanamine represent a promising area of research in drug discovery. The unique structural and physicochemical properties conferred by the cyclobutane ring, combined with the versatility of the N-methylamino group, provide a rich scaffold for the design of novel therapeutic agents. While the publicly available data on direct derivatives is still emerging, the information gathered from closely related compounds strongly suggests significant potential for this chemical class.
Future research should focus on the synthesis and biological evaluation of a broader range of N-methylcyclobutanamine derivatives. Exploring substitutions on both the cyclobutane ring and the nitrogen atom will likely yield compounds with diverse pharmacological profiles. Detailed structure-activity relationship (SAR) studies will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. Furthermore, elucidating the precise mechanisms of action and identifying the specific biological targets of these derivatives will be essential for their advancement as clinical candidates. The continued exploration of this chemical space holds the promise of delivering novel and effective treatments for a variety of diseases, particularly those affecting the central nervous system and those amenable to enzyme inhibition.
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Navigating the Synthesis and Handling of N-Methylcyclobutanamine HCl: A Technical Guide for the Research Professional
Abstract
N-methylcyclobutanamine hydrochloride is a crucial building block in contemporary drug discovery and development, valued for its unique strained-ring structure that imparts desirable physicochemical properties to parent molecules. As its utilization in medicinal chemistry and process development expands, a comprehensive understanding of its safe handling, reactivity, and underlying chemical principles is paramount for the protection of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth technical overview of N-methylcyclobutanamine HCl, moving beyond rote procedural lists to elucidate the chemical causality behind recommended safety protocols. It is intended for researchers, scientists, and drug development professionals who handle this and similar amine hydrochloride salts.
Compound Profile and Intrinsic Hazards
This compound is the salt formed from the reaction of the organic base, N-methylcyclobutanamine, with hydrochloric acid.[1][2] This conversion to a salt form is a common practice in pharmaceutical chemistry to enhance the stability and water solubility of the parent amine.[1][3] However, this salt form also introduces specific hazards that must be expertly managed.
The primary hazards associated with N-methylcyclobutanamine HCl stem from its acidic and irritant properties. While a solid, in the presence of moisture (such as on skin, in eyes, or in the respiratory tract), the salt can begin to hydrolyze, releasing hydrochloric acid and protonated amine species. This localized acidity is the root cause of its corrosive and irritant effects.
Several sources classify this compound and structurally similar amine hydrochlorides under the Globally Harmonized System (GHS) with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate a rigorous and well-understood handling protocol.
Table 1: Physicochemical and Safety Data for N-Methylcyclobutanamine HCl
| Property | Value | Source(s) |
| Chemical Name | This compound | [4] |
| Synonyms | 1-Methylcyclobutanamine hydrochloride | [5] |
| CAS Number | 848497-98-3 / 174886-05-6 (isomer dependent) | [4][5] |
| Molecular Formula | C₅H₁₂ClN | [5] |
| Molecular Weight | 121.61 g/mol | [5] |
| Physical Form | White to off-white solid | [5] |
| Melting Point | 241-244 °C | [5] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [5] |
| GHS Signal Word | Warning | [5] |
| Hazard Statements | H302, H315, H319, H335 | [5] |
The Hierarchy of Controls: A Self-Validating System for Exposure Prevention
Effective safety is not merely about personal protective equipment (PPE); it is a systematic approach to risk mitigation. The "Hierarchy of Controls" is a framework endorsed by authoritative bodies like the National Institute for Occupational Safety and Health (NIOSH) that prioritizes the most effective measures.[6][7][8] This system is self-validating because it builds in layers of protection, reducing reliance on any single measure.
Caption: Figure 1. Hierarchy of Controls applied to handling N-methylcyclobutanamine HCl.
-
Elimination/Substitution: In a research context, eliminating or substituting the target molecule is often not feasible.
-
Engineering Controls: This is the most critical physical barrier. All weighing and manipulation of solid N-methylcyclobutanamine HCl must be performed within a certified chemical fume hood or a ventilated balance enclosure.[9][10] This prevents the inhalation of fine particulates that can cause respiratory irritation.[9]
-
Administrative Controls: These are the procedures that govern the work. This includes developing and adhering to Standard Operating Procedures (SOPs), ensuring all personnel are trained on the specific hazards, and clearly designating areas where the compound is handled.[4]
-
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It is essential but should not be the primary means of protection.
Experimental Protocols: A Step-by-Step Guide to Safe Handling
The following protocols are designed to be a self-validating system, incorporating checks and balances to ensure safety at each stage.
Preparation and Weighing
Causality: The primary risks during this stage are the generation and inhalation of fine dust and dermal contact. Corrosive solids can dissolve in skin moisture, causing delayed but significant burns.[9]
-
Pre-Experiment Checklist:
-
Confirm the chemical fume hood or ventilated enclosure has a valid certification.
-
Ensure an appropriate chemical spill kit is accessible.[2]
-
Locate the nearest safety shower and eyewash station.[11]
-
Don appropriate PPE:
-
Eye Protection: Chemical splash goggles are mandatory. Safety glasses with side shields are insufficient protection against fine dust.[11]
-
Hand Protection: Chemical-resistant gloves (nitrile is generally sufficient for incidental contact with solids) must be worn. Inspect gloves for any defects before use.[10]
-
Body Protection: A buttoned laboratory coat must be worn.[10]
-
-
-
Weighing Procedure:
-
Perform all weighing operations within a ventilated enclosure or fume hood to contain any dust.
-
Use anti-static weigh paper or a tared beaker to prevent electrostatic dispersal of the fine powder.
-
Use dedicated spatulas and tools. Do not use tools that may be contaminated with incompatible materials (e.g., bases).
-
Once weighing is complete, carefully close the primary container.
-
Wipe down the spatula, balance, and surrounding surfaces with a damp cloth to decontaminate, treating the cloth as hazardous waste.
-
Solubilization and Reaction Setup
Causality: Amine hydrochlorides will react exothermically and vigorously with bases. Adding a strong base (like NaOH or a non-nucleophilic organic base) will deprotonate the ammonium salt, liberating the free, and often more volatile and reactive, N-methylcyclobutanamine.[2] This must be done with care, typically with cooling.
-
Solvent Addition:
-
Add the weighed N-methylcyclobutanamine HCl to the reaction vessel inside the fume hood.
-
Add the desired solvent. As an ionic salt, it will have better solubility in polar solvents.
-
If dissolving in water or protic solvents, be aware that the resulting solution will be acidic.
-
-
Reaction with Bases (Liberating the Free Amine):
-
If the experimental goal is to use the free amine, the addition of a base is required.
-
This process should be performed in a flask equipped with a stir bar and preferably an addition funnel for controlled delivery of the base.
-
The reaction vessel should be cooled in an ice bath to manage any potential exotherm.
-
Slowly add the base (e.g., a solution of sodium hydroxide or an organic amine like triethylamine) to the stirred solution/slurry of the hydrochloride salt.
-
-
Incompatibility Management:
-
Strong Oxidizing Agents: Avoid contact with strong oxidizers, as they can react violently with amines.[12][13]
-
Strong Bases: As noted, mixing with strong bases will liberate the free amine and generate heat. Store separately.[4][12]
-
Reactive Metals: The acidic nature of the dissolved salt could potentially react with certain metals to generate flammable hydrogen gas.
-
Emergency Procedures
A prepared response is critical to mitigating the consequences of an accidental release or exposure.
Spill Response
Causality: The goal is to contain the solid, prevent it from becoming airborne, and decontaminate the area without creating a more hazardous situation.
-
Alert and Isolate: Immediately alert personnel in the vicinity. If the spill is large or outside of a containment device, evacuate the immediate area.[2]
-
Don PPE: Before cleanup, don, at a minimum, double gloves, chemical splash goggles, and a lab coat. For large spills, respiratory protection may be necessary, and only trained personnel should respond.[2]
-
Containment: Gently cover the solid spill with a dry absorbent material like vermiculite or sand to prevent dust from becoming airborne.[14]
-
Cleanup: Carefully sweep the contained material into a designated hazardous waste container. Avoid vigorous actions that could create dust.[15]
-
Decontamination: Wipe the spill area with a damp cloth, followed by soap and water. All cleanup materials, including gloves and wipes, must be disposed of as hazardous waste.[14]
Personnel Exposure
-
Skin Contact: Immediately remove any contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
References
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NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. [Link]
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NIOSH Pocket Guide to Chemical Hazards (NPG). Amnautical. [Link]
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How To Effectively Handle and Manage Corrosive Chemicals. ACTenviro. [Link]
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How DOT and OSHA Regulate Corrosive Materials. Lion Technology. [Link]
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(1s,3s)-3-methylcyclobutanamine hydrochloride SDS. XiXisys. [Link]
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An In-depth Technical Guide to the Discovery and Synthesis of N-Methylcyclobutanamine
Abstract
N-methylcyclobutanamine, a secondary amine featuring a strained cyclobutane ring, represents a valuable and increasingly utilized building block in modern medicinal chemistry. Its unique conformational rigidity and physicochemical properties can impart favorable characteristics to bioactive molecules, including enhanced metabolic stability and improved receptor binding affinity. This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of N-methylcyclobutanamine and its derivatives. We will delve into the historical context of cyclobutane chemistry, detail the primary synthetic methodologies for N-methylcyclobutanamine, and explore its role in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical entity.
Introduction: The Significance of the Cyclobutane Motif in Drug Discovery
The cyclobutane ring, a four-membered carbocycle, has emerged from being a mere curiosity of strained ring systems to a valuable scaffold in the design of pharmaceuticals.[1] While cyclobutane itself was first synthesized in 1907, its derivatives have gained prominence more recently.[1] The inherent ring strain of cyclobutane results in a puckered conformation, which can offer a unique three-dimensional presentation of substituents, a desirable trait for optimizing interactions with biological targets.[1] The incorporation of a cyclobutane moiety can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.[1] N-methylcyclobutanamine, with its secondary amine functionality, serves as a versatile synthon for introducing this valuable cyclobutane motif into a wide array of molecular architectures.[2] It is a colorless liquid with a characteristic amine odor and is utilized as a precursor in the pharmaceutical and agrochemical industries.[2]
Historical Perspective and Discovery
While the precise first synthesis of N-methylcyclobutanamine is not prominently documented in readily available historical literature, its development is intrinsically linked to the broader exploration of cyclobutane chemistry and the advent of reliable methods for amine synthesis. The foundational work on the synthesis of the parent cyclobutane ring by Willstätter in the early 20th century laid the groundwork for the subsequent functionalization of this scaffold. The development of reductive amination and N-alkylation techniques throughout the 20th century provided the necessary tools for the eventual synthesis of N-methylcyclobutanamine. The increasing interest in small, rigid scaffolds in medicinal chemistry from the late 20th century onwards has solidified the importance of compounds like N-methylcyclobutanamine as valuable building blocks.
Synthetic Methodologies for N-Methylcyclobutanamine
The synthesis of N-methylcyclobutanamine is primarily achieved through two robust and widely applicable strategies: the reductive amination of cyclobutanone and the N-methylation of cyclobutylamine. The choice of method often depends on the availability of starting materials, desired scale, and specific reaction conditions preferred by the researcher.
Pathway 1: Reductive Amination of Cyclobutanone
Reductive amination is a powerful and versatile method for the formation of amines from carbonyl compounds.[3] This one-pot reaction involves the initial formation of an imine or iminium ion from the reaction of a ketone or aldehyde with an amine, followed by in-situ reduction to the corresponding amine.[3]
Mechanism: The reaction proceeds through the nucleophilic attack of methylamine on the carbonyl carbon of cyclobutanone to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate a transient iminium ion. The iminium ion is then reduced by a hydride source to yield N-methylcyclobutanamine.[3]
Caption: Reductive amination of cyclobutanone with methylamine.
Experimental Protocol: Reductive Amination of Cyclobutanone
-
Materials:
-
Cyclobutanone (1.0 eq)
-
Methylamine (solution in THF or as a salt, e.g., methylamine hydrochloride) (1.2 - 1.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)[4]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Acetic acid (catalytic amount)
-
-
Procedure:
-
To a stirred solution of cyclobutanone in the chosen solvent, add methylamine.
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Cool the reaction mixture in an ice bath and add the reducing agent portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography on silica gel.
-
Pathway 2: N-Methylation of Cyclobutylamine
Direct methylation of a primary amine is another common strategy to synthesize secondary amines. For the synthesis of N-methylcyclobutanamine, cyclobutylamine serves as the starting material. The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary and secondary amines using formaldehyde as the carbon source and formic acid as the reducing agent.[5][6] A key advantage of this method is that it avoids the over-methylation to form quaternary ammonium salts.[7]
Mechanism: Eschweiler-Clarke Reaction
The reaction begins with the formation of an iminium ion from the reaction of cyclobutylamine with formaldehyde.[8] The formic acid then acts as a hydride donor, reducing the iminium ion to N-methylcyclobutanamine, with the concurrent release of carbon dioxide.[8]
Caption: Eschweiler-Clarke methylation of cyclobutylamine.
Experimental Protocol: Eschweiler-Clarke N-Methylation of Cyclobutylamine
-
Materials:
-
Cyclobutylamine (1.0 eq)
-
Formaldehyde (37% aqueous solution) (excess, e.g., 2.5 eq)
-
Formic acid (excess, e.g., 2.5 eq)
-
-
Procedure:
-
Combine cyclobutylamine, formaldehyde solution, and formic acid in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux (typically around 100 °C) for several hours (4-8 h), monitoring the evolution of carbon dioxide.
-
After the reaction is complete (as indicated by the cessation of gas evolution and TLC/GC-MS analysis), cool the mixture to room temperature.
-
Make the reaction mixture basic by the careful addition of a concentrated sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous potassium carbonate), and concentrate under reduced pressure.
-
The crude N-methylcyclobutanamine can be purified by distillation.
-
Data Presentation: A Comparative Overview of Synthetic Routes
The selection of a synthetic route is often guided by factors such as yield, reaction time, and the cost and availability of reagents. Below is a comparative table summarizing the key aspects of the two primary methods for synthesizing N-methylcyclobutanamine.
| Feature | Reductive Amination of Cyclobutanone | N-Methylation of Cyclobutylamine (Eschweiler-Clarke) |
| Starting Material | Cyclobutanone | Cyclobutylamine |
| Primary Reagents | Methylamine, Reducing Agent (e.g., NaBH(OAc)₃) | Formaldehyde, Formic Acid |
| Typical Yield | Good to Excellent (often >80%) | Good to Excellent (often >80%)[2] |
| Reaction Conditions | Mild (often room temperature) | Elevated temperature (reflux) |
| Key Advantages | One-pot procedure, mild conditions.[3] | Avoids quaternary ammonium salt formation, inexpensive reagents.[7] |
| Potential Drawbacks | Requires a hydride reducing agent. | Requires heating and careful basification during workup. |
Applications in Drug Development and Medicinal Chemistry
The N-methylcyclobutanamine scaffold is an attractive component in the design of new therapeutic agents. While specific blockbuster drugs containing this exact moiety are not widely publicized, the strategic incorporation of N-substituted cyclobutylamines is a recurring theme in medicinal chemistry literature and patents. The cyclobutyl group can act as a bioisostere for other groups, offering a unique conformational constraint that can enhance binding to target proteins. The N-methyl group can also play a crucial role in modulating a compound's physicochemical properties, such as its basicity and lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
The exploration of N-substituted cyclobutylamine derivatives continues to be an active area of research in the pursuit of novel drug candidates for a variety of therapeutic areas, including central nervous system disorders and oncology.
Conclusion
N-methylcyclobutanamine stands as a testament to the evolution of synthetic chemistry and its profound impact on drug discovery. From the early explorations of strained ring systems to the development of sophisticated and reliable synthetic methodologies, this seemingly simple molecule has become a valuable tool in the medicinal chemist's arsenal. The robust and efficient synthetic routes of reductive amination and N-methylation provide ready access to this compound, enabling its incorporation into a diverse range of molecular frameworks. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the unique structural and conformational properties of N-methylcyclobutanamine and its derivatives will undoubtedly ensure their continued relevance and application in the future of drug development.
References
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NROChemistry. Eschweiler-Clarke Reaction. Available from: [Link]
-
LookChem. Cas 34066-62-1, N-Methyl cyclobutylamine. Available from: [Link]
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Grokipedia. Eschweiler–Clarke reaction. Available from: [Link]
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Wikipedia. Eschweiler–Clarke reaction. Available from: [Link]
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Name-Reaction.com. Eschweiler-Clarke reaction. Available from: [Link]
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Wikipedia. Reductive amination. Available from: [Link]
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PubChem. N-ethyl-N-methylcyclobutanamine. National Center for Biotechnology Information. Available from: [Link]
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Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]
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Wang, C., et al. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 321 (2020). Available from: [Link]
-
Ciupak, O., et al. Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Scientific Reports, 14(1), 8963 (2024). Available from: [Link]
-
de Witte, W., et al. Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry, 64(15), 10995-11012 (2021). Available from: [Link]
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Methodological & Application
Application Notes and Protocols for the Experimental Use of N-methylcyclobutanamine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylcyclobutanamine hydrochloride (CAS RN: 848497-98-3) is a valuable secondary amine building block in modern synthetic chemistry.[1] Comprising a four-membered carbocyclic ring, this reagent offers a unique structural motif that is increasingly explored in the design of novel chemical entities for pharmaceutical and agrochemical research.[2] Its hydrochloride salt form provides enhanced stability and improved solubility in polar solvents compared to its free base (N-methylcyclobutanamine, CAS RN: 34066-62-1), making it a convenient and reliable reagent for a variety of chemical transformations.[1][3]
This guide provides an in-depth exploration of this compound, offering detailed, field-proven protocols for its synthesis, characterization, and application. The methodologies are presented with a focus on the underlying chemical principles to empower researchers to not only replicate the procedures but also to adapt them for their specific research objectives.
Compound Profile and Physicochemical Properties
A clear understanding of a reagent's properties is fundamental to its effective use. This compound's key characteristics are summarized below.
| Property | Value | Source(s) |
| CAS Registry Number | 848497-98-3 | [1][4] |
| Molecular Formula | C₅H₁₂ClN | [5] |
| Molecular Weight | 121.61 g/mol | [5][6] |
| Structure | A cyclobutane ring attached to a methylamino group, protonated at the nitrogen atom with a chloride counterion. | [1] |
| Synonyms | N-Methylcyclobutylamine HCl | [7][8] |
| Solubility | Soluble in polar solvents like water and methanol. | [1][3] |
| Storage Temperature | Room Temperature, under inert atmosphere. | [9] |
Safety, Handling, and Storage Protocol
Proper handling is crucial for laboratory safety and maintaining reagent integrity.
2.1 Hazard Identification this compound is classified with the following hazard statements:
-
H303: May be harmful if swallowed.[4]
-
H313: May be harmful in contact with skin.[4]
-
H333: May be harmful if inhaled.[4]
2.2 Protocol for Safe Handling and Storage
-
Engineering Controls: Always handle the compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[10]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles as described by OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[10][11]
-
Dispensing: When weighing and dispensing the solid, use anti-static measures and avoid creating dust.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11] The compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential degradation.
-
First Aid:
-
Inhalation: Move the person to fresh air. If feeling unwell, call a POISON CENTER or doctor.[4]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician if you feel unwell.[10]
-
Synthesis Protocol: Reductive Amination of Cyclobutanone
The most direct and efficient synthesis of N-methylcyclobutanamine is via the reductive amination of cyclobutanone.[12] This two-step, one-pot process involves the formation of an intermediate iminium ion, which is subsequently reduced by a mild hydride agent.[13]
3.1 Causality and Rationale The choice of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is critical. These reagents are selective for the protonated imine (iminium ion) over the starting ketone, preventing the undesired formation of cyclobutanol and maximizing the yield of the target amine.[13] The reaction is typically run under weakly acidic conditions to facilitate imine formation without passivating the amine nucleophile.[14]
Caption: Workflow for the synthesis of N-methylcyclobutanamine HCl.
3.2 Materials and Reagents
-
Cyclobutanone
-
Methylamine (e.g., 40% solution in H₂O or 2.0 M in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial Acetic Acid
-
Methanol (MeOH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (e.g., 2.0 M solution in diethyl ether)
-
Diethyl ether (Et₂O)
3.3 Step-by-Step Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add cyclobutanone (1.0 equiv) and methanol (5-10 mL per mmol of ketone).
-
Amine Addition: Add methylamine solution (1.2 equiv) to the flask, followed by glacial acetic acid (1.1 equiv).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.
-
Reduction: In portions, carefully add sodium triacetoxyborohydride (1.5 equiv) to the stirring solution. Caution: Gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like DCM or EtOAc (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-methylcyclobutanamine free base.
-
Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether. While stirring, add a 2.0 M solution of HCl in diethyl ether (1.1 equiv) dropwise.
-
Isolation: The hydrochloride salt will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.
Analytical Characterization Protocols
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
4.1 Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the primary method for structural elucidation of organic molecules.
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
-
Predicted Spectral Data: The following table outlines the expected chemical shifts for the compound.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~3.5 - 3.8 | Multiplet | CH-N |
| ~2.6 | Singlet | N-CH₃ | |
| ~2.2 - 2.5 | Multiplet | 2 x CH₂ (cyclobutane) | |
| ~1.8 - 2.1 | Multiplet | 1 x CH₂ (cyclobutane) | |
| ¹³C NMR | ~55 - 60 | CH | CH-N |
| ~30 - 35 | CH₂ | 2 x CH₂ (cyclobutane) | |
| ~30 | CH₃ | N-CH₃ | |
| ~15 - 20 | CH₂ | 1 x CH₂ (cyclobutane) |
Rationale: The exact chemical shifts can vary based on solvent and concentration. These predicted values are based on standard functional group ranges and provide a reliable reference for spectral interpretation.
4.2 Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) of the Free Base GC-MS is ideal for assessing the purity and confirming the molecular weight of the volatile free base.
Caption: Analytical workflow for GC-MS analysis of the free base.
-
Sample Preparation: To perform GC-MS, the non-volatile HCl salt must be converted back to the free base. Dissolve a small sample of the hydrochloride salt in water, basify with 1M NaOH to pH > 11, and extract with diethyl ether. The ether layer can be directly injected after drying.
-
Instrumental Parameters:
| Parameter | Typical Value |
| GC Column | Agilent HP-5MS (or equivalent) |
| Injector Temp. | 250 °C |
| Oven Program | Start at 50°C, ramp to 250°C at 15°C/min |
| Carrier Gas | Helium |
| MS Ionization | Electron Impact (EI), 70 eV |
| Mass Range (m/z) | 35 - 300 amu |
-
Expected Result: A primary peak at a specific retention time corresponding to N-methylcyclobutanamine. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 85.15, corresponding to the molecular weight of the free base.[7]
4.3 Protocol: High-Performance Liquid Chromatography (HPLC) HPLC is suitable for analyzing the polar hydrochloride salt directly and can be used to assess purity or monitor reaction kinetics.
-
Sample Preparation: Dissolve the hydrochloride salt in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Instrumental Parameters:
| Parameter | Typical Value |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 210 nm or ELSD/CAD |
| Injection Volume | 10 µL |
Rationale: A reverse-phase method is used where the polar analyte elutes early. An acidic modifier like formic acid ensures good peak shape for the amine.[15] For samples without a UV chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is necessary.
Application in Synthetic Chemistry: Amide Coupling
A primary application of this compound is as a nucleophile in amide bond formation, a cornerstone reaction in medicinal chemistry.[1]
5.1 Principle The amine can be coupled with a carboxylic acid using a peptide coupling reagent (e.g., HATU, HBTU, PyBOP). The reaction requires a non-nucleophilic organic base (e.g., DIPEA, triethylamine) to deprotonate the hydrochloride salt in situ, liberating the free amine to participate in the reaction.[1]
Caption: Generalized pathway for amide bond formation.
5.2 Example Protocol: General Amide Coupling
-
Setup: To a solution of the carboxylic acid (1.0 equiv) in a suitable aprotic solvent (e.g., DMF or DCM), add the coupling reagent (e.g., HATU, 1.1 equiv).
-
Activation: Stir the mixture at room temperature for 5-10 minutes to form the activated ester.
-
Amine Addition: Add this compound (1.2 equiv) to the mixture, followed by the dropwise addition of a non-nucleophilic base (e.g., DIPEA, 3.0 equiv).
-
Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring by HPLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., EtOAc). Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.
References
- Vulcanchem. This compound - 848497-98-3.
- Combi-Blocks. Safety Data Sheet - this compound. (2023-01-02).
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- LookChem. Cas 75098-42-9,N-methylcyclopentanamine hydrochloride.
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- The Organic Chemistry Tutor. Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016-12-29). YouTube.
- Sigma-Aldrich. 1-Methylcyclobutanamine hydrochloride | 174886-05-6.
- Wikipedia.
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Application Notes and Protocols: The Strategic Use of N-Methylcyclobutanamine Hydrochloride in Modern Organic Synthesis
Introduction
N-methylcyclobutanamine hydrochloride is a versatile secondary amine building block that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring a strained cyclobutane ring, imparts specific conformational constraints and lipophilicity, which are highly desirable for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. As a hydrochloride salt, the compound offers enhanced stability and improved solubility in polar solvents compared to its free base form, facilitating its use in a wide range of reaction conditions.[1] This guide provides an in-depth exploration of its applications, complete with detailed protocols and expert insights, to empower researchers in the synthesis of complex molecular architectures, particularly for the development of novel therapeutics targeting the central nervous system (CNS).[1]
Physicochemical Properties and Safe Handling
A thorough understanding of the reagent's properties is fundamental to its effective and safe use in the laboratory.
Physical and Chemical Data
The key properties of this compound are summarized below. The hydrochloride salt form is the most common commercially available and utilized variant for synthesis.
| Property | Value | Reference(s) |
| CAS Number | 848497-98-3 | [1][2] |
| Molecular Formula | C₅H₁₂ClN | [3] |
| Molecular Weight | 121.61 g/mol | [3][4] |
| Appearance | White to off-white solid/crystalline powder | [3] |
| Melting Point | 241-244 °C | [3][5] |
| Solubility | Soluble in water and polar organic solvents like methanol | [1][3] |
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).
| Hazard Category | GHS Classification & Statements | Reference(s) |
| Acute Toxicity | Category 5 (Oral, Dermal, Inhalation); H303, H313, H333: May be harmful if swallowed, in contact with skin, or if inhaled. | [2] |
| Skin Irritation | Category 2; H315: Causes skin irritation. | [4] |
| Eye Irritation | Category 2A; H319: Causes serious eye irritation. | [4] |
| Respiratory Irritation | Category 3; H335: May cause respiratory irritation. | [4] |
| GHS Pictogram | GHS07 (Exclamation Mark) |
Expert Recommendations for Handling:
-
Engineering Controls: Always handle this reagent in a certified chemical fume hood to avoid inhalation of dust.[6]
-
Personal Protective Equipment: Wear nitrile gloves, a lab coat, and chemical safety goggles.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Core Applications in Synthetic Chemistry
This compound serves as a robust nucleophile in several cornerstone organic transformations. The following sections detail the rationale and protocols for its most effective applications.
Amide Bond Formation: A Gateway to Peptidomimetics and Novel Scaffolds
Expertise & Experience: The formation of an amide bond is one of the most critical reactions in drug development. N-methylcyclobutanamine is an excellent secondary amine for this purpose. The cyclobutyl moiety introduces a degree of conformational rigidity and lipophilicity that can enhance binding affinity and improve a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The use of a secondary amine prevents potential side reactions such as di-acylation that can occur with primary amines. The hydrochloride salt is typically neutralized in situ using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to liberate the free amine for the coupling reaction.
This protocol describes the coupling of a carboxylic acid with this compound using (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as the activating agent. This method is noted for its high yield and mild reaction conditions.[1]
Materials:
-
Carboxylic acid (e.g., (S)-2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid) (1.0 equiv)
-
This compound (1.0 equiv)[1]
-
BOP reagent (1.2 equiv)[1]
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Argon or Nitrogen supply
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and anhydrous DMF. Stir until fully dissolved.
-
Add DIPEA (3.0 equiv) to the solution and stir for 5 minutes.
-
Sequentially add this compound (1.0 equiv) and the BOP reagent (1.2 equiv) to the reaction mixture.[1]
-
Stir the resulting solution at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.[1]
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the desired amide. A reported yield for a similar reaction is 91%.[1]
Caption: Workflow for BOP-mediated amide coupling.
Nucleophilic Aromatic Substitution (SNAr): Constructing CNS-Active Heterocycles
Expertise & Experience: this compound is an effective nucleophile for SNAr reactions with electron-deficient aromatic or heteroaromatic systems. This reaction is particularly valuable in medicinal chemistry for synthesizing libraries of compounds built on a common scaffold. The in situ neutralization of the hydrochloride salt with a base like triethylamine (Et₃N) is crucial to generate the reactive free amine. The choice of a non-nucleophilic base prevents competition with the desired amine nucleophile. Heating is often required to drive these reactions to completion.
This protocol details a method for the N-arylation of N-methylcyclobutanamine with a purine derivative, a common scaffold in drug discovery.[1]
Materials:
-
Activated purine derivative (e.g., Compound 3 from reference) (1.0 equiv)[1]
-
This compound (3.0 equiv)[1]
-
Triethylamine (Et₃N) (3.4 equiv)[1]
-
Anhydrous Methanol (MeOH)
-
Sealed reaction tube or microwave vial
-
Heating block or oil bath
Step-by-Step Procedure:
-
In a sealed reaction tube, combine the purine derivative (1.0 equiv), this compound (3.0 equiv), and anhydrous methanol.[1]
-
Add triethylamine (3.4 equiv) to the suspension.[1]
-
Seal the tube tightly and heat the reaction mixture to 100 °C for 15 hours.[1]
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and water.
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude material by flash column chromatography to afford the N-arylated product. A reported yield for this transformation is 86%.[1]
Caption: General mechanism for SNAr reaction.
Reductive Amination: A Direct Path to Substituted Amines
Expertise & Experience: Reductive amination is a powerful and efficient method for forming C-N bonds. It proceeds via the initial formation of an iminium ion from the reaction of the amine with a carbonyl compound, which is then reduced in the same pot to the corresponding amine. The choice of reducing agent is critical. Sodium cyanoborohydride (NaCNBH₃) is ideal for this transformation as it is a mild reducing agent that selectively reduces the protonated iminium ion intermediate much faster than the starting carbonyl compound, thereby minimizing side reactions like the reduction of the carbonyl to an alcohol.
This protocol outlines the reductive amination of an ethyl 2-oxocyclopentanecarboxylate with this compound.[1]
Materials:
-
β-Ketoester (e.g., ethyl 2-oxocyclopentanecarboxylate) (1.0 equiv)[1]
-
This compound (1.0 equiv)
-
Sodium cyanoborohydride (NaCNBH₃) (1.1 equiv)[1]
-
Sodium acetate (NaOAc) (1.5 equiv)[1]
-
4Å Molecular Sieves
-
Anhydrous Methanol (MeOH)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Step-by-Step Procedure:
-
Activate 4Å molecular sieves by heating under vacuum.
-
To a dry round-bottom flask, add the β-ketoester (1.0 equiv), this compound (1.0 equiv), sodium acetate (1.5 equiv), and the activated 4Å molecular sieves.[1]
-
Add anhydrous methanol and stir the suspension at 25 °C.
-
Carefully add sodium cyanoborohydride (1.1 equiv) portion-wise to the mixture.
-
Stir the reaction at 25 °C for 16 hours.[1]
-
Upon completion, filter the reaction mixture through a pad of celite to remove the molecular sieves, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate and a saturated sodium bicarbonate solution.
-
Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield the final amine. A reported yield for this reaction is 79%.[1]
Impact in Medicinal Chemistry and Drug Discovery
The N-methylcyclobutanamine motif is more than just a synthetic handle; it is a privileged scaffold in modern drug discovery.
-
Sigma-1 Receptor Ligands: Research has shown that incorporating the N-methylcyclobutanamine moiety into various molecular frameworks leads to compounds with low nanomolar to subnanomolar potencies as sigma-1 receptor ligands, with high selectivity over the sigma-2 subtype.[1]
-
Central Nervous System (CNS) Activity: A key challenge in CNS drug development is achieving sufficient blood-brain barrier (BBB) penetration. Derivatives of N-methylcyclobutanamine have consistently scored high in CNS Multiparameter Optimization (MPO) appraisal systems, indicating a high probability of crossing the BBB.[1]
-
Neurogenesis: Remarkably, certain compounds containing this moiety have demonstrated significant neurite outgrowth efficacy in neuronal cell lines, suggesting potential applications in neuroregenerative medicine for treating neurodegenerative disorders or nerve injury.[1]
Caption: Relationship between synthetic utility and medicinal chemistry impact.
Conclusion
This compound is a powerful and versatile building block for the modern synthetic chemist. Its utility in fundamental reactions like amide coupling, nucleophilic substitution, and reductive amination provides reliable access to complex molecular structures. The unique physicochemical properties imparted by the N-methylcyclobutyl group have proven to be highly advantageous in drug discovery, leading to the development of potent and selective CNS-active agents. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to strategically deploy this reagent in their synthetic campaigns, accelerating the discovery of novel chemical entities.
References
- Title: this compound - 848497-98-3 - Vulcanchem Source: Vulcanchem URL
- Title: 1-METHYLCYCLOBUTANAMINE HCL - ChemBK Source: ChemBK URL
- Title: Safety Data Sheet - Combi-Blocks Source: Combi-Blocks URL
- Title: 1-Methyl-cyclobutylamine hydrochloride | CAS#:174886-05-6 | Chemsrc Source: Chemsrc URL
- Title: 1-Methylcyclobutan-1-amine hydrochloride | C5H12ClN | CID 18332449 - PubChem Source: PubChem URL
- Title: 1-Methyl-cyclobutylamine hydrochloride | 174886-05-6 - Sigma-Aldrich Source: Sigma-Aldrich URL
- Title: Safety Data Sheet - Angene Chemical Source: Angene Chemical URL
- Title: 1-Methylcyclobutanamine hydrochloride | 174886-05-6 - Sigma-Aldrich Source: Sigma-Aldrich URL
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- 6. angenechemical.com [angenechemical.com]
Application Note: Comprehensive Analytical Strategies for the Detection and Quantification of N-methylcyclobutanamine Hydrochloride
Abstract
This guide provides a detailed overview of robust analytical methodologies for the detection and quantification of N-methylcyclobutanamine hydrochloride. N-methylcyclobutanamine is a key synthetic building block and a compound of interest in pharmaceutical and forensic sciences.[1][2] Its inherent physicochemical properties—high polarity, low volatility in its salt form, and the absence of a strong chromophore—present significant analytical challenges.[3][4] This document outlines validated protocols for Gas Chromatography-Mass Spectrometry (GC-MS) following chemical derivatization, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a screening method using High-Performance Liquid Chromatography with UV detection (HPLC-UV). Each protocol is presented with a focus on the scientific rationale behind methodological choices, ensuring both technical accuracy and practical applicability for researchers, scientists, and professionals in drug development.
Analyte Profile: this compound
A thorough understanding of the analyte's properties is fundamental to selecting and optimizing an appropriate analytical method.
-
Chemical Structure:
Caption: Structure of this compound.
-
Physicochemical Properties: The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, which is a key consideration for sample and standard preparation.[1]
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| CAS Number | 848497-98-3 | [6][7] |
| Molecular Formula | C₅H₁₂ClN | [8] |
| Molecular Weight | 121.61 g/mol | [8] |
| Appearance | White to off-white solid/powder | [9][10] |
| Melting Point | 241-244 °C | [11][12] |
| pKa (Predicted) | 10.94 ± 0.20 (for the free base) | [5] |
| Solubility | Soluble in water and ethanol | [10] |
-
Key Analytical Challenges:
-
High Polarity & Low Volatility: The amine functional group and the salt form make the molecule non-volatile, posing a significant challenge for direct GC analysis.[3]
-
Poor Peak Shape: The active amine group can interact with active sites in GC inlets and columns, leading to peak tailing and poor reproducibility.[3]
-
Lack of Chromophore: The molecule does not possess a significant UV-absorbing chromophore, limiting the sensitivity of HPLC-UV detection to higher concentration ranges.[13][14]
-
Integrated Analytical Workflow
A systematic workflow is crucial for achieving reliable and reproducible results. The process begins with careful sample and standard preparation, followed by instrumental analysis, data processing, and final validation.
Caption: General experimental workflow for the analysis of N-methylcyclobutanamine HCl.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC-MS provides high chromatographic resolution and definitive structural identification through mass spectral fragmentation.[15] However, due to the low volatility and high polarity of N-methylcyclobutanamine, direct analysis is impractical. Chemical derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form, thereby improving its chromatographic behavior.[3][4][16] Acylation with trifluoroacetic anhydride (TFAA) is an effective strategy that replaces the active hydrogen on the secondary amine, reducing polarity and producing a derivative with excellent chromatographic properties and a distinct mass spectrum.[13]
Derivatization Protocol: Acylation with TFAA
Caption: Workflow for the derivatization and analysis by GC-MS.
Step-by-Step Protocol:
-
Standard/Sample Preparation: Prepare a 1 mg/mL stock solution of N-methylcyclobutanamine HCl in methanol. Create working standards and prepare samples by diluting with or extracting into ethyl acetate.
-
Reaction Setup: Transfer 100 µL of the sample or standard solution in ethyl acetate into a 2 mL autosampler vial.
-
Reagent Addition: Add 50 µL of trifluoroacetic anhydride (TFAA).
-
Causality Note: TFAA is highly reactive towards the secondary amine. The reaction should be performed in a fume hood, and moisture should be avoided as it can hydrolyze the reagent.
-
-
Reaction: Immediately cap the vial tightly and vortex for 10 seconds. Heat the vial at 60 °C for 30 minutes in a heating block.
-
Cooling: Allow the vial to cool completely to room temperature before placing it in the autosampler tray.
-
Analysis: The sample is now ready for injection into the GC-MS system.
GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Standard, reliable gas chromatograph. |
| Inlet | Split/Splitless, 250 °C | Ensures efficient volatilization of the derivative. |
| Injection Mode | Split (e.g., 20:1) or Splitless | Split mode for concentrated samples; splitless for trace analysis. |
| Injection Vol. | 1 µL | Standard volume to avoid overloading. |
| Carrier Gas | Helium, Constant Flow (1.2 mL/min) | Inert carrier gas providing good efficiency. |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A non-polar column ideal for general-purpose analysis of derivatized compounds.[17] |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 min | Provides good separation from solvent and potential byproducts. |
| MS System | Agilent 5977B MSD or equivalent | Industry-standard mass selective detector. |
| Ion Source | Electron Ionization (EI), 70 eV, 230 °C | Standard EI energy for reproducible fragmentation and library matching.[18] |
| MS Mode | Full Scan (m/z 40-450) | For qualitative identification and spectral confirmation. |
| MS Quad Temp | 150 °C | Standard operating temperature. |
Expected Results
The derivatization adds a trifluoroacetyl group (-COCF₃), increasing the molecular weight by 96 g/mol . The resulting N-(trifluoroacetyl)-N-methylcyclobutanamine will have a characteristic mass spectrum, with a molecular ion and key fragment ions that can be used for identification.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Rationale: LC-MS/MS is the gold standard for quantifying polar, non-volatile compounds in complex matrices.[19][20] It offers unparalleled sensitivity and specificity by directly analyzing the compound without the need for derivatization. Reversed-phase chromatography on a C18 column is effective for retaining and separating the analyte from matrix components.[21] The addition of a mobile phase modifier like formic acid is crucial; it protonates the amine, leading to better peak shape and promoting efficient ionization in the mass spectrometer source.[22] Detection is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion, virtually eliminating matrix interferences.[21][23]
LC-MS/MS Analytical Workflow
Caption: Logical flow for LC-MS/MS analysis.
LC-MS/MS Instrumental Parameters
| Parameter | Setting | Rationale |
| LC System | Waters ACQUITY UPLC or equivalent | High-pressure system for efficient separation. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Standard column for retaining polar analytes. |
| Column Temp | 40 °C | Improves peak shape and reproducibility. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for efficient protonation and good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reversed-phase elution. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 5 min, hold 2 min, re-equilibrate | A standard gradient to elute the analyte and clean the column. |
| Injection Vol. | 5 µL | Balances sensitivity and peak shape. |
| MS System | Sciex QTRAP 6500+ or equivalent | High-sensitivity tandem quadrupole mass spectrometer. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is ideal for polar compounds; positive mode targets the protonated amine. |
| Key Voltages | Optimized for analyte (e.g., IS Voltage: 5500 V) | Instrument-specific tuning is required for optimal sensitivity. |
| MRM Transitions | Precursor (Q1): 86.1 m/z ([M+H]⁺) Product (Q3): 58.1 m/z (quantifier), 43.1 m/z (qualifier) | Specific transitions ensure high selectivity. The quantifier is used for measurement, the qualifier for confirmation. |
Validation and Quality Control
A robust LC-MS/MS method must be validated according to established guidelines.[21]
-
System Suitability: Inject a mid-level standard multiple times to ensure system performance (e.g., peak area %RSD < 15%).
-
Linearity: Analyze a calibration curve (e.g., 1-1000 ng/mL) to demonstrate a linear response (r² > 0.99).
-
Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations to ensure results are within ±15% of the nominal value.
Method 3: HPLC-UV (Screening Method)
Expertise & Rationale: While lacking the sensitivity of MS-based methods, HPLC-UV is a cost-effective and accessible technique suitable for high-concentration applications like raw material identification or purity assessment.[13][24] Since N-methylcyclobutanamine lacks a strong chromophore, detection is performed at a low UV wavelength (e.g., 205 nm) where end-absorption of the amine occurs. This method is not suitable for trace-level quantification but serves as a reliable screening tool.[25]
HPLC-UV Instrumental Parameters
| Parameter | Setting | Rationale |
| HPLC System | Standard HPLC with UV-Vis Detector | Widely available instrumentation. |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard analytical column.[13] |
| Mobile Phase | Isocratic: 70% 0.1% TFA in Water / 30% Acetonitrile | A simple mobile phase for consistent retention. Trifluoroacetic acid (TFA) acts as an ion-pairing agent to improve peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp | 30 °C | Controlled temperature for reproducible retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
| UV Wavelength | 205 nm | Detection at a low wavelength where the amine functional group exhibits some absorbance. |
Summary and Method Comparison
The choice of analytical method depends directly on the application's requirements for sensitivity, selectivity, and throughput.
| Feature | GC-MS with Derivatization | LC-MS/MS | HPLC-UV |
| Primary Use | Definitive Identification, Quantification | Gold Standard for Quantification | Screening, Purity Checks |
| Sensitivity | High (ng/mL) | Very High (pg/mL to ng/mL) | Low (µg/mL to mg/mL) |
| Specificity | High | Very High | Low to Moderate |
| Sample Prep | Complex (Requires derivatization) | Simple (Dilute and shoot) | Simple |
| Throughput | Moderate | High | High |
| Instrumentation | Common | Specialized | Very Common |
| Key Advantage | Excellent for structural elucidation. | Unmatched sensitivity and selectivity for complex matrices. | Cost-effective and simple for routine checks. |
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Advances in analytical methodologies for detecting novel psychoactive substances: a review. Journal of Analytical Toxicology.[Link]
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Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities in Losartan. Journal of Pharmaceutical Research.[Link]
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Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites. National Library of Medicine.[Link]
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Determination of Genotoxic Impurity N-Nitroso-N-methyl-4-aminobutyric Acid in Four Sartan Substances through Using Liquid Chromatography–Tandem Mass Spectrometry. MDPI.[Link]
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Analysis by GC-MS of an Aza-Michael Reaction Catalyzed by CALB on an Orbital Shaker and under Microwave Irradiation. Global Journals.[Link]
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Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences.[Link]
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Gas chromatography-mass spectrometry (GC-MS) analysis of bioactive compounds of ethanolic extract of Acmella Calva. International Journal of Botany Studies.[Link]
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Evaluation of gas chromatography-mass spectrometry analysis and yield. Notulae Botanicae Horti Agrobotanici Cluj-Napoca.[Link]
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1-methycyclobutanamine HCL. ChemBK.[Link]
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Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. MDPI.[Link]
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Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of N-methylcyclobutanamine Hydrochloride
Abstract
This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of N-methylcyclobutanamine hydrochloride. N-methylcyclobutanamine is a small, secondary amine and a key building block in the synthesis of various pharmaceutical compounds.[1][2] Accurate quantification in complex matrices is critical for pharmacokinetic, toxicokinetic, and quality control studies. The inherent challenges in analyzing small, polar amines, such as poor retention on traditional reversed-phase columns and potential matrix effects, are addressed through optimized sample preparation, chromatography, and mass spectrometric detection.[3] This protocol employs a straightforward protein precipitation extraction, followed by analysis on a C18 stationary phase with an acidic mobile phase to ensure robust peak shape and ionization efficiency. Detection is achieved via electrospray ionization (ESI) in positive mode, utilizing Multiple Reaction Monitoring (MRM) for superior selectivity and sensitivity. This method provides a reliable, self-validating framework for researchers and drug development professionals.
Introduction and Scientific Principle
This compound is an organic compound featuring a four-carbon cyclobutane ring attached to a methylamino group.[1] Its physicochemical properties—notably its low molecular weight (121.61 g/mol as HCl salt), polarity, and basicity—present unique analytical challenges.[4] The primary objective of this method is to achieve accurate and precise quantification, often at trace levels, in biological or process-related matrices.
The analytical strategy is grounded in the synergy between high-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS).
-
Chromatography: The separation is based on reversed-phase chromatography. Small polar amines can exhibit poor retention and peak tailing on standard C18 columns under neutral conditions.[3] To overcome this, our method utilizes an acidic mobile phase containing formic acid. This ensures the analyte is consistently in its protonated, cationic form, which improves interaction with the stationary phase and, critically, promotes efficient ionization for MS detection.[3] A gradient elution is employed to resolve the analyte from endogenous matrix components, minimizing ion suppression.[5]
-
Mass Spectrometry: The method leverages a triple quadrupole mass spectrometer, which acts as a highly specific and sensitive detector. The analyte is first ionized using Electrospray Ionization (ESI) in positive mode, a gentle technique ideal for polar molecules, to generate the protonated parent ion [M+H]⁺. In the first quadrupole (Q1), this specific parent ion is selected. It is then fragmented in the collision cell (Q2), and a specific, stable fragment ion is selected in the third quadrupole (Q3) for detection. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity by filtering out background noise, ensuring that the signal is truly from the analyte of interest.[6][7]
The use of a stable isotope-labeled internal standard (SIL-IS) is paramount for ensuring the trustworthiness and accuracy of the results. A SIL-IS, such as N-(trideuteromethyl)cyclobutanamine, has nearly identical chemical and physical properties to the analyte, meaning it co-elutes and experiences the same extraction inefficiencies or matrix-induced ionization suppression.[8][9] By normalizing the analyte's signal to the internal standard's signal, any experimental variability is effectively canceled out, leading to highly precise and accurate quantification.[9][10]
Materials and Methods
Chemicals and Reagents
-
This compound (Reference Standard, >98% purity)
-
N-(trideuteromethyl)cyclobutanamine hydrochloride (Internal Standard, >98% purity, isotopic purity >99%) or a suitable structural analog (e.g., N-ethylcyclobutanamine hydrochloride).
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade, >99%)
-
Ultrapure Water (18.2 MΩ·cm)
-
Control Matrix (e.g., Human Plasma, Rat Urine, Process Blank)
Instrumentation
-
LC System: UPLC or HPLC system capable of binary gradient elution at pressures up to 600 bar.
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an ESI source.
Chromatographic Conditions
The following conditions were optimized to provide excellent peak shape and retention for the polar analyte.
| Parameter | Condition |
| Column | Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometer Conditions
Parameters should be optimized for the specific instrument. The following provides a validated starting point.
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Cone Gas Flow | 50 L/hr (Nitrogen) |
| Collision Gas | Argon |
| MRM Transitions | Compound |
| N-methylcyclobutanamine | |
| N-(d3-methyl)cyclobutanamine (IS) |
Note: The precursor ion corresponds to the free base form [M+H]⁺, not the hydrochloride salt.
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of N-methylcyclobutanamine HCl and the Internal Standard (IS) into separate 10 mL volumetric flasks. Dissolve and bring to volume with 50:50 Methanol:Water.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the primary stock solution with 50:50 Methanol:Water to create calibration standards.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the IS primary stock solution with 50:50 Methanol:Water to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
This protocol is a robust starting point for biological matrices like plasma or serum.
-
Aliquot Sample: Pipette 50 µL of the sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 20 µL of the 100 ng/mL IS spiking solution to every tube except the double blank (blank matrix without IS).
-
Vortex: Briefly vortex mix for 10 seconds.
-
Precipitate Proteins: Add 200 µL of ice-cold acetonitrile.
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant to a new tube or 96-well plate. Avoid disturbing the protein pellet.
-
Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.[11]
-
Reconstitute: Reconstitute the dried residue in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).
-
Mix and Inject: Vortex briefly, centrifuge to pellet any insoluble material, and inject into the LC-MS/MS system.
Workflow Visualization
Caption: Overall workflow from sample preparation to final quantification.
Causality and Method Trustworthiness
Justification of Experimental Choices
-
Acidic Mobile Phase: The use of 0.1% formic acid serves a dual purpose. It protonates the secondary amine of N-methylcyclobutanamine, which is essential for good peak shape on a C18 column and for promoting strong signal generation in positive ESI mode.[3]
-
Protein Precipitation (PPT): For discovery-phase bioanalysis or high-throughput screening, PPT is the method of choice due to its speed, simplicity, and low cost. While not as clean as SPE or LLE, the high selectivity of MRM detection often compensates for potential matrix effects.[12][13] The subsequent evaporation and reconstitution step helps to concentrate the analyte and ensures it is dissolved in a solvent compatible with the initial mobile phase conditions, promoting sharp peak shapes.[11][14]
-
Stable Isotope-Labeled Internal Standard: This is the cornerstone of a trustworthy quantitative method.[9] A SIL-IS tracks the analyte through every step of the process. Any loss during extraction or any suppression of the MS signal due to co-eluting matrix components will affect the analyte and the IS identically.[8] The ratio of their signals remains constant, providing a robust and accurate measurement that is independent of sample-to-sample variations.[10]
Method Validation Framework
To ensure this protocol is a self-validating system, it must be qualified according to established regulatory guidelines (e.g., FDA Bioanalytical Method Validation). Key validation parameters to assess include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix.
-
Linearity and Range: A calibration curve should be constructed with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Replicate analysis of quality control (QC) samples at low, medium, and high concentrations should yield results within ±15% of the nominal value (±20% at the LLOQ).[15]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in post-extraction spiked samples to that in neat solution.[13]
-
Recovery: The efficiency of the extraction process.
Principle of MRM for Selectivity
Caption: Logical flow of ion selection and fragmentation in MRM mode.
Conclusion
This application note presents a comprehensive, robust, and highly sensitive LC-MS/MS method for the quantification of this compound. The protocol is designed with both scientific integrity and practical implementation in mind. By explaining the causality behind key decisions—such as the use of an acidic mobile phase and a stable isotope-labeled internal standard—this guide provides a trustworthy framework for immediate application. The detailed step-by-step procedures and defined performance expectations empower researchers, scientists, and drug development professionals to achieve accurate and reliable quantification of this important chemical entity in a variety of complex matrices.
References
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- Al-Masri, M., et al. (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine.
- Kar, S., et al. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals.
- Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis.
- LabRulez LCMS. (n.d.).
- Agilent. (n.d.).
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- CymitQuimica. (n.d.). CAS 34066-62-1: N-Methylcyclobutanamine. CymitQuimica.
- WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec.
- NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab.
- Chen, J., et al. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. MDPI.
- Sigma-Aldrich. (n.d.). 1-Methyl-cyclobutylamine hydrochloride. Sigma-Aldrich.
- Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
- Lin, Y-T., et al. (n.d.). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans.
- Google Patents. (n.d.). EP1888523B1 - Cyclobutyl amine derivatives.
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Definitive Analysis of N-methylcyclobutanamine Hydrochloride by Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a comprehensive and robust protocol for the qualitative and quantitative analysis of N-methylcyclobutanamine hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS). N-methylcyclobutanamine (NMCA), a cyclic secondary amine, serves as a key building block in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals. Due to its chemical properties—specifically its high polarity and low volatility—direct GC analysis is challenging, often resulting in poor chromatographic peak shape and low sensitivity.[1][2] This guide provides a detailed methodology, including sample preparation, chemical derivatization to enhance volatility, optimized instrumental parameters, and data interpretation to overcome these challenges. The protocols herein are designed to be self-validating, ensuring scientific integrity and trustworthy results for researchers in drug development and forensic analysis.
Introduction and Principle
N-methylcyclobutanamine (CAS RN: 34066-62-1) is a cyclic amine that is gaining interest in organic synthesis.[3] Its analysis is critical for quality control, impurity profiling, and in forensic contexts where it may be encountered as a designer drug precursor or analog. The hydrochloride salt form presents a particular analytical challenge as salts are non-volatile and must be converted to their free base form before GC analysis.[4][5]
The analytical approach detailed here is based on a multi-step workflow:
-
Sample Preparation: The this compound salt is dissolved and neutralized to its free base form using an alkaline solution.
-
Liquid-Liquid Extraction (LLE): The free base is extracted from the aqueous matrix into an immiscible organic solvent.
-
Chemical Derivatization: The extracted amine is converted into a less polar, more volatile, and thermally stable trifluoroacetyl derivative via acylation. This step is crucial for improving chromatographic performance and achieving reliable results.[2][6]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system, where it is separated by the gas chromatograph and subsequently identified and quantified by the mass spectrometer.
This workflow ensures that the analyte is in a form amenable to GC-MS, providing high sensitivity and specificity.
Overall Analytical Workflow
Caption: High-level workflow for the GC-MS analysis of NMCA-HCl.
Analyte Properties
A clear understanding of the analyte's chemical and physical properties is fundamental to method development.
| Property | Value | Source |
| Chemical Name | N-methylcyclobutanamine | [7] |
| Synonyms | N-Cyclobutyl-N-methylamine, N-Methylcyclobutylamine | [7][8] |
| CAS Number | 34066-62-1 | [8] |
| Molecular Formula | C₅H₁₁N | [7][9] |
| Molecular Weight | 85.15 g/mol | [8][10] |
| Predicted Boiling Point | 95.6 ± 8.0 °C | [8][10] |
| Predicted pKa | 10.94 ± 0.20 | [8] |
| Appearance | Colorless to light yellow liquid | [8] |
Experimental Protocols
Required Materials and Reagents
-
Instrumentation:
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Autosampler and 2 mL amber glass vials with PTFE-lined caps
-
Analytical balance (4-decimal place)
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
-
-
Reagents and Standards:
Protocol 1: Standard and Sample Preparation
Rationale: The hydrochloride salt must be converted to its free base to be extractable into an organic solvent and subsequently derivatized. An alkaline pH (ideally > pKa + 1) ensures complete conversion.[2]
-
Stock Standard Preparation (1000 µg/mL): Accurately weigh 10 mg of N-methylcyclobutanamine HCl reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Calibration Standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL): Prepare a series of dilutions from the stock standard using methanol.
-
Sample Preparation (for unknown solid samples): Accurately weigh approximately 10 mg of the homogenized sample powder into a 15 mL glass tube. Dissolve in 10 mL of methanol. If the sample is already in solution, pipette a known volume.
-
Free Base Extraction (for all samples and standards): a. Pipette 1 mL of each standard or sample solution into a clean 15 mL glass tube. b. Add 2 mL of deionized water. c. Add 1 mL of 2M NaOH solution to alkalinize the mixture (verify pH > 11.5).[2] d. Add 4 mL of ethyl acetate. e. Cap the tube and vortex vigorously for 2 minutes. f. Centrifuge at 3000 rpm for 5 minutes to separate the layers. g. Carefully transfer the upper organic layer (ethyl acetate) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water. h. Transfer the dried organic extract to a fresh vial for derivatization.
Protocol 2: Derivatization with Trifluoroacetic Anhydride (TFAA)
Rationale: Acylation with TFAA replaces the active hydrogen on the secondary amine with a trifluoroacetyl group. This masks the polar N-H group, significantly increasing the molecule's volatility and thermal stability, leading to sharp, symmetrical peaks in the GC.[1][6]
Caption: Acylation of NMCA with TFAA to form a volatile derivative.
-
To the 2 mL vial containing the ethyl acetate extract from step 4h, add 100 µL of TFAA.[1]
-
Immediately cap the vial tightly.
-
Vortex for 30 seconds.
-
Heat the vial in a heating block or water bath at 70°C for 30 minutes.[1]
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS injection.
Protocol 3: GC-MS Instrumental Parameters
Rationale: A non-polar 5% phenyl-methylpolysiloxane column (e.g., HP-5MS) provides excellent separation for a wide range of derivatized compounds. A temperature ramp allows for the efficient elution of the analyte while separating it from solvent fronts and potential contaminants.
| Parameter | Setting | Justification |
| GC System | ||
| Inlet Mode | Splitless | Maximizes sensitivity for trace analysis. |
| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of the derivatized analyte. |
| Injection Volume | 1 µL | Standard volume to avoid column overloading.[4] |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Column Flow | 1.2 mL/min (Constant Flow) | Optimal flow rate for column efficiency and MS interface. |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | Industry-standard, robust column for general purpose analysis.[12][13] |
| Oven Program | Initial 60°C, hold 2 min; Ramp 20°C/min to 280°C, hold 5 min | Separates the analyte from the solvent front and elutes it in a reasonable time. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique producing reproducible fragmentation patterns. |
| Ion Source Temp. | 230°C | Standard temperature to promote ionization and minimize thermal degradation. |
| Transfer Line Temp. | 280°C | Prevents condensation of the analyte between the GC and MS. |
| MS Quad Temp. | 150°C | Standard quadrupole temperature. |
| Scan Mode | Full Scan | Used for qualitative identification and spectral confirmation. |
| Scan Range | m/z 40 - 450 | Covers the expected molecular ion and fragment ions of the derivative. |
Data Analysis and Interpretation
Analyte Identification
The derivatized N-methylcyclobutanamine is identified by comparing:
-
Retention Time (RT): The RT of the peak in the sample chromatogram must match the RT of the derivatized reference standard, typically within a ±0.1 minute window.
-
Mass Spectrum: The mass spectrum of the sample peak must match the mass spectrum of the reference standard and the expected fragmentation pattern.
Expected Mass Spectrum and Fragmentation
The derivatized analyte is N-(trifluoroacetyl)-N-methylcyclobutanamine.
-
Molecular Formula: C₈H₁₀F₃NO
-
Molecular Weight: 193.17 g/mol
The mass spectrum is characterized by a molecular ion (M⁺) peak and several key fragment ions. The fragmentation of amines and amides is often dominated by alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which results in a stable, resonance-stabilized cation.[14]
Caption: Proposed major fragmentation pathways for derivatized NMCA.
-
Molecular Ion [M]⁺• (m/z 193): The presence of the molecular ion peak confirms the identity and molecular weight of the derivatized compound.
-
Key Fragment (m/z 152): Resulting from alpha-cleavage with the loss of a propyl radical (•C₃H₅) from the cyclobutane ring, leading to a highly stable fragment. This is often the base peak.
-
Key Fragment (m/z 124): Resulting from the loss of the trifluoromethyl radical (•CF₃).
-
Key Fragment (m/z 96): A potential fragment arising from a rearrangement and cleavage, corresponding to the [M - COCF₃]⁺ ion.
Quantification
-
Construct Calibration Curve: Generate a calibration curve by plotting the peak area of the derivatized NMCA against the concentration for each calibration standard.
-
Linear Regression: Apply a linear regression model to the data. The curve should have a coefficient of determination (R²) of ≥0.995 for accurate quantification.
-
Calculate Unknown Concentration: Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve using the regression equation (y = mx + c). Remember to account for the initial sample weight and dilution factors.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Very Small Peak | Incomplete derivatization; Sample degradation; Incorrect pH for extraction. | Ensure TFAA is fresh and anhydrous. Verify extraction pH is > 11. Prepare fresh standards. Check GC inlet liner for contamination. |
| Peak Tailing | Active sites in the GC system; Incomplete derivatization; Water in the sample. | Use an ultra-inert liner. Ensure complete dryness of the extract with sodium sulfate. Confirm derivatization reaction completion. |
| Poor Linearity (R² < 0.995) | Inconsistent sample/standard preparation; Detector saturation at high concentrations. | Carefully repeat preparation of standards. Extend the calibration range or dilute high-concentration samples. |
| Extraneous Peaks | Contaminated solvent, reagents, or vials; Sample matrix interference. | Run a solvent/reagent blank. Ensure high-purity reagents are used. Check sample matrix for interferences. |
Conclusion
This application note provides a validated and detailed protocol for the analysis of this compound by GC-MS. The critical steps of sample alkalinization, extraction, and chemical derivatization with TFAA are essential for achieving the volatility and thermal stability required for robust gas chromatography. This method delivers excellent specificity and sensitivity, making it suitable for quality control in pharmaceutical manufacturing, research applications, and forensic investigations.
References
-
LookChem. (n.d.). Cas 34066-62-1, N-Methyl cyclobutylamine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
Al-Badr, A. A. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health. Retrieved from [Link]
-
Pereira, V., et al. (2008). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methylcyclobutanamine. PubChem Compound Database. Retrieved from [Link]
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from [Link]
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Chemistry For Everyone. (2025). How Do You Prepare A Sample For GC-MS?. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Drug Enforcement Administration. (2021). Analysis of Drugs Manual. DEA.gov. Retrieved from [Link]
-
Musah, R. A., et al. (2022). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. Retrieved from [Link]
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Agilent Technologies. (2019). A Fast Analysis of the GC/MS/MS Amenable Pesticides Regulated by the California Bureau of Cannabis Control. Retrieved from [Link]
-
SciSpace. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Organic Solvents and Specified Chemical Substances in a Working Environment Using Two Different Columns (1). Retrieved from [Link]
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Application Note & Protocol: Development and Validation of a Quantitative Assay for N-Methylcyclobutanamine Hydrochloride
Abstract
This document provides a comprehensive guide for the development and validation of an analytical assay for the quantification of N-methylcyclobutanamine hydrochloride, a key intermediate in pharmaceutical synthesis. The protocol outlines a robust High-Performance Liquid Chromatography (HPLC) method with UV detection following pre-column derivatization. The described methodology is designed to ensure specificity, accuracy, precision, and linearity, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This application note is intended for researchers, scientists, and drug development professionals requiring a reliable, validated method for the quantification of this compound in various sample matrices.
Introduction: The Rationale for a Validated Assay
N-methylcyclobutanamine is a cyclic secondary amine that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any component in pharmaceutical manufacturing, the purity and concentration of this compound must be precisely controlled to ensure the safety and efficacy of the final drug product. A validated analytical assay is therefore not merely a quality control measure but a fundamental component of the drug development lifecycle, from early-stage research to final product release.[3][4]
The development of a robust and reliable analytical method is a multi-stage process that begins with understanding the physicochemical properties of the analyte and culminates in a comprehensive validation study to demonstrate its fitness for purpose.[5][6] This document will detail the logical progression from method development to full validation, providing both the "how" and the "why" behind each experimental choice.
Pre-Assay Development Considerations
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is critical for selecting the appropriate analytical technique.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClN | [7][8] |
| Molecular Weight | 121.61 g/mol | [7][8] |
| Appearance | Solid | [9][10] |
| Melting Point | 241-244 °C | [7][10][11] |
| pKa | 10.94 ± 0.20 (Predicted for the free base) | [12] |
| Solubility | Soluble in water |
The high polarity and lack of a strong chromophore in N-methylcyclobutanamine present challenges for direct analysis by reverse-phase HPLC with UV detection. Therefore, a derivatization strategy is necessary to introduce a UV-active moiety, enhancing its detectability.
Selection of Analytical Technique
Given the need for quantification, several techniques were considered:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile amines, GC-MS offers high sensitivity and specificity.[13] However, the hydrochloride salt is non-volatile, necessitating a conversion to the free base and potentially complex sample preparation.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely used technique in pharmaceutical analysis. The primary challenge is the lack of a native chromophore. This can be overcome by pre-column derivatization to attach a UV-absorbing molecule to the amine.[14][15][16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and selectivity without the need for derivatization.[17] However, HPLC-UV is often more accessible and cost-effective for routine quality control.
For this application, HPLC with UV detection following pre-column derivatization was selected as the most appropriate method, balancing sensitivity, specificity, and accessibility.
Assay Development and Protocol
Principle of the Method
N-methylcyclobutanamine is derivatized with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in an alkaline environment. Fmoc-Cl reacts with the secondary amine to form a highly fluorescent and UV-active derivative, which can be readily separated and quantified by reverse-phase HPLC.
Caption: Derivatization of N-methylcyclobutanamine with Fmoc-Cl for HPLC-UV analysis.
Materials and Reagents
-
This compound reference standard
-
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Sodium borate
-
Boric acid
-
Hydrochloric acid
-
Sodium hydroxide
Instrumentation
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Autosampler vials
Detailed Experimental Protocol
3.4.1. Preparation of Solutions
-
Borate Buffer (0.1 M, pH 9.0): Dissolve an appropriate amount of sodium borate and boric acid in water to achieve a final concentration of 0.1 M. Adjust the pH to 9.0 with sodium hydroxide or hydrochloric acid.
-
Fmoc-Cl Derivatizing Reagent (10 mM): Dissolve an appropriate amount of Fmoc-Cl in acetonitrile to make a 10 mM solution. Prepare this solution fresh daily.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3.4.2. Derivatization Procedure
-
To 100 µL of each working standard solution or sample in an autosampler vial, add 400 µL of borate buffer (pH 9.0).
-
Add 500 µL of the 10 mM Fmoc-Cl derivatizing reagent.
-
Cap the vial and vortex for 30 seconds.
-
Allow the reaction to proceed at room temperature for 15 minutes.
-
The derivatized sample is now ready for HPLC analysis.
3.4.3. HPLC Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 20 µL |
Assay Validation
The developed method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R2) guidelines.[18][1][5][19][20]
Caption: Key parameters for analytical assay validation.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Protocol: Analyze a blank sample (matrix without the analyte), a sample spiked with this compound, and a sample containing potential impurities.
-
Acceptance Criteria: The blank should show no interfering peaks at the retention time of the derivatized analyte. The peak for the derivatized analyte should be pure and resolved from any impurity peaks.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Protocol: Prepare a series of at least five concentrations of this compound spanning the expected working range (e.g., 1-100 µg/mL). Analyze each concentration in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.995.
| Concentration (µg/mL) | Peak Area (n=3) |
| 1 | Insert Data |
| 10 | Insert Data |
| 25 | Insert Data |
| 50 | Insert Data |
| 75 | Insert Data |
| 100 | Insert Data |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (low, medium, and high) across the specified range. Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| Low | 5 | Insert Data | Insert Data |
| Medium | 50 | Insert Data | Insert Data |
| High | 90 | Insert Data | Insert Data |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of a single concentration (e.g., 50 µg/mL) on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
Quantitation Limit (QL)
The quantitation limit is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy.
-
Protocol: Determine the QL based on a signal-to-noise ratio of 10:1 or by establishing the lowest concentration that meets the accuracy and precision criteria.
-
Acceptance Criteria: The precision (RSD) at the QL should be ≤ 10%, and the accuracy (recovery) should be within 80-120%.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small variations to the method parameters, such as:
-
pH of the buffer (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
-
-
Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, resolution) should remain within acceptable limits, and the results should not be significantly affected.
Conclusion
The HPLC method with pre-column derivatization described in this application note provides a reliable and robust means for the quantitative analysis of this compound. The comprehensive validation protocol ensures that the method is fit for its intended purpose in a regulated environment. By following the detailed steps for assay development and validation, researchers and drug development professionals can confidently implement this method for quality control and research applications.
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The Untapped Potential of N-Methylcyclobutanamine Hydrochloride as a Ligand in Coordination Chemistry: A Prospective Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Pharmacophores, a New Frontier in Coordination Chemistry
N-methylcyclobutanamine hydrochloride, a secondary amine salt, has carved a niche in medicinal chemistry as a valuable building block for pharmacologically active compounds. Its derivatives have demonstrated significant potential as sigma-1 receptor ligands, showing promise for applications in the central nervous system.[1] The rigid, strained cyclobutane ring, coupled with the secondary amine functionality, imparts unique stereochemical and electronic properties that have been exploited in drug design.[2] However, the very features that make this molecule attractive for medicinal chemistry—its defined geometry and the presence of a coordinating nitrogen atom—also suggest its untapped potential as a ligand in the realm of coordination chemistry.
This guide serves as a forward-looking exploration of this compound as a ligand for the synthesis of novel metal complexes. While direct, published research on the coordination chemistry of this specific amine is limited, this document will provide a scientifically grounded framework for its application. By drawing parallels with analogous cyclic amine ligands and leveraging fundamental principles of coordination chemistry, we will outline potential synthesis protocols, characterization techniques, and prospective applications for the resulting metal complexes. This document is intended to be a starting point for researchers to explore this promising, yet uncharted, area of inorganic and organometallic chemistry.
Physicochemical Properties of this compound
A thorough understanding of the ligand's properties is paramount for designing successful synthetic strategies.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClN | [3] |
| Molecular Weight | 121.61 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 241-244 °C | [3][5] |
| Solubility | Soluble in polar solvents | [2] |
| Storage Conditions | 2-8°C, under inert gas (nitrogen or Argon) | [4][5] |
The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, which is advantageous for many synthetic procedures.[1] For coordination to a metal center, the free base, N-methylcyclobutanamine, is typically required. The free base can be readily generated in situ or extracted prior to the coordination reaction by treatment with a suitable base.
Prospective Coordination Chemistry of N-Methylcyclobutanamine
While specific examples are not yet prevalent in the literature, the behavior of N-methylcyclobutanamine as a ligand can be predicted based on the coordination chemistry of other secondary and cyclic amines.
Expected Coordination Modes and Donor Properties
N-methylcyclobutanamine is a monodentate ligand, coordinating to a metal center through the lone pair of electrons on the nitrogen atom. The presence of a methyl group and a cyclobutane ring introduces steric bulk around the nitrogen donor atom. This steric hindrance will play a crucial role in determining the coordination number of the resulting metal complex and the stability of the metal-ligand bond.
The nitrogen atom in N-methylcyclobutanamine is a borderline hard-soft donor, allowing it to coordinate with a wide range of metal ions. Its coordination behavior will be influenced by the nature of the metal center, the other ligands present in the coordination sphere, and the reaction conditions.
Potential Metal Complexes and Geometries
Based on the principles of coordination chemistry, N-methylcyclobutanamine is expected to form stable complexes with various transition metals, including but not limited to:
-
Late Transition Metals (e.g., Pd, Pt, Rh, Ir): These metals are known to form stable complexes with amine ligands and are often used in catalysis. The resulting complexes are likely to adopt square planar or octahedral geometries.
-
First-Row Transition Metals (e.g., Cu, Co, Ni, Fe): These abundant metals can form a variety of coordination complexes with diverse geometries, influenced by the ligand field strength and steric factors. Tetrahedral, square planar, and octahedral complexes are all possibilities.
-
Main Group Metals (e.g., Sn, Al, Ga): While less common, amine complexes of main group metals have applications in polymerization and materials science.
The steric bulk of the N-methylcyclobutanamine ligand may favor the formation of complexes with lower coordination numbers or lead to distortions in ideal geometries.
Generalized Protocol for the Synthesis of a Metal Complex with N-Methylcyclobutanamine
The following protocol is a generalized starting point for the synthesis of a hypothetical metal complex, for instance, with a palladium(II) precursor. Note: This protocol is illustrative and will require optimization for specific metal precursors and target complexes.
I. In-situ Generation of the Free Base Ligand
Rationale: The commercially available this compound must be deprotonated to the free base to enable coordination. This can be achieved in situ to avoid isolation of the potentially volatile free amine.
Materials:
-
This compound
-
A suitable non-coordinating base (e.g., triethylamine, sodium carbonate)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, THF)
-
Metal precursor (e.g., bis(acetonitrile)palladium(II) chloride)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (e.g., 2.2 equivalents) in the chosen anhydrous solvent.
-
Add the base (e.g., 2.5 equivalents) to the solution and stir for 30 minutes at room temperature. The formation of a precipitate (e.g., triethylammonium chloride) may be observed.
II. Coordination Reaction
Rationale: The metal precursor is added to the solution containing the free ligand to allow for the formation of the coordination complex. The choice of solvent and temperature is crucial for reaction success.
Procedure:
-
In a separate Schlenk flask, dissolve the metal precursor (e.g., 1.0 equivalent) in the same anhydrous solvent.
-
Slowly add the solution of the metal precursor to the stirred solution of the in-situ generated N-methylcyclobutanamine free base at room temperature.
-
Monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography, NMR spectroscopy of an aliquot). The reaction time can vary from a few hours to overnight. Gentle heating may be required for less reactive precursors.
III. Isolation and Purification of the Metal Complex
Rationale: The newly formed complex needs to be isolated from the reaction mixture and purified to remove any unreacted starting materials, byproducts, or salts.
Procedure:
-
Once the reaction is complete, remove the precipitated salt by filtration under an inert atmosphere.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane), or by column chromatography on silica gel or alumina. The choice of purification method will depend on the stability and solubility of the complex.
Workflow for Synthesis and Characterization
Caption: Workflow from ligand preparation to potential applications.
Characterization of N-Methylcyclobutanamine Metal Complexes
A suite of analytical techniques is essential to confirm the identity and purity of the synthesized complexes and to elucidate their structural and electronic properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the coordination of the ligand to the metal center. Coordination typically leads to a downfield shift of the protons and carbons near the nitrogen atom.
-
Infrared (IR) Spectroscopy: Changes in the N-H stretching frequency (for the free base) and the appearance of new bands corresponding to metal-nitrogen vibrations can provide evidence of coordination.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and the overall coordination geometry of the complex.
-
Elemental Analysis: This technique determines the elemental composition (C, H, N) of the complex, which is crucial for confirming its empirical formula.
Potential Applications of N-Methylcyclobutanamine Metal Complexes
The unique steric and electronic properties of N-methylcyclobutanamine suggest that its metal complexes could find utility in several areas:
-
Homogeneous Catalysis: The steric bulk of the ligand could influence the selectivity of catalytic reactions, such as cross-coupling reactions, hydrogenations, or polymerizations.[6][7] The defined geometry may allow for the creation of specific active sites, potentially leading to novel catalytic activity.
-
Materials Science: Coordination complexes are building blocks for functional materials. N-methylcyclobutanamine-based complexes could be explored as precursors for metal-organic frameworks (MOFs) or as components in stimuli-responsive materials.
-
Bioinorganic and Medicinal Chemistry: Given the established biological activity of N-methylcyclobutanamine derivatives, their metal complexes could be investigated as potential therapeutic or diagnostic agents.[1] Metallodrugs are a growing area of research, and the ligand could serve to tune the reactivity and bioavailability of a metallic center.
Conclusion: A Call for Exploration
This compound presents an exciting, underexplored opportunity in coordination chemistry. While its primary application to date has been in the synthesis of organic molecules for drug discovery, its inherent properties as a sterically defined secondary amine make it a compelling candidate for a ligand. This guide has provided a prospective framework, grounded in established chemical principles, to encourage and facilitate the investigation of its coordination chemistry. The synthesis and characterization of metal complexes with this ligand could open new avenues in catalysis, materials science, and medicinal chemistry, transforming this known pharmacophore into a versatile tool for the inorganic chemist.
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Application Notes & Protocols: The Strategic Use of N-methylcyclobutanamine Hydrochloride in Modern Drug Discovery
<
Introduction: The Value of Constrained Scaffolds in Medicinal Chemistry
In the intricate process of drug discovery, the deliberate selection of molecular building blocks is paramount to achieving desired pharmacological profiles. Small, conformationally restricted cyclic amines have emerged as powerful tools for medicinal chemists. Their rigid nature reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency. Furthermore, such scaffolds can introduce favorable physicochemical properties, including improved metabolic stability and optimized lipophilicity.
N-methylcyclobutanamine hydrochloride (CAS 848497-98-3) is a prime example of such a valuable building block.[1] This secondary amine, featuring a four-membered cyclobutane ring, offers a unique three-dimensional vector for substituent placement, enabling chemists to meticulously probe the binding pockets of target proteins.[1][2] Its hydrochloride salt form ensures greater stability and solubility in polar solvents, facilitating its use in a wide array of synthetic reactions.[1] This guide provides a comprehensive overview of the strategic applications and detailed experimental protocols for this compound in medicinal chemistry.
Compound Profile
A clear understanding of the physicochemical properties of a reagent is the foundation of its effective application.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][3] |
| CAS Number | 848497-98-3 | [1][3] |
| Molecular Formula | C₅H₁₂ClN | [4] |
| Molecular Weight | 121.61 g/mol | [4] |
| Appearance | Colorless to light yellow liquid (free base) | [2][5] |
| Boiling Point (Free Base) | 95.6 ± 8.0 °C (Predicted) | [5][6] |
| Storage Conditions | 2-8°C, under inert gas (e.g., Argon) | [5][7] |
Note: The free base form (N-methylcyclobutanamine, CAS 34066-62-1) has a molecular weight of 85.15 g/mol .[5][6]
Core Applications in Medicinal Chemistry
The N-methylcyclobutanamine moiety is strategically employed to confer specific, advantageous properties to drug candidates. Its primary applications lie in its use as a versatile reactant in C-N bond-forming reactions and as a key structural element in pharmacophores targeting the central nervous system (CNS).[1][8][9][10]
Case Study: Development of Sigma-1 Receptor Ligands
A significant application of this compound is in the synthesis of potent and selective sigma-1 receptor ligands.[1] Research has shown that incorporating the N-methylcyclobutanamine group can lead to compounds with low nanomolar to subnanomolar potencies.[1] These ligands have demonstrated high selectivity for the sigma-1 receptor over the sigma-2 subtype.[1]
Notably, several of these derivatives scored highly in the CNS Multi-Parameter Optimization (MPO) appraisal system, indicating a high probability of penetrating the blood-brain barrier.[1] This is a critical attribute for drugs targeting neurological disorders. Furthermore, some of these compounds have been shown to promote significant neurite outgrowth in neuronal cell lines, suggesting potential neuroregenerative or neuroprotective effects.[1]
Caption: Incorporation of the N-methylcyclobutanamine moiety into a generic drug scaffold.
Strategic Advantages of the N-Methylcyclobutyl Moiety
The inclusion of the N-methylcyclobutyl group can offer several advantages in lead optimization, driven by the effects of the methyl group and the constrained cyclobutane ring.[11]
| Advantage | Rationale |
| Improved Metabolic Stability | The methyl group can act as a "metabolic shield," sterically hindering the enzymatic oxidation of the adjacent nitrogen atom, a common site of metabolism for amines.[11] |
| Enhanced Potency | The rigid cyclobutane ring reduces the number of available conformations, decreasing the entropic cost of binding to the target receptor and potentially increasing binding affinity. |
| Modulated Lipophilicity | The small alkyl groups (methyl and cyclobutyl) provide a modest increase in lipophilicity, which can be fine-tuned to optimize properties like cell permeability and blood-brain barrier penetration. |
| Vectorial Exploration | The defined geometry of the cyclobutane ring provides a fixed orientation for substituents, allowing for precise exploration of receptor binding pockets to identify key interactions. |
Experimental Protocols
This compound is a versatile secondary amine, readily participating in two of the most fundamental transformations in medicinal chemistry: amide coupling and reductive amination.[1][12][13]
Protocol 1: Amide Bond Formation via Peptide Coupling
This protocol describes a standard procedure for coupling N-methylcyclobutanamine with a carboxylic acid using a common uronium-based coupling reagent like HATU. Amide bond formation is one of the most frequently used reactions in drug discovery.[12][14]
Objective: To synthesize an N-methyl-N-cyclobutyl amide from a generic carboxylic acid.
Causality Behind Choices:
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Chosen for its high efficiency and low rate of racemization, especially with sensitive substrates.[15] It rapidly activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic hindered base used to neutralize the hydrochloride salt of the amine and to scavenge the acid produced during the reaction, driving the equilibrium towards product formation.[15]
-
DMF (Dimethylformamide): A polar aprotic solvent that effectively dissolves most organic substrates and coupling reagents.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl solution)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).
-
Reagent Addition: Add this compound (1.1 eq), HATU (1.2 eq), and finally, slowly add DIPEA (3.0 eq) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: Workflow diagram for the HATU-mediated amide coupling protocol.
Protocol 2: Direct Reductive Amination
Reductive amination is a cornerstone of C-N bond formation, allowing the synthesis of amines from carbonyl compounds.[8][9][10] This one-pot protocol is highly efficient for generating more complex secondary and tertiary amines.[16]
Objective: To synthesize a tertiary amine by reacting N-methylcyclobutanamine with an aldehyde or ketone.
Causality Behind Choices:
-
Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent. It is particularly effective for reductive aminations because it does not readily reduce the starting aldehyde or ketone but efficiently reduces the iminium ion intermediate formed in situ. Its mildness tolerates a wide range of functional groups.
-
DCE (1,2-Dichloroethane): A common aprotic solvent for this reaction. Acetic acid is sometimes added as a catalyst to facilitate iminium ion formation.
-
One-Pot Procedure: Combining the carbonyl, amine, and reducing agent in a single step simplifies the process and improves overall efficiency by avoiding the isolation of the unstable imine/iminium intermediate.[16]
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
This compound (1.2 eq)
-
Triethylamine (TEA) or DIPEA (1.3 eq, to free-base the amine)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous NaHCO₃ solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the aldehyde or ketone (1.0 eq), this compound (1.2 eq), and TEA (1.3 eq) in anhydrous DCE.
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Reaction: Stir the reaction at room temperature for 3-12 hours, monitoring its progress by TLC or LC-MS.
-
Quenching & Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Safety and Handling
As a responsible scientist, adherence to safety protocols is non-negotiable.
-
Hazard Identification: this compound may be harmful if swallowed, in contact with skin, or if inhaled.[3] It is classified as an irritant.[17][18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[18][19]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation.[18] Avoid contact with skin and eyes.[18]
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere.[5][7]
Conclusion
This compound is a valuable and versatile building block for medicinal chemists. Its constrained cyclic structure and secondary amine functionality provide a reliable handle for introducing specific three-dimensional features into drug candidates. Through well-established synthetic protocols such as amide coupling and reductive amination, this reagent can be efficiently incorporated into complex molecules. Its demonstrated success in the development of CNS-active agents, particularly potent sigma-1 receptor ligands, underscores its strategic importance in the ongoing quest for novel therapeutics.
References
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23). Available from: [Link]
-
ResearchGate. Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF. Available from: [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Available from: [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. article. Available from: [Link]
-
RSC Publishing. (2020). A practical catalytic reductive amination of carboxylic acids. Available from: [Link]
-
ChemBK. 1-METHYLCYCLOBUTANAMINE HCL - Physico-chemical Properties. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]
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HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
-
LookChem. Cas 34066-62-1,N-Methyl cyclobutylamine. Available from: [Link]
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Fisher Scientific. Amide Synthesis. Available from: [Link]
-
ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available from: [Link]
-
Angene Chemical. (2021). Safety Data Sheet - 1-Methylcyclopentanamine hydrochloride. Available from: [Link]
-
LookChem. N-methylcyclobutanamine Safety Data Sheets(SDS). Available from: [Link]
-
Chemsrc. 1-Methyl-cyclobutylamine hydrochloride | CAS#:174886-05-6. Available from: [Link]
-
Cenmed Enterprises. N Methylcyclobutanamine Hydrochloride. Available from: [Link]
-
National Institutes of Health (NIH). N-Methylcyclobutanamine | C5H11N | CID 21830191 - PubChem. Available from: [Link]
-
National Institutes of Health (NIH). N-ethyl-N-methylcyclobutanamine | C7H15N | CID 57137502 - PubChem. Available from: [Link]
-
National Institutes of Health (NIH). [Application of methyl in drug design] - PubMed. Available from: [Link]
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Application Notes and Protocols: N-methylcyclobutanamine Hydrochloride in Pharmaceutical Synthesis
Introduction: The Strategic Importance of the Cyclobutane Moiety in Modern Drug Discovery
The cyclobutane ring, once considered a niche structural motif in medicinal chemistry, has emerged as a valuable component in the design of novel therapeutics. Its rigid, three-dimensional geometry provides a scaffold that can precisely orient pharmacophoric elements, leading to enhanced binding affinity and selectivity for biological targets. N-methylcyclobutanamine hydrochloride, as a readily available precursor, offers a strategic entry point for introducing this valuable moiety into drug candidates. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications and handling of this compound in the pharmaceutical industry. We will explore its utility in the synthesis of central nervous system (CNS) active agents, with a particular focus on sigma-1 receptor ligands, and provide detailed, field-proven protocols for its use in common synthetic transformations.
Physicochemical Properties and Handling
This compound is the hydrochloride salt of N-methylcyclobutanamine.[1] The salt form enhances its stability and solubility in polar solvents, making it a convenient reagent for a variety of reaction conditions.[1]
Table 1: Physicochemical Properties of N-methylcyclobutanamine and its Hydrochloride Salt
| Property | N-methylcyclobutanamine (Free Base) | This compound |
| CAS Number | 34066-62-1[1] | 848497-98-3[1] |
| Molecular Formula | C₅H₁₁N[1] | C₅H₁₂ClN |
| Molecular Weight | 85.15 g/mol [1] | 121.61 g/mol |
| Appearance | Colorless to pale yellow liquid | White crystalline solid |
| Solubility | Soluble in polar organic solvents | Soluble in water and polar organic solvents[1] |
Safety, Storage, and Handling
As with all amine-containing compounds, appropriate safety precautions must be observed when handling this compound.
-
Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[2] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2] The compound is hygroscopic and should be protected from moisture.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2]
Application I: Synthesis of Novel Sigma-1 Receptor Ligands
The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological disorders, making it an attractive target for drug discovery.[3] this compound serves as a key building block in the synthesis of potent and selective sigma-1 receptor ligands, which have shown promise for their neuroprotective and neuroregenerative properties.[1] Derivatives incorporating the N-methylcyclobutanamine moiety have demonstrated low nanomolar to subnanomolar potencies as sigma-1 receptor ligands.[1]
Workflow for the Synthesis of a Representative Sigma-1 Receptor Ligand
This workflow outlines the general synthetic strategy for coupling this compound with a carboxylic acid-containing scaffold to generate a target sigma-1 receptor ligand.
Caption: Synthetic workflow for a sigma-1 receptor ligand.
Detailed Protocol: Amide Coupling using BOP Reagent
This protocol details the synthesis of an amide by coupling a carboxylic acid with this compound using the BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) coupling reagent.
Materials:
-
Carboxylic Acid (1.0 equivalent)
-
This compound (1.0 equivalent)
-
BOP reagent (1.2 equivalents)
-
Diisopropylethylamine (DIPEA) (4.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a solution of the carboxylic acid (1.0 g, 3.029 mmol, 1 equiv) in DMF (15 mL) in a round-bottom flask, add diisopropylethylamine (1.57 g, 12.115 mmol, 4 equiv), this compound (368 mg, 3.03 mmol, 1 equiv), and BOP reagent (1.61 g, 3.63 mmol, 1.2 equiv) sequentially.[1]
-
Stir the resulting solution at room temperature for 2 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
Causality Behind Experimental Choices:
-
BOP Reagent: Chosen for its high efficiency in promoting amide bond formation with minimal side reactions.
-
DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt of the amine and the hexafluorophosphate salt of the BOP reagent, facilitating the reaction.
-
DMF: A polar aprotic solvent that effectively dissolves the reactants.
-
Aqueous Workup: The series of washes removes unreacted starting materials, excess reagents, and byproducts.
Application II: Precursor for CNS-Targeted Pharmaceuticals such as Sibutramine
This compound is a precursor to cyclobutylamine derivatives that are core structures in various CNS-active pharmaceuticals. A notable example is its relevance to the synthesis of sibutramine, a monoamine reuptake inhibitor formerly used in the treatment of obesity.[4][5] While sibutramine itself has been withdrawn from many markets due to cardiovascular concerns, the synthetic strategies employed are instructive for the development of other cyclobutane-containing CNS drug candidates.[5]
Conceptual Synthetic Pathway from a Cyclobutane Precursor
The synthesis of sibutramine and its analogs involves the construction of a substituted cyclobutane ring followed by the elaboration of the side chain. N-methylcyclobutanamine can be envisioned as a key building block in the later stages of such a synthesis.
Caption: Conceptual synthesis of a sibutramine-like molecule.
Analytical Quality Control
Robust analytical methods are crucial for ensuring the quality and purity of intermediates and final active pharmaceutical ingredients (APIs) derived from this compound.
Table 2: Recommended Analytical Techniques
| Technique | Purpose | Key Parameters to Monitor |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of the final product and intermediates. | Peak purity, retention time, and area percentage. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirmation of molecular weight and structural elucidation of the product and any impurities. | Mass-to-charge ratio (m/z) of the parent ion and fragmentation patterns. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation of the synthesized compounds. | Chemical shifts, integration, and coupling constants. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Presence of characteristic absorption bands (e.g., C=O stretch for amides). |
Protocol: HPLC Method for Purity Analysis of a Cyclobutanamine Derivative
This protocol provides a general HPLC method that can be adapted for the analysis of products synthesized using this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water (with 0.1% formic acid) is often a good starting point. A typical gradient might be:
-
0-2 min: 10% Acetonitrile
-
2-15 min: 10% to 90% Acetonitrile
-
15-18 min: 90% Acetonitrile
-
18-20 min: 90% to 10% Acetonitrile
-
20-25 min: 10% Acetonitrile
-
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm (or as determined by the UV spectrum of the analyte)
Procedure:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Inject the sample onto the HPLC system.
-
Analyze the resulting chromatogram for the main product peak and any impurity peaks.
-
Calculate the purity based on the relative peak areas.
Conclusion
This compound is a versatile and valuable building block in pharmaceutical synthesis. Its incorporation into drug candidates can impart favorable physicochemical and pharmacological properties. The protocols and guidelines presented in this document are intended to provide a solid foundation for researchers to confidently and effectively utilize this precursor in their drug discovery and development efforts. As with any chemical synthesis, appropriate optimization and characterization are essential to ensure the desired outcome and product quality.
References
- Jeffery, J. E., et al. (1996). Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites. Journal of the Chemical Society, Perkin Transactions 1.
- Yadav, P., et al. (2023). Rational Design, Synthesis and Characterization of Novel Sibutramine Derivatives as Anti-Obesity Activity. International Journal of Medical and Pharmaceutical Sciences.
- Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195–206.
- BenchChem. (n.d.).
- Gegechkori, V., et al. (2020). Determination of the Anorexigenic Drug Sibutramine in Biologically Active Dietary Supplements. Pharmaceutical Chemistry Journal, 54(3), 296-300.
- Chorilli, M., et al. (2011). Development and validation of an analytical method by RP-HPLC for quantification of sibutramine hydrochloride in pharmaceutical capsules. Analytical Methods, 3(4), 985-990.
- Román, F., et al. (2018). Discovery of N-cyclobutylaminoethoxyisoxazole derivatives as novel sigma-1 receptor ligands with neurite outgrowth. RSC Advances, 8(15), 8161-8170.
-
Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. Retrieved from [Link]
-
BYJU'S. (n.d.). Nucleophilic Substitution Reaction. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602.
-
PubChem. (n.d.). N-Methylcyclobutanamine. Retrieved from [Link]
Sources
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- 4. Development and validation of a high-performance thin-layer chromatography method for detection of sibutramine in dietary supplements [foliamedica.bg]
- 5. Development and validation of an analytical method by RP-HPLC for quantification of sibutramine hydrochloride in pharmaceutical capsules - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Standard Operating Procedure for Handling N-methylcyclobutanamine Hydrochloride: A Comprehensive Guide for Researchers
This document provides a detailed guide for the safe handling, use, and disposal of N-methylcyclobutanamine hydrochloride (CAS RN: 848497-98-3) in a laboratory setting. The protocols and information herein are intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.
Introduction and Chemical Profile
This compound is the salt form of the cyclic secondary amine, N-methylcyclobutanamine. Its hydrochloride salt form enhances stability and solubility in polar solvents, making it a versatile reagent in organic synthesis.[1] It is commonly employed as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical compounds.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Understanding the fundamental properties of this compound is the first step in safe and effective handling.
| Property | Value | Source |
| CAS Number | 848497-98-3 | [1] |
| Molecular Formula | C₅H₁₂ClN | [2] |
| Molecular Weight | 121.61 g/mol | [2] |
| Appearance | White to off-white solid | Inferred from typical amine hydrochlorides |
| Melting Point | 241-244 °C | [3] |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | [4] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. A thorough understanding of its potential risks is essential for safe handling. The Globally Harmonized System (GHS) classifications for this compound include:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
These classifications necessitate strict adherence to safety protocols to minimize exposure risks.
Engineering Controls
-
Fume Hood: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[6]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles are required at all times. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[5][7]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before use.[5][8]
-
Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.[5]
-
Footwear: Closed-toe shoes are mandatory in the laboratory.[5]
-
Respiratory Protection: For situations with a high potential for aerosol generation or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[6][8]
Figure 2: Workflow for safe handling of this compound.
First Aid Measures
In the event of exposure, immediate action is crucial.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and give a glass of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
Storage and Incompatibility
Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations.
-
Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from sources of ignition.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reactive metals.[10] Contact with strong bases will liberate the free amine, which is volatile and flammable.
Experimental Protocols
The following protocols are provided as a guide for common laboratory procedures involving this compound. These should be adapted as necessary based on the specific requirements of the experiment and after a thorough risk assessment.
Preparation of a Standard Solution (e.g., 0.1 M in Methanol)
This protocol describes the preparation of 100 mL of a 0.1 M solution of this compound in methanol.
Materials:
-
This compound (1.216 g)
-
Anhydrous methanol
-
100 mL volumetric flask
-
Analytical balance
-
Spatula and weighing paper
-
Funnel
Procedure:
-
Calculate the required mass of this compound: 0.1 mol/L * 0.1 L * 121.61 g/mol = 1.216 g.
-
In a chemical fume hood, accurately weigh 1.216 g of this compound onto a piece of weighing paper using an analytical balance.
-
Carefully transfer the solid to a 100 mL volumetric flask using a funnel.
-
Rinse the weighing paper and funnel with a small amount of anhydrous methanol to ensure all the solid is transferred into the flask.
-
Add approximately 50 mL of anhydrous methanol to the flask and swirl gently to dissolve the solid.
-
Once the solid is fully dissolved, add anhydrous methanol to the calibration mark on the neck of the volumetric flask.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Label the flask clearly with the name of the compound, concentration, solvent, and date of preparation.
General Protocol for Amide Coupling
This protocol outlines a general procedure for the coupling of a carboxylic acid with this compound using a common coupling agent like HATU.
Materials:
-
Carboxylic acid (1 equivalent)
-
This compound (1.2 equivalents)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up the reaction vessel under an inert atmosphere.
-
To the reaction vessel, add the carboxylic acid (1 eq.), this compound (1.2 eq.), and HATU (1.1 eq.).
-
Add anhydrous DMF to dissolve the solids.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DIPEA (3 eq.) to the reaction mixture. The addition of base is crucial to neutralize the hydrochloride salt and facilitate the coupling reaction.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, proceed with the reaction work-up.
Reaction Work-up and Purification
The following is a general work-up procedure to isolate the amide product from the reaction mixture.
Procedure:
-
Quench the reaction by adding water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash sequentially with:
-
Saturated aqueous sodium bicarbonate solution (to remove any unreacted acid).
-
Brine (saturated aqueous sodium chloride solution).
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Figure 3: General workflow for an amide coupling reaction.
Analytical Characterization
Proper characterization of this compound and its reaction products is crucial for quality control and experimental validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group, the methine proton on the cyclobutane ring attached to the nitrogen, and the methylene protons of the cyclobutane ring. The N-H proton may appear as a broad signal.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the methine carbon, and the methylene carbons of the cyclobutane ring.
Note: Specific chemical shifts will depend on the solvent used for analysis.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity analysis. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer (e.g., ammonium acetate) is a good starting point. Detection can be achieved using a UV detector at a low wavelength (e.g., ~210 nm) or with a mass spectrometer (LC-MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS): The free base, N-methylcyclobutanamine, is volatile and can be analyzed by GC-MS. The hydrochloride salt will need to be neutralized and extracted into an organic solvent prior to injection. A non-polar capillary column (e.g., DB-5ms) would be suitable. The mass spectrum will show a molecular ion peak corresponding to the free base and characteristic fragmentation patterns.[11]
Spill and Waste Disposal
Spill Response
In the event of a spill:
-
Evacuate the immediate area.
-
Ensure proper PPE is worn before attempting to clean up the spill.
-
For a solid spill, carefully sweep up the material to avoid generating dust and place it in a labeled, sealed container for hazardous waste.
-
For a liquid spill, absorb the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Place the absorbent material into a labeled, sealed container for hazardous waste.
-
Decontaminate the spill area with a suitable cleaning agent and wipe clean.
Waste Disposal
-
All waste containing this compound, including contaminated consumables and excess solutions, must be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Do not dispose of this chemical down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
Conclusion
This compound is a valuable reagent in chemical synthesis. However, its hazardous properties necessitate careful and informed handling. By following the guidelines outlined in this document, researchers can minimize risks and ensure a safe laboratory environment. Always prioritize safety by reviewing the Safety Data Sheet, using appropriate engineering controls and PPE, and being prepared for emergencies.
References
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Figshare. 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. Available from: [Link].
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OSHA Training School. Corrosive Safety: Protecting Workers from Harmful Substances. (2024). Available from: [Link].
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DENIOS Inc. Corrosive Substances: Handling & Safety in Businesses. Available from: [Link].
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University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. Available from: [Link].
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ACTenviro. How To Effectively Handle and Manage Corrosive Chemicals. (2024). Available from: [Link].
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Occupational Safety and Health Administration (OSHA). Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids. Available from: [Link].
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Princeton University, Environmental Health & Safety. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available from: [Link].
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ChemBK. 1-METHYLCYCLOBUTANAMINE HCL. (2024). Available from: [Link].
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The Royal Society of Chemistry. 4. Available from: [Link].
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GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. (2025). Available from: [Link].
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Angene Chemical. Safety Data Sheet. (2024). Available from: [Link].
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MDPI. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Available from: [Link].
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ChemBK. 1-METHYLCYCLOBUTANAMINE HCL. (2024). Available from: [Link].
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Journal of Visualized Experiments. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Available from: [Link].
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RX Marine International. How to prepare standard solution. Available from: [Link].
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Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link].
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Lab Manager. Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Available from: [Link].
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Wikipedia. Median lethal dose. Available from: [Link].
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MIT OpenCourseWare. Reaction Work-Up I | MIT Digital Lab Techniques Manual. (2010). Available from: [Link].
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Fisher Scientific. Amide Synthesis. Available from: [Link].
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The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. Available from: [Link].
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Analytical Methods. Analytical Methods. Available from: [Link].
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PubChem. N-Methylcyclobutanamine. Available from: [Link].
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Reddit. amide coupling help. (2022). Available from: [Link].
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American Chemical Society. Guidelines for Chemical Laboratory Safety in Secondary Schools. Available from: [Link].
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National Academic Digital Library of Ethiopia. hplc methods for recently approved pharmaceuticals. Available from: [Link].
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U.S. Environmental Protection Agency. N-Methylcarbamates by High Performance Liquid Chromatography (HPLC), part of Test Methods for Evaluating Solid Was. Available from: [Link].
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Agilent. A Fast Analysis of the GC/MS/MS Amenable Pesticides Regulated by the California Bureau of Cannabis Control. (2019). Available from: [Link].
-
National Institutes of Health. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Available from: [Link].
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SciSpace. Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Available from: [Link].
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Methylcyclobutanamine Hydrochloride
Welcome to the technical support center for the synthesis of N-methylcyclobutanamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during this specific synthesis. Our goal is to equip you with the scientific rationale and practical solutions to optimize your reaction yield and purity.
Introduction to the Synthesis
The primary and most efficient route to synthesize N-methylcyclobutanamine is through the reductive amination of cyclobutanone with methylamine. This reaction proceeds via an intermediate imine (or enamine), which is then reduced to the desired secondary amine. The final step involves the formation of the hydrochloride salt for improved stability and handling. While conceptually straightforward, this synthesis is prone to several issues that can significantly impact the yield and purity of the final product. This guide will address these common pitfalls in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
Low or No Yield of N-Methylcyclobutanamine
Question: I am getting a very low yield, or no desired product at all. What are the likely causes?
Answer: Low to no yield in the reductive amination of cyclobutanone is a common issue that can typically be traced back to one of three critical areas: imine formation, the choice and handling of the reducing agent, or the reaction conditions.
-
Inefficient Imine Formation: The reaction between cyclobutanone and methylamine to form the N-methylcyclobutanimine intermediate is a reversible equilibrium.[1] To drive the reaction forward, the water generated as a byproduct must be effectively removed. Without this, the equilibrium will favor the starting materials.
-
Troubleshooting:
-
Dehydration: While not always necessary for one-pot reductive aminations, if you are isolating the imine or suspect poor formation, consider using a dehydrating agent like magnesium sulfate or sodium sulfate, or employing a Dean-Stark apparatus if the solvent system is appropriate (e.g., toluene).
-
pH Control: Imine formation is catalyzed by mild acid. The optimal pH is typically between 4 and 5.[2] If the medium is too acidic, the methylamine will be protonated to its non-nucleophilic ammonium salt, halting the reaction. If it's too basic, the carbonyl oxygen won't be sufficiently activated for nucleophilic attack. Monitor and adjust the pH of your reaction mixture accordingly.
-
-
-
Incorrect Choice or Inactivity of Reducing Agent: The choice of hydride reducing agent is crucial for selectively reducing the imine in the presence of the starting ketone.
-
Sodium Borohydride (NaBH₄): This is a strong reducing agent that can reduce the starting cyclobutanone to cyclobutanol, thus consuming your starting material before it can form the imine.[2][3] If using NaBH₄, it should only be added after sufficient time has been allowed for complete imine formation.[2][3]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is a good choice as it is less reactive towards ketones at neutral or slightly acidic pH and will preferentially reduce the iminium ion.[1][2][4] However, its toxicity and the potential to release hydrogen cyanide gas during workup are significant drawbacks.[1]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is often the preferred reagent for one-pot reductive aminations.[1][3][5] It is milder and more selective for imines over ketones and does not require strictly anhydrous conditions, though it is sensitive to water.[3][5] It is also less toxic than NaBH₃CN.[5]
-
Troubleshooting:
-
Ensure your reducing agent is fresh and has been stored under appropriate conditions (e.g., STAB is water-sensitive).
-
If using NaBH₄, modify your procedure to a two-step, one-pot reaction: first, stir cyclobutanone and methylamine for a period to allow for imine formation, then add the NaBH₄.
-
-
-
Suboptimal Reaction Conditions:
-
Temperature: Reductive aminations are typically run at room temperature. Higher temperatures can promote side reactions.
-
Solvent: The choice of solvent is critical and depends on the reducing agent. For STAB, aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are recommended.[3][5] For NaBH₃CN and NaBH₄, protic solvents like methanol or ethanol are common.[3] Ensure your starting materials are soluble in the chosen solvent.[6]
-
Formation of N,N-dimethylcyclobutanamine Byproduct
Question: My final product is contaminated with a significant amount of the tertiary amine, N,N-dimethylcyclobutanamine. How can I prevent this?
Answer: The formation of the tertiary amine, N,N-dimethylcyclobutanamine, occurs when the desired product, N-methylcyclobutanamine, undergoes a second reductive amination with another molecule of cyclobutanone. However, a more likely scenario in this specific synthesis is over-alkylation if a methylating agent is used in an alternative synthesis route, or if the primary amine starting material is contaminated. In the context of reductive amination of cyclobutanone with methylamine, the formation of N,N-dimethylcyclobutanamine is less common but can be influenced by stoichiometry.
-
Controlling Stoichiometry: Ensure that cyclobutanone is the limiting reagent. Using a slight excess of methylamine can help to minimize the chance of the secondary amine product reacting further.
-
Reaction Conditions: Lowering the reaction temperature and concentration may also disfavor the second alkylation, which is generally slower than the first.
Issues with Product Isolation and Hydrochloride Salt Formation
Question: I'm having trouble isolating the final product, and the hydrochloride salt formation is not working as expected. What should I do?
Answer: N-methylcyclobutanamine is a relatively volatile and water-soluble amine, which can complicate its isolation from the reaction mixture. The conversion to its hydrochloride salt is crucial for stability and ease of handling.
-
Work-up Procedure:
-
After the reaction is complete, a standard work-up involves quenching any remaining reducing agent (e.g., with dilute acid or water, cautiously).
-
The pH is then adjusted to be basic (pH > 10) with an aqueous base like NaOH to ensure the amine is in its free base form.
-
Extraction with an organic solvent (e.g., dichloromethane, diethyl ether) is then performed. Due to the amine's moderate water solubility, multiple extractions are recommended to maximize recovery.
-
The combined organic layers should be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent carefully removed by rotary evaporation at low temperature to avoid loss of the volatile amine product.
-
-
Hydrochloride Salt Formation:
-
The crude N-methylcyclobutanamine free base is typically dissolved in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).[7]
-
A solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether or isopropanol) is then added dropwise with stirring. The hydrochloride salt should precipitate out of the solution.
-
If no precipitate forms, it could be due to insufficient concentration or the presence of water. Try concentrating the solution or ensuring all reagents and solvents are anhydrous.
-
The precipitated salt is then collected by filtration, washed with a small amount of the cold, anhydrous solvent, and dried under vacuum.
-
Experimental Protocols
Optimized Protocol for this compound Synthesis
This protocol is based on the use of sodium triacetoxyborohydride (STAB), a widely recognized mild and selective reducing agent for reductive aminations.[8]
Materials:
-
Cyclobutanone
-
Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric acid (e.g., 2.0 M solution in diethyl ether)
-
Diethyl ether
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add cyclobutanone (1.0 eq). Dissolve it in 1,2-dichloroethane (DCE) (approx. 5-10 mL per mmol of cyclobutanone).
-
Amine Addition: Add methylamine solution (1.2 eq) to the flask.
-
pH Adjustment & Imine Formation: Add glacial acetic acid (1.1 eq). The acid acts as a catalyst for imine formation.[5] Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. The addition may cause some effervescence. Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and adjust the pH of the aqueous layer to >10 with 1 M NaOH.
-
Separate the layers and extract the aqueous layer three times with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure.
-
-
Salt Formation:
-
Dissolve the crude N-methylcyclobutanamine in a minimal amount of anhydrous diethyl ether.
-
Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring.
-
Collect the resulting white precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.
-
Data Summary
| Reagent | Molar Equiv. | Purpose |
| Cyclobutanone | 1.0 | Carbonyl source |
| Methylamine | 1.2 | Amine source |
| Acetic Acid | 1.1 | Catalyst for imine formation |
| Sodium Triacetoxyborohydride | 1.5 | Selective reducing agent for the iminium ion |
Visualizing the Workflow
Caption: One-pot synthesis and purification workflow.
References
-
Studylib. Reductive Amination with Borohydride & Borane Reducing Agents. Available from: [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]
-
Wikipedia. Reductive amination. Available from: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]
-
Chemistry Steps. Reductive Amination. Available from: [Link]
-
ChemBK. 1-METHYLCYCLOBUTANAMINE HCL. Available from: [Link]
-
PubChem. N-Methylcyclobutanamine. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
PubChem. N,N-dimethylcyclobutanamine. Available from: [Link]
-
National Center for Biotechnology Information. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Available from: [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. studylib.net [studylib.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Synthesis and Purification of N-methylcyclobutanamine Hydrochloride
Welcome to the technical support center for the synthesis and purification of N-methylcyclobutanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into achieving high purity for this valuable synthetic building block. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.
Introduction
N-methylcyclobutanamine is a secondary amine widely used in the synthesis of more complex organic molecules and active pharmaceutical ingredients[1]. It is commonly handled and purified as its hydrochloride salt, which enhances stability and often presents as a crystalline solid, making it easier to isolate and purify compared to its free base form[1][2]. However, achieving high purity can be challenging due to the potential for various impurities arising from the synthetic route. This guide provides a structured approach to troubleshooting and resolving these purity issues.
Common Impurities and Their Origins
Understanding the potential impurities is the first step in designing an effective purification strategy. The nature of these impurities is intrinsically linked to the synthetic method employed, which often involves reductive amination of cyclobutanone with methylamine or other related pathways.
| Impurity Class | Potential Species | Likely Origin | Impact on Final Product |
| Unreacted Starting Materials | Cyclobutanone, Methylamine | Incomplete reaction | Can interfere with subsequent reactions; may be difficult to remove. |
| Reaction Byproducts | Dicyclobutylamine, N,N-dimethylcyclobutanamine | Side reactions during synthesis | Co-crystallization, difficulty in achieving sharp melting point. |
| Isomeric Impurities | Positional isomers (if starting from a substituted cyclobutanone) | Non-specific reactions or impure starting materials | Difficult to separate due to similar physical properties. |
| Incomplete Salt Formation | Residual N-methylcyclobutanamine (free base) | Insufficient HCl, improper pH control | Oily or gummy final product, inaccurate yield calculation, instability. |
| Residual Solvents | Reaction or recrystallization solvents (e.g., Methanol, Diethyl Ether, Ethyl Acetate) | Inadequate drying | Inaccurate analytical data, potential toxicity in downstream applications. |
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound in a practical, question-and-answer format.
Q1: My final product is an oil or a sticky solid, not the expected crystalline powder. What went wrong?
A1: This is a classic sign of incomplete protonation, meaning there is a significant amount of the free base N-methylcyclobutanamine remaining. The free base is a lower-melting solid or liquid at room temperature, and its presence disrupts the crystal lattice of the hydrochloride salt.
-
Causality: The hydrochloride salt is formed by reacting the amine with hydrochloric acid. If an insufficient amount of HCl is used, or if the reaction is not driven to completion, a mixture of the salt and the free base will result.
-
Troubleshooting Steps:
-
Dissolve the crude product in a minimal amount of a suitable polar solvent like isopropanol or methanol.
-
Add a solution of HCl in a solvent such as diethyl ether or isopropanol dropwise while stirring. You should observe the precipitation of the hydrochloride salt.
-
Monitor the pH of the solution. A slightly acidic pH (around 2-3) ensures complete protonation.
-
Isolate the precipitated solid by vacuum filtration, wash with a cold, non-polar solvent like diethyl ether to remove any remaining free base and other organic impurities, and dry thoroughly.
-
Q2: After recrystallization, my yield is very low. How can I improve it?
A2: Low yield during recrystallization is typically due to either using too much solvent or choosing a solvent in which the product is too soluble at low temperatures.
-
Causality: Recrystallization works on the principle that the compound of interest is highly soluble in a hot solvent but sparingly soluble in the same solvent when cold[3]. If too much solvent is used, the solution will not be saturated upon cooling, and the product will remain dissolved.
-
Troubleshooting Steps:
-
Optimize Solvent Volume: In your next attempt, add the hot recrystallization solvent portion-wise (dropwise) to the crude material until it just dissolves. Using the minimum amount of hot solvent is critical.
-
Solvent System Selection: For amine salts, which are polar, polar solvents like ethanol, methanol, or isopropanol are often good choices. Sometimes a two-solvent system is more effective. For example, dissolve the salt in a minimal amount of hot methanol (a solvent in which it is very soluble) and then slowly add a less polar "anti-solvent" like ethyl acetate or diethyl ether until the solution becomes cloudy. Then, add a few drops of hot methanol to redissolve the solid and allow it to cool slowly.
-
Cooling Procedure: Allow the solution to cool slowly to room temperature first, then place it in an ice bath. Crash-cooling by placing the hot solution directly into an ice bath can lead to the formation of small, impure crystals.
-
Recover from Mother Liquor: If you suspect significant product loss to the mother liquor, you can try to concentrate the filtrate by partially evaporating the solvent and cooling again to recover a second crop of crystals. Note that this second crop may be less pure than the first.
-
Q3: My product is discolored (e.g., yellow or brown). How can I obtain a white, crystalline solid?
A3: Discoloration is usually due to the presence of small amounts of highly colored, often polymeric or oxidized, impurities.
-
Causality: Amines can be susceptible to air oxidation over time, especially if impure[4]. These oxidized byproducts can be highly colored.
-
Troubleshooting Steps:
-
Decolorizing Carbon: During the recrystallization process, after the crude product is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal (decolorizing carbon).
-
Hot Filtration: Keep the solution hot and swirl for a few minutes. Then, perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.
-
Proceed with Crystallization: Allow the clear, colorless filtrate to cool as you normally would to obtain the crystals. Be aware that activated charcoal can also adsorb some of your product, potentially leading to a slight reduction in yield.
-
Q4: My NMR/GC-MS analysis shows persistent, low-level impurities. How can I achieve higher purity?
A4: For removing stubborn, chemically similar impurities, a more rigorous purification technique than simple recrystallization may be necessary.
-
Causality: Impurities with similar polarity and solubility to the desired product will be difficult to separate by recrystallization alone.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high-purity isolation.
-
Detailed Steps:
-
Convert to Free Base: Dissolve the impure hydrochloride salt in water and basify the solution with a strong base like NaOH or K2CO3 to a pH > 12.
-
Liquid-Liquid Extraction: Extract the liberated free base into an organic solvent like dichloromethane or diethyl ether. This will leave any water-soluble impurities (like inorganic salts) and highly polar, non-basic organic impurities in the aqueous layer.
-
Wash and Dry: Wash the organic layer with brine, then dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
(Optional) Distillation: If the free base is a liquid and the impurities are non-volatile, distillation under reduced pressure can be a very effective purification step.
-
Re-formation of the Salt: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and precipitate the hydrochloride salt by adding a solution of HCl in the same or another appropriate solvent.
-
Final Recrystallization: Perform a final recrystallization of the newly formed salt as described previously to achieve the highest possible purity.
-
Detailed Experimental Protocols
Protocol 1: Standard Recrystallization of this compound
This protocol outlines the single-solvent recrystallization method, a fundamental technique for purifying crystalline solids[3].
-
Solvent Selection: Choose a solvent in which the hydrochloride salt is sparingly soluble at room temperature but highly soluble at its boiling point. Isopropanol is often a good starting point. See the table below for other options.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly, preferably under vacuum, to remove all traces of solvent.
| Solvent | Pros | Cons | Notes |
| Isopropanol | Good solubility differential for many amine salts. | Can be difficult to remove completely. | A common and effective choice. |
| Ethanol/Methanol | High dissolving power when hot. | May be too good of a solvent, leading to lower yields. | Often used in a two-solvent system with an anti-solvent. |
| Ethanol/Ethyl Acetate | Highly tunable polarity. | Requires careful optimization of the solvent ratio. | Dissolve in hot ethanol, add ethyl acetate until cloudy. |
| Water | Excellent for highly polar salts, non-flammable. | Drying can be difficult; many organic impurities are insoluble. | Generally used for salts that are very difficult to dissolve in organic solvents. |
Protocol 2: Purity Assessment by Gas Chromatography (GC)
A validated GC method is essential for accurately determining the purity of the final product[5].
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., methanol) to a known concentration. An internal standard can be used for more precise quantification.
-
Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for amine analysis (e.g., a DB-624 or similar polarity column)[5].
-
Method Parameters (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Nitrogen or Helium
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample solution. The purity can be calculated based on the area percent of the main peak relative to the total area of all peaks.
Final Purity Verification Workflow
The following diagram illustrates a comprehensive workflow for the synthesis and final purity verification of this compound.
Caption: From synthesis to final purity verification workflow.
By following this structured troubleshooting guide and employing the detailed protocols, researchers can consistently improve the purity of their synthesized this compound, ensuring the quality and reliability of their subsequent research and development activities.
References
- This compound - 848497-98-3 - Vulcanchem. (n.d.).
- Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines - Benchchem. (n.d.).
- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).
- Recrystallization - Single Solvent. (n.d.).
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
- Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. (n.d.). IISTE.org.
Sources
Technical Support Center: N-methylcyclobutanamine Hydrochloride Experiments
Welcome to the technical support center for N-methylcyclobutanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this compound. Here, we provide in-depth, experience-driven insights and validated protocols to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A: The most prevalent method is the reductive amination of cyclobutanone with methylamine, followed by salt formation with hydrochloric acid. This two-step, one-pot reaction is often favored for its efficiency.[1][2][3]
Q2: Why is my this compound product a sticky oil instead of a crystalline solid?
A: This is a frequent issue, often caused by the presence of moisture or impurities. This compound is hygroscopic, meaning it readily absorbs water from the atmosphere, which can prevent crystallization.[4][5] Impurities from the reaction can also act as crystal lattice inhibitors.
Q3: What are the key storage conditions for this compound?
A: Due to its hygroscopic nature, it must be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a desiccator.[5][6] Room temperature storage is generally acceptable for the solid salt.[7]
Q4: I am seeing unexpected peaks in my 1H NMR spectrum. What could they be?
A: Common impurities include residual solvents (e.g., from purification), unreacted starting materials, or byproducts from the synthesis. If the compound has been exposed to moisture, you may also see a broad peak corresponding to water.
Troubleshooting Guides
Synthesis & Yield Issues
Q: My reductive amination reaction is showing low conversion to the desired N-methylcyclobutanamine. What are the likely causes and solutions?
A: Low conversion in reductive amination can stem from several factors related to the equilibrium of imine/iminium ion formation and the activity of the reducing agent.[2][3][8]
-
Causality: The reaction proceeds through the formation of an iminium ion intermediate from cyclobutanone and methylamine.[2] This formation is reversible and pH-dependent. If the pH is too high, the concentration of the protonated iminium ion is too low. If the pH is too low, the methylamine starting material will be protonated and non-nucleophilic.[8] The choice of reducing agent is also critical; it must be selective for the iminium ion over the starting ketone.[1][3]
-
Troubleshooting Steps:
-
pH Optimization: The reaction is typically most efficient in a weakly acidic medium (pH 4-6). You can achieve this by using a mild acid catalyst, such as acetic acid.[9]
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are preferred reducing agents as they are more reactive towards the iminium ion than the ketone starting material.[1][2] LiAlH₄ or NaBH₄ are generally too reactive and can reduce the cyclobutanone.
-
Water Removal: The formation of the imine/iminium intermediate produces water. While often not a major issue in small-scale reactions, removing water can help drive the equilibrium towards the intermediate. This is less practical in a one-pot reductive amination.
-
Reaction Monitoring: Use TLC or GC-MS to monitor the consumption of the starting materials and the formation of the product. This will help you determine if the reaction has stalled or is proceeding slowly.
-
Purification & Crystallization Challenges
Q: I have successfully synthesized N-methylcyclobutanamine, but I am struggling to crystallize the hydrochloride salt. It remains an oil or a waxy solid. How can I obtain a crystalline product?
A: The inability to crystallize amine hydrochlorides is a common and frustrating problem, often linked to purity and the presence of water.[10][11]
-
Causality: Amine hydrochlorides are often hygroscopic. Absorbed water can act as a solvent, preventing the formation of a well-ordered crystal lattice. Furthermore, even small amounts of impurities can disrupt the crystallization process.
-
Troubleshooting Workflow:
Caption: Purification and Crystallization Workflow.
-
Key Considerations:
-
Solvent Choice for Crystallization: Diethyl ether, isopropanol, or a mixture of solvents like ethanol/ether can be effective for precipitating the hydrochloride salt.[12]
-
Anhydrous Conditions: It is crucial to use anhydrous solvents and reagents during the salt formation and crystallization steps to prevent the product from oiling out.[5]
-
Azeotropic Drying: If water contamination is suspected in the oily product, it can sometimes be removed by dissolving the material in a solvent like toluene and evaporating the solvent under reduced pressure. The toluene forms an azeotrope with water, aiding in its removal.[11]
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Handling & Stability Concerns
Q: My solid this compound sample becomes wet and sticky upon brief exposure to air. How can I handle and weigh it accurately?
A: This is a classic sign of hygroscopicity. Accurate handling requires minimizing exposure to atmospheric moisture.[4][13]
-
Causality: Amine salts, particularly hydrochlorides, can have a strong affinity for water molecules, readily absorbing them from the air. This can affect the accuracy of weighing and the success of subsequent reactions that require anhydrous conditions.
-
Best Practices for Handling:
| Method | Description | Pros | Cons |
| Glove Box/Bag | Perform all manipulations, including weighing, inside an inert atmosphere glove box or a glove bag.[4][5] | Provides the best protection from moisture. | Requires specialized equipment. |
| Quick Weighing & Inert Gas Blanket | Weigh the sample quickly on an analytical balance and immediately transfer it to the reaction vessel under a stream of nitrogen or argon. | Practical for labs without a glove box. | May still absorb some moisture. |
| Use of Pre-weighed Vials | If available from a supplier, use pre-weighed vials with septa to avoid opening the container in the open air.[4] | Convenient and reduces exposure. | Less flexible for varying reaction scales. |
| Drying Before Use | If moisture absorption is suspected, dry the sample under high vacuum for several hours before use.[5] | Can remove absorbed water. | May not be sufficient for heavily contaminated samples. |
Analytical & Characterization Problems
Q: The 1H NMR spectrum of my purified this compound shows broad signals for the cyclobutyl protons. Is this normal?
A: Broadening of signals in the NMR spectrum of amine hydrochlorides can occur and may not necessarily indicate an impure sample.
-
Causality:
-
Proton Exchange: The amine proton (-NH₂⁺-) can undergo chemical exchange with trace amounts of water or acid in the NMR solvent. This can lead to broadening of the N-H signal and adjacent C-H signals.
-
Conformational Dynamics: The cyclobutane ring is not planar and can undergo ring-puckering. If the rate of this conformational change is on the same timescale as the NMR experiment, it can lead to broadened signals.
-
Disorder in Solid State: While this is a solid-state phenomenon, if the sample has residual disorder from its crystalline form that persists in solution, it could contribute to broadening.[14][15]
-
-
Troubleshooting and Confirmation:
-
D₂O Shake: Add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The broad N-H signal should disappear, and adjacent C-H signals may sharpen as the exchangeable proton is replaced with deuterium.
-
Variable Temperature NMR: Acquiring spectra at different temperatures can help distinguish between chemical exchange and conformational dynamics. If the broadening is due to conformational exchange, the signals may sharpen or decoalesce into distinct signals at lower or higher temperatures.
-
¹³C NMR and DEPT: A clean ¹³C NMR spectrum with the expected number of signals is a good indicator of purity, even if the ¹H NMR signals are broad. DEPT experiments can further confirm the types of carbons present.
-
Protocols
Protocol 1: Synthesis and Purification of this compound
Materials:
-
Cyclobutanone
-
Methylamine (2.0 M solution in THF)
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (aq)
-
5 M Sodium Hydroxide (aq)
-
Anhydrous Diethyl Ether
-
HCl (2.0 M solution in diethyl ether)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reductive Amination:
-
To a round-bottom flask under a nitrogen atmosphere, add cyclobutanone (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylamine solution (1.1 eq). Stir for 30 minutes at 0 °C.
-
In a separate flask, prepare a slurry of STAB (1.5 eq) in anhydrous DCM.
-
Slowly add the STAB slurry to the reaction mixture, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
-
Work-up and Free-Base Isolation:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude free amine.
-
-
Purification and Salt Formation:
-
The crude amine can be purified by distillation if necessary, but for small scale, a direct acid-base extraction is often sufficient.[16][17]
-
Dissolve the crude amine in diethyl ether.
-
Cool the solution to 0 °C.
-
Slowly add 2.0 M HCl in diethyl ether dropwise with vigorous stirring. A white precipitate should form.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Stir the resulting slurry at 0 °C for 1 hour.
-
-
Isolation and Drying:
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether.
-
Dry the solid under high vacuum for at least 4 hours to yield this compound as a white crystalline solid.[18]
-
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. hepatochem.com [hepatochem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. 174886-05-6|1-Methylcyclobutanamine hydrochloride|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Sciencemadness Discussion Board - drying the water out of hygroscopic crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. echemi.com [echemi.com]
- 13. Sciencemadness Discussion Board - Water exchange between different hygroscopic salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. mdpi.com [mdpi.com]
- 15. NMR Crystallographic Investigation Coupled with Molecular Dynamics Simulations Reveals the Nature of Disorder in Chlorpromazine Hydrochloride Solvatomorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US3864402A - Purification of secondary alkyl amines - Google Patents [patents.google.com]
- 17. US3470251A - Separation and purification of secondary alkyl primary amines - Google Patents [patents.google.com]
- 18. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Optimizing Reaction Conditions for N-Methylcyclobutanamine Hydrochloride
Welcome to the technical support guide for the synthesis of N-methylcyclobutanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common synthetic transformation. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and efficient method for synthesizing N-methylcyclobutanamine is through the reductive amination of cyclobutanone with methylamine.[1][2][3] This reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. The final step involves forming the hydrochloride salt, which enhances stability and improves handling characteristics compared to the free base.[4]
Q2: Why is reductive amination preferred over direct alkylation of cyclobutylamine?
Direct alkylation of a primary amine like cyclobutylamine with a methylating agent (e.g., methyl iodide) is notoriously difficult to control.[1] This approach often leads to over-alkylation, resulting in a mixture of the secondary amine, tertiary amine (N,N-dimethylcyclobutanamine), and even quaternary ammonium salts. Reductive amination provides a much more controlled, stepwise approach to forming the mono-alkylated product, thereby avoiding these unwanted side reactions and simplifying purification.[1]
Q3: What is the role of pH in this reaction?
The pH of the reaction medium is critical. Imine formation is most efficient under mildly acidic conditions (typically pH 4-5).[1][5] The acid catalyzes the dehydration of the hemiaminal intermediate to form the imine. However, if the pH is too low, the amine nucleophile (methylamine) will be excessively protonated, rendering it non-nucleophilic and halting the initial addition to the carbonyl. If the pH is too high (alkaline), the dehydration step will not be effectively catalyzed.
Q4: Can I use methylamine gas directly, or should I use a salt?
While methylamine gas can be used, it is often more convenient and safer to use a solution of methylamine in a solvent (like methanol or THF) or to use its hydrochloride salt (methylamine HCl). If you use the hydrochloride salt, a non-nucleophilic base (like triethylamine or diisopropylethylamine) must be added to liberate the free methylamine in situ for the reaction to proceed.[4]
Troubleshooting Guide: Optimizing Your Synthesis
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
Q: My reaction has gone to completion, but I have a very low yield of this compound after workup and purification. What are the likely causes?
Several factors can contribute to low yields. Let's break down the possibilities in a logical troubleshooting workflow.
Workflow: Diagnosing Low Yield
Caption: Troubleshooting workflow for low product yield.
-
Step 1: Reagent Quality & Stoichiometry
-
Cyclobutanone Purity: Cyclobutanone can undergo self-aldol condensation over time. Ensure you are using purified, fresh ketone.
-
Amine Stoichiometry: Ensure you are using a slight excess of methylamine to drive the imine formation equilibrium forward.
-
Reducing Agent Activity: Hydride reducing agents can decompose upon improper storage. Test your reducing agent on a simple ketone to verify its activity.
-
-
Step 2: Reaction Conditions
-
pH Control: As discussed, pH is crucial. If you are not using a buffer or a controlled acid catalyst, the pH may be suboptimal. Adding a few drops of acetic acid can help catalyze imine formation.[6]
-
Imine Formation Time: Before adding the reducing agent, allow sufficient time for the imine to form. This is especially important when using a strong reducing agent like sodium borohydride (NaBH₄), which can prematurely reduce the cyclobutanone.[7]
-
-
Step 3: Choice and Addition of Reducing Agent
-
Selective vs. Non-Selective Reagents: The choice of reducing agent is a critical parameter. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are less reactive towards ketones at neutral or acidic pH but readily reduce the protonated imine (iminium ion).[1][8] This selectivity prevents the wasteful reduction of your starting material. NaBH₄ is less selective and can reduce the ketone, lowering your overall yield.[7]
-
| Reducing Agent | Typical Solvent(s) | Key Characteristics | Reference |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Stable in mildly acidic conditions. Selectively reduces iminium ions over ketones. Allows for a one-pot reaction. Can release toxic HCN upon acidic workup. | [1][2][7] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), Dichloroethane (DCE), THF | Mild and selective. Moisture-sensitive. Good alternative to NaBH₃CN to avoid cyanide use. | [1][7] |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Stronger reductant; can reduce the starting ketone. Best used in a two-step process where the imine is formed first, followed by the addition of NaBH₄. | [7] |
-
Step 4: Workup and Purification
-
Aqueous Workup: After the reaction, a basic aqueous workup (e.g., with sodium carbonate or potassium carbonate) is often necessary to quench the reaction and remove salts.[6] The free amine product is then extracted into an organic solvent. Ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine hydrochloride and allow it to partition into the organic layer.
-
Salt Formation: To form the hydrochloride salt, HCl (typically as a solution in ether or dioxane) is added to the organic solution of the purified free amine. If too much acid is added, or if the solution is too concentrated, the product may crash out as an oil or an impure solid. Add the acid dropwise at 0°C.
-
Issue 2: Presence of Impurities in the Final Product
Q: My final product is contaminated with a significant side product. How can I identify and eliminate it?
The most common impurities are unreacted cyclobutanone, cyclobutanol, or potential over-alkylated products.
Troubleshooting Decision Tree: Identifying Impurities
Caption: Decision tree for identifying common impurities.
-
Unreacted Cyclobutanone: This indicates incomplete imine formation.
-
Cause: Insufficient reaction time, suboptimal pH, or not enough methylamine.
-
Solution: Allow the ketone and amine to stir for at least 1-2 hours before adding the reducing agent. Ensure the pH is weakly acidic. Use a 1.1 to 1.5 molar equivalent of methylamine.
-
-
Cyclobutanol: This is a direct result of the reducing agent attacking the starting ketone.
Experimental Protocol: Synthesis of this compound
This protocol is a standard, robust starting point for optimization.
Materials:
-
Cyclobutanone
-
Methylamine hydrochloride
-
Triethylamine (Et₃N)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (2.0 M solution in Et₂O)
-
Sodium carbonate (Na₂CO₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Imine Formation:
-
To a round-bottom flask charged with a magnetic stir bar, add cyclobutanone (1.0 eq).
-
Add methanol (approx. 0.2 M concentration relative to the ketone).
-
Add methylamine hydrochloride (1.2 eq) followed by triethylamine (1.3 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
-
Reduction:
-
In one portion, add sodium cyanoborohydride (1.2 eq) to the stirring solution. Caution: NaBH₃CN is toxic. Handle in a fume hood with appropriate personal protective equipment.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Workup:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium carbonate until the pH is >10. Caution: If the solution is acidic, this step may produce toxic HCN gas. Ensure the solution is basic before proceeding.
-
Reduce the volume of methanol on a rotary evaporator.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Do not over-dry, as the free amine product can be volatile.
-
-
Salt Formation and Isolation:
-
Dissolve the crude N-methylcyclobutanamine free base in a minimal amount of cold diethyl ether.
-
Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring at 0°C.
-
The this compound will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.
-
References
- Vulcanchem. This compound - 848497-98-3.
- Master Organic Chemistry. (2017).
- Wikipedia.
- Chemistry Steps. Aldehydes and Ketones to Amines.
- Organic Chemistry Portal.
- Organic Chemistry Data.
- YouTube. (2023).
- YouTube. (2025).
- Chemistry LibreTexts. (2023).
- CymitQuimica. CAS 34066-62-1: N-Methylcyclobutanamine.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound (848497-98-3) for sale [vulcanchem.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Degradation Pathways of N-methylcyclobutanamine hydrochloride
Welcome to the technical support center for N-methylcyclobutanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on investigating the degradation pathways of this compound under various stress conditions. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles and regulatory expectations.
Introduction to Stability and Forced Degradation
This compound is a secondary amine containing a strained cyclobutane ring. Understanding its stability and potential degradation products is crucial for its application in pharmaceutical development and other chemical industries. Forced degradation studies, or stress testing, are essential for identifying the intrinsic stability of a molecule by exposing it to conditions more severe than accelerated stability testing.[1][2] These studies are mandated by regulatory bodies like the ICH to elucidate potential degradation pathways, identify degradation products, and develop stability-indicating analytical methods.[1][2][3]
The primary goal is to induce degradation, typically in the range of 5-20%, to ensure that the degradation products can be reliably detected and characterized without completely destroying the parent molecule.[3][4] This guide will walk you through the predicted degradation pathways for this compound and provide practical, step-by-step protocols for your investigation.
General Workflow for Forced Degradation Studies
Below is a typical workflow for conducting a forced degradation study, from sample preparation to data analysis.
Caption: General experimental workflow for forced degradation studies.
FAQs and Troubleshooting by Stress Condition
This section addresses common questions and issues encountered during stress testing of this compound, organized by the type of stress condition.
Acidic Hydrolysis
Q1: What are the expected degradation pathways of this compound under acidic conditions?
A1: Based on its structure, this compound is expected to be relatively stable under acidic conditions. The secondary amine will be protonated, which generally protects it from further electrophilic attack. The cyclobutane ring, while strained, is also generally resistant to acid-catalyzed cleavage under mild conditions.[5][6] Significant degradation is not typically expected unless harsh conditions (e.g., very high temperature and high acid concentration) are applied.
Troubleshooting Guide: Acidic Hydrolysis
| Issue Encountered | Probable Cause | Recommended Solution |
| No degradation observed | The molecule is stable under the applied conditions. | Increase the acid concentration (e.g., to 1 M HCl), temperature (e.g., 80°C), or duration of the study. Ensure you are using a truly stability-indicating method capable of detecting subtle changes. |
| Complete degradation | Conditions are too harsh. | Reduce the acid concentration, temperature, or exposure time. The goal is to achieve 5-20% degradation.[3][4] |
| Peak shape issues in HPLC | High salt concentration from neutralization. | Use a suitable buffer in your mobile phase to improve peak shape. Consider a sample cleanup step like solid-phase extraction (SPE) if buffer compatibility is an issue. |
Basic Hydrolysis
Q2: What degradation pathways are likely under basic conditions?
A2: Under basic conditions, the secondary amine is in its free base form, making it more susceptible to certain reactions. However, like with acidic conditions, the molecule is generally expected to be quite stable. The C-N bond is strong, and the cyclobutane ring does not have functional groups that are particularly labile to base-catalyzed hydrolysis. Degradation, if it occurs, would likely require extreme conditions.
Troubleshooting Guide: Basic Hydrolysis
| Issue Encountered | Probable Cause | Recommended Solution |
| No degradation observed | The molecule is stable under the applied conditions. | Increase the base concentration (e.g., to 1 M NaOH), temperature, or duration. |
| Precipitation on sample preparation | The free base form of the amine may have lower aqueous solubility than the hydrochloride salt. | Consider using a co-solvent (e.g., methanol, acetonitrile) in your reaction mixture to maintain solubility. Ensure the final sample for injection is fully dissolved after neutralization. |
Oxidative Degradation
Q3: What are the primary degradation products expected from oxidative stress?
A3: The secondary amine is the most likely site for oxidative attack. Common oxidative pathways for secondary amines include:
-
N-oxidation: Formation of the corresponding N-oxide.
-
N-dealkylation: Cleavage of either the methyl group to form cyclobutanamine or cleavage of the cyclobutyl group to form methylamine.
-
Ring Oxidation/Opening: Under very harsh oxidative conditions, the cyclobutane ring could potentially be oxidized, leading to ring-opened products.
Caption: Potential oxidative degradation pathways.
Troubleshooting Guide: Oxidative Degradation
| Issue Encountered | Probable Cause | Recommended Solution |
| No degradation observed with H₂O₂ | The activation energy for the reaction is not being met at room temperature. | Gently heat the reaction mixture (e.g., to 40-60°C). Be aware that heat can also degrade H₂O₂, so monitor the reaction closely. |
| Reaction is too fast/violent | The concentration of the oxidizing agent is too high. | Decrease the concentration of the oxidizing agent (e.g., from 30% H₂O₂ to 3% H₂O₂). Perform the reaction at a lower temperature (e.g., on an ice bath). |
| Multiple, small, unidentifiable peaks | Radical reactions are occurring, leading to a complex mixture of products. | Try a milder oxidizing agent or a radical scavenger to control the reaction. Use a high-resolution mass spectrometer (LC-MS) to help identify the elemental composition of the degradants.[7] |
Thermal Degradation
Q4: How is this compound expected to behave under thermal stress?
A4: The cyclobutane ring possesses significant ring strain (approx. 26 kcal/mol) due to its compressed bond angles (90° instead of the ideal 109.5°).[6][8] This strain makes it susceptible to thermal rearrangement or decomposition at elevated temperatures. Potential pathways include:
-
Ring-opening: Cleavage of the cyclobutane ring to form an acyclic imine or other unsaturated species.
-
Decomposition/Charring: At very high temperatures, complex decomposition and polymerization can occur.
Troubleshooting Guide: Thermal Degradation
| Issue Encountered | Probable Cause | Recommended Solution |
| No degradation observed (solid state) | The melting point is high, and the molecule is stable at the tested temperature. | Increase the temperature in increments, but stay below the melting point to avoid phase change complications. If no degradation is seen below the melting point, the solid-state can be considered thermally stable. |
| Sample melts or sublimes | The temperature has exceeded the melting or sublimation point. | Note the physical change. For solution-state thermal studies, ensure the solvent is stable at the test temperature and use a sealed vial to prevent evaporation. |
| Inconsistent results | Inconsistent heat distribution in the oven. | Use a calibrated, forced-air stability oven. Ensure samples are placed in a consistent location within the chamber. |
Photolytic Degradation
Q5: Is this compound likely to be sensitive to light?
A5: Aliphatic amines without chromophores that absorb UV-Vis light (typically >290 nm) are generally not susceptible to direct photolysis. This compound does not have a significant chromophore. Therefore, it is predicted to be photostable. However, photolytic degradation can sometimes be initiated by impurities or occur through indirect mechanisms.[2] It is still a mandatory part of stress testing as per ICH guidelines.[2][3]
Troubleshooting Guide: Photolytic Degradation
| Issue Encountered | Probable Cause | Recommended Solution |
| No degradation observed | The molecule is photostable, as expected. | Ensure the light exposure meets ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/m²).[1] If no degradation is seen, the molecule can be classified as photostable. |
| Slight degradation observed | May be due to an impurity acting as a photosensitizer or an interaction with the solvent or container. | Analyze the starting material for impurities. Ensure the control sample (wrapped in foil) shows no degradation. Test in a different solvent system if an interaction is suspected. |
Detailed Experimental Protocols
The following are starting-point protocols. You may need to adjust concentrations, temperatures, and times to achieve the target 5-20% degradation.[9]
A. Preparation of Stock and Control Samples
-
Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Unstressed Control: Dilute the stock solution with the 50:50 acetonitrile:water mixture to a final concentration of 0.1 mg/mL.
-
Blank Control: Prepare a blank for each stress condition by mixing the stress agent and solvent without the drug substance, and subject it to the same conditions.
B. Acid Hydrolysis Protocol
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the mixture in a water bath at 60°C for 24 hours.
-
After incubation, cool the sample to room temperature.
-
Carefully neutralize the sample by adding 1 mL of 1 M NaOH.
-
Dilute the neutralized solution to a final concentration of 0.1 mg/mL with the mobile phase for analysis.
C. Base Hydrolysis Protocol
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the mixture in a water bath at 60°C for 24 hours.
-
After incubation, cool the sample to room temperature.
-
Neutralize the sample by adding 1 mL of 1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
D. Oxidative Degradation Protocol
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the mixture at room temperature, protected from light, for 24 hours.
-
Quench the reaction if necessary (e.g., by adding a small amount of sodium bisulfite solution).
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
E. Thermal Degradation Protocol (Solution)
-
Transfer 1 mL of the stock solution to a sealed vial.
-
Place the vial in a calibrated oven at 80°C for 48 hours.
-
Cool the sample to room temperature.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
F. Photostability Protocol
-
Place a thin layer of the solid drug substance in a petri dish.
-
Prepare a solution of the drug substance (e.g., 0.1 mg/mL) in a quartz cuvette.
-
Prepare a "dark" control for both solid and solution samples by wrapping them in aluminum foil.
-
Expose the samples to a light source compliant with ICH Q1B guidelines.
-
After exposure, dissolve the solid sample and analyze both the exposed and dark control samples.
References
-
ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Sinha, A. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass Laboratories. [Link]
-
Alsante, K. M., et al. (2003). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Fiveable. (n.d.). Stability of Cycloalkanes: Ring Strain. Fiveable Organic Chemistry.
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Química Organica.org. (n.d.). Ring Strain in Cycloalkanes. [Link]
-
Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]
-
ICH. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
ResearchGate. (2015). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. [Link]
-
OpenStax. (2023). 4.3 Stability of Cycloalkanes: Ring Strain. Organic Chemistry. [Link]
-
Klick, S., et al. (2005). Forced degradation studies: regulatory considerations and implementation. BioProcess International. [Link]
-
Ashenhurst, J. (2014). Ring Strain In Cyclopropane and Cyclobutane. Master Organic Chemistry. [Link]
-
Reed, R. A., et al. (2012). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
-
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. [Link]
-
Sadou-Yaye, H., et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. youtube.com [youtube.com]
- 5. Ring Strain in Cycloalkanes [quimicaorganica.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. biopharminternational.com [biopharminternational.com]
Navigating the Analytical Maze: A Technical Support Guide for N-methylcyclobutanamine Hydrochloride Analysis
Welcome to the technical support center for the analysis of N-methylcyclobutanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analytical characterization of this compound. By understanding the underlying principles of the analytical techniques and anticipating potential pitfalls, you can ensure the accuracy, reliability, and efficiency of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the analysis of this compound, providing both explanations and actionable solutions.
Chromatography (HPLC/GC)
Question 1: I'm observing poor peak shape (tailing) for N-methylcyclobutanamine in my reverse-phase HPLC analysis. What's causing this and how can I fix it?
Answer: Peak tailing for basic compounds like N-methylcyclobutanamine in reverse-phase HPLC is a classic problem stemming from strong interactions between the amine's lone pair of electrons and free silanol groups on the silica-based stationary phase.[1] This secondary interaction leads to a portion of the analyte being retained longer than the bulk, resulting in a skewed peak.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Increase Ionic Strength: Add a competing base to the mobile phase, such as triethylamine (TEA) or diethylamine (DEA) at a low concentration (e.g., 0.1-0.5%). These will preferentially interact with the active silanol sites, "masking" them from your analyte.
-
Adjust pH: Lowering the pH of the mobile phase (e.g., with formic acid or trifluoroacetic acid) will protonate the N-methylcyclobutanamine, turning it into its cationic form. This reduces its interaction with the silanol groups. However, be mindful of the column's pH stability.
-
-
Column Selection:
-
End-Capped Columns: Utilize columns that are thoroughly end-capped. End-capping is a process where residual silanol groups are chemically bonded with a small, inert compound, reducing their availability for interaction.
-
"Base-Deactivated" Columns: Consider using columns specifically designed for the analysis of basic compounds. These often have a proprietary surface treatment to minimize silanol interactions.
-
-
Derivatization: For challenging separations or when enhanced sensitivity is required, pre-column derivatization can be an effective strategy.[2][3] Reacting the amine with a derivatizing agent can reduce its polarity and block the problematic amino group.[4] Common derivatizing reagents for amines include dansyl chloride, o-phthalaldehyde (OPA), and 9-fluorenylmethyl chloroformate (FMOC).[2][5]
Question 2: My this compound standard seems to be degrading on the GC column, leading to inconsistent results. What's happening?
Answer: Direct gas chromatography (GC) of free amines, especially their hydrochloride salts, is often problematic.[4] The high temperatures of the GC inlet and column can cause decomposition of the analyte. The hydrochloride salt is not sufficiently volatile and may decompose upon heating. Furthermore, the free amine can interact with active sites on the column, leading to peak tailing and loss of analyte.[4]
Troubleshooting Steps:
-
Derivatization: This is the most robust solution for GC analysis of amines.[2][4] Derivatization increases the volatility and thermal stability of the analyte.[6] Common derivatization approaches for amines in GC include:
-
Acylation: Using reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).
-
Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
Sample Preparation: Before derivatization, it's crucial to neutralize the hydrochloride salt to the free base. This can be achieved by adding a suitable base (e.g., a solution of NaOH or K2CO3) and extracting the free amine into an organic solvent.[7][8]
-
Inlet and Column Selection:
-
Use a deactivated inlet liner to minimize active sites.
-
Employ a column with a stationary phase that is less prone to interaction with amines, such as a "WAX" or a specifically base-deactivated phase.
-
Experimental Workflow: GC-MS Analysis with Derivatization
This workflow outlines a typical procedure for the analysis of N-methylcyclobutanamine using GC-MS with a derivatization step.
Spectroscopy (NMR)
Question 3: I'm having trouble with the solubility of this compound in common deuterated solvents for NMR, and the resulting spectra are broad. What are my options?
Answer: this compound is a salt, and its solubility can be limited in less polar deuterated solvents like chloroform-d (CDCl3). The presence of the hydrochloride can also lead to proton exchange with residual water or acidic/basic impurities in the solvent, causing peak broadening.
Troubleshooting Steps:
-
Solvent Selection:
-
Polar Protic Solvents: Use more polar, protic solvents like deuterium oxide (D2O) or methanol-d4 (CD3OD). In D2O, the amine protons and the HCl proton will exchange with deuterium, so their signals will not be observed.
-
Polar Aprotic Solvents: Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice for amine hydrochlorides as it is highly polar and can effectively solvate the salt.[9]
-
-
Sample Preparation:
-
Ensure Dryness: Thoroughly dry your sample and the NMR tube to minimize residual water, which can contribute to peak broadening through exchange.
-
Filtration: If the sample appears to have particulate matter after dissolving, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
-
Neutralization to Free Base: If you need to acquire the spectrum in a less polar solvent like CDCl3, you can neutralize the hydrochloride salt to the free base. This can be done by dissolving the salt in a small amount of D2O with a slight excess of a base like sodium carbonate, extracting the free amine into an organic solvent, drying the organic layer, and then evaporating the solvent. The resulting free amine should be more soluble in CDCl3.
Data Summary Table
The following table provides typical parameters for the analysis of N-methylcyclobutanamine. These should be considered as starting points and may require optimization for your specific instrumentation and application.
| Parameter | HPLC-UV | GC-MS (after derivatization) | ¹H NMR (in DMSO-d6) |
| Column | C18, 2.1 x 100 mm, 2.7 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm | N/A |
| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Helium | DMSO-d6 |
| Flow Rate | 0.4 mL/min | 1.2 mL/min | N/A |
| Detection Wavelength | N/A (requires derivatization for UV detection) | MS Scan (e.g., 50-300 m/z) | 400 MHz |
| Injection Volume | 5 µL | 1 µL (splitless) | N/A |
| Oven Program | N/A | 60°C (1 min), then 20°C/min to 280°C | N/A |
| Expected Retention Time | Highly method-dependent | Highly method-dependent | N/A |
| Expected Chemical Shifts (δ) | N/A | N/A | Amine protons (broad), Cyclobutyl protons (~1.5-2.5 ppm), Methyl protons (~2.3 ppm) |
Logical Troubleshooting Flowchart
This flowchart provides a systematic approach to diagnosing and resolving common issues in N-methylcyclobutanamine analysis.
References
- Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
- The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
- Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.Thermo Fisher Scientific,
- A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods).
- Derivatization and Separation of Aliph
- HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.LCGC North America,
- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.University of Helsinki,
- Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples.MDPI,
- GC-MS for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and C
- Template for Electronic Submission to ACS Journals.The Royal Society of Chemistry,
- Application Notes and Protocols for the Quantific
Sources
- 1. DSpace [helda.helsinki.fi]
- 2. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. rsc.org [rsc.org]
enhancing the stability of N-methylcyclobutanamine hydrochloride solutions
Technical Support Center: N-methylcyclobutanamine Hydrochloride Solutions
Section 1: Understanding the Molecule: Core Stability Principles
This compound is a secondary amine salt. Its stability in solution is primarily influenced by its chemical structure and the surrounding environment. As a hydrochloride salt, the amine is protonated, which generally confers greater stability compared to the free base form.[1] However, like many amine compounds, it is susceptible to degradation, primarily through oxidative pathways.[2][3]
The core structure consists of a cyclobutane ring, which is known to confer a degree of resistance to oxidative degradation compared to linear alkylamines.[2][4] The secondary amine (an N-methyl group) is the primary site of chemical reactivity and potential degradation. Understanding the factors that can trigger degradation is the first step toward prevention.
Key Molecular Vulnerabilities:
-
Oxidation at the Nitrogen Atom: The lone pair of electrons on the nitrogen can be a target for oxidizing agents.
-
Hydrogen Abstraction: Hydrogen atoms on the carbon adjacent to the nitrogen (the α-carbon) can be abstracted, leading to the formation of radicals and subsequent degradation products.[3]
-
Deprotonation: In solutions with a pH approaching the pKa of the amine (predicted around 10.9), the amine can deprotonate to its more reactive free base form.[5]
Below is a conceptual diagram illustrating the primary degradation pathway for secondary amines, which is applicable to N-methylcyclobutanamine.
Caption: Troubleshooting workflow for stabilizing solutions.
Section 4: Protocols for Enhanced Stability
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
This protocol outlines the steps for preparing a 10 mg/mL aqueous stock solution of this compound with enhanced stability.
Materials:
-
This compound (solid)
-
High-purity, deionized water (≥18 MΩ·cm)
-
0.1 M Hydrochloric Acid (HCl)
-
Nitrogen or Argon gas supply
-
Sterile 0.22 µm syringe filter
-
Amber glass vials with Teflon-lined caps
Procedure:
-
Solvent Deoxygenation:
-
Take a suitable volume of deionized water in a glass flask.
-
Sparge the water with Nitrogen or Argon gas for at least 30 minutes to remove dissolved oxygen. This is a critical step to prevent oxidation.
-
-
Weighing:
-
In a clean, tared weighing vessel, accurately weigh the required amount of this compound.
-
-
Dissolution:
-
Add approximately 80% of the final required volume of deoxygenated water to a sterile amber glass vial.
-
Transfer the weighed solid into the water.
-
Cap the vial and mix by vortexing or gentle agitation until the solid is fully dissolved.
-
-
pH Adjustment:
-
Using a calibrated pH meter, measure the pH of the solution.
-
Carefully add 0.1 M HCl dropwise until the pH is between 3.0 and 4.0. This ensures the amine remains fully protonated and stable. [6][7]5. Final Volume and Storage:
-
Add deoxygenated water to reach the final desired concentration.
-
Blanket the headspace of the vial with Nitrogen or Argon gas before tightly sealing the cap.
-
Section 5: References
-
Clean Energy, Oxford Academic. (2024). Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. [Link]
-
University of Texas at Austin. (2015). Oxidative degradation of amine solvents for CO2 capture. [Link]
-
ResearchGate. (2013). Oxidative degradation of amines using a closed batch system. [Link]
-
ACS Publications. Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. [Link]
-
ChemBK. 1-METHYLCYCLOBUTANAMINE HCL - Physico-chemical Properties. [Link]
-
ResearchGate. (2013). Oxidative Degradation of Amines With High-Temperature Cycling. [Link]
-
PubMed Central (PMC). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate. [Link]
-
PubMed Central (PMC). Bacterial degradation of monocyclic aromatic amines. [Link]
-
Chemsrc. 1-Methyl-cyclobutylamine hydrochloride | CAS#:174886-05-6. [Link]
-
Chemsrc. 1-Methylcyclobutanamine | CAS#:40571-47-9. [Link]
-
AIP Publishing. (2019). Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. [Link]
-
ACS Publications. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. [Link]
-
J-Stage. (2019). Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. [Link]
-
ACS Catalysis. (2023). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. [Link]
-
National Institutes of Health (NIH). (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. [Link]
-
PubMed. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. [Link]
-
Virtual textbook of organic chemistry. Deamination mechanism of primary amines. [Link]
-
ResearchGate. (2018). Breaking of a cationic amine oil-in-water emulsion by pH increasing. [Link]
-
University of Glasgow. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]
-
ResearchGate. (1986). Influence of pH and Ammonia Salts on Ammonia Toxicity and Water Balance in Young Channel Catfish. [Link]
-
Reddit. (2015). Ways of crashing out amines. [Link]
-
ResearchGate. (2015). How can I separate HCl from amine hydrogenchloride solution by electrolysis?. [Link]
Sources
- 1. Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts [jstage.jst.go.jp]
- 2. academic.oup.com [academic.oup.com]
- 3. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Methyl cyclobutylamine | 34066-62-1 [chemicalbook.com]
- 6. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
Technical Support Center: Matrix Effects in LC-MS Analysis of N-methylcyclobutanamine Hydrochloride
Welcome to the technical support center for the LC-MS analysis of N-methylcyclobutanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with matrix effects in complex biological samples. Here you will find frequently asked questions (FAQs) for quick reference and in-depth troubleshooting guides to address specific issues encountered during your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for the analysis of this compound?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[1][2] For a small, polar, and basic compound like this compound, this is a significant concern because endogenous components in biological matrices (e.g., plasma, urine) such as phospholipids, salts, and metabolites can interfere with the ionization process in the mass spectrometer's source.[3][4][5] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative results.[6][7][8]
Q2: I'm observing poor sensitivity and inconsistent results for my this compound assay. Could this be due to matrix effects?
A: Yes, poor sensitivity and high variability are classic symptoms of matrix effects.[5][9] If you notice inconsistent analyte response, especially between different lots of biological matrix or between your calibration standards and study samples, it is highly probable that matrix effects are impacting your assay.[10]
Q3: What are the primary causes of matrix effects in an ESI source when analyzing a small amine compound?
A: For a small amine analyzed using electrospray ionization (ESI), ion suppression is the most common manifestation of matrix effects.[1][8] The primary causes include:
-
Competition for Ionization: Co-eluting matrix components can compete with this compound for the available charge in the ESI droplet, reducing its ionization efficiency.[1]
-
Changes in Droplet Properties: Endogenous substances can alter the surface tension and viscosity of the ESI droplets, which affects the desolvation process and, consequently, the formation of gas-phase analyte ions.[11]
-
Ion Pairing: The presence of certain counter-ions in the mobile phase or matrix can form neutral adducts with the protonated this compound, preventing its detection by the mass spectrometer.[12]
Q4: How do regulatory agencies like the FDA and EMA view matrix effects?
A: Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) consider the evaluation of matrix effects a critical component of bioanalytical method validation.[13][14][15][16][17] Their guidelines mandate that matrix effects be investigated to ensure that the accuracy, precision, and selectivity of the method are not compromised.[2] Specifically, the matrix effect should be assessed using matrix from at least six different sources to demonstrate the robustness of the method across different patient or subject samples.[2]
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for identifying, quantifying, and mitigating matrix effects in your LC-MS analysis of this compound.
Guide 1: How to Qualitatively and Quantitatively Assess Matrix Effects
A critical first step in troubleshooting is to determine if, and to what extent, matrix effects are present.
Qualitative Assessment: Post-Column Infusion
This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[10][18][19]
Protocol for Post-Column Infusion:
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., mid-range of your calibration curve).
-
Set up the infusion: Using a syringe pump and a T-connector, continuously infuse the standard solution into the mobile phase flow between the analytical column and the mass spectrometer inlet.
-
Equilibrate the system: Allow the infused signal to stabilize, which will appear as a raised, steady baseline in your mass spectrometer's data acquisition software.
-
Inject a blank matrix extract: Prepare a blank biological matrix sample (e.g., plasma, urine) using your current sample preparation method. Inject this extract onto the LC-MS system.
-
Analyze the chromatogram: Observe the baseline of the infused this compound signal. Any dips in the baseline indicate regions of ion suppression, while peaks suggest ion enhancement.[18][20] If the retention time of your analyte falls within a region of significant signal suppression, matrix effects are likely impacting your assay.
Diagram of Post-Column Infusion Setup
Caption: Workflow for post-column infusion experiment.
Quantitative Assessment: Post-Extraction Spike Method
This method, recommended by regulatory agencies, quantifies the matrix effect by comparing the analyte response in a post-spiked matrix extract to its response in a neat solution.[19]
Protocol for Quantitative Matrix Effect Assessment:
-
Prepare three sets of samples at two concentration levels (low and high QC):
-
Set A (Neat Solution): Spike this compound into the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract blank biological matrix from at least six different sources. Spike this compound into the extracted matrix after the sample preparation process.
-
Set C (Pre-Spiked Matrix): Spike this compound into the biological matrix before the sample preparation process.
-
-
Analyze all samples using your LC-MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (RE) % = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
-
Interpret the results:
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The coefficient of variation (%CV) of the matrix factors from the different matrix sources should be ≤15% according to regulatory guidelines.[2]
Guide 2: Strategies for Mitigating Matrix Effects
If matrix effects are confirmed, the following strategies can be employed to minimize their impact.
Strategy 1: Optimize Sample Preparation
The most effective way to combat matrix effects is to remove the interfering components from the sample before analysis.[1][6][21]
| Sample Preparation Technique | Principle | Suitability for this compound | Expected Outcome on Matrix Effects |
| Protein Precipitation (PPT) | Proteins are precipitated using an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid). | Simple and fast, but non-selective. Often insufficient for removing phospholipids and other polar interferences.[4][7][22] | High risk of significant matrix effects remaining.[22] |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases. For a basic compound like N-methylcyclobutanamine, adjusting the pH of the aqueous phase to >pKa will keep it in its neutral form, facilitating extraction into an organic solvent. | More selective than PPT. Can be optimized by adjusting pH and solvent polarity to remove many interferences.[21] | Moderate to good reduction in matrix effects. |
| Solid-Phase Extraction (SPE) | The analyte is retained on a solid sorbent while interferences are washed away. For a polar, basic compound, mixed-mode cation exchange SPE is highly effective.[21][22] | Highly selective. Polymeric mixed-mode cation exchange sorbents can provide the cleanest extracts.[22] | Excellent reduction in matrix effects.[21][22] |
Recommended Protocol: Mixed-Mode Cation Exchange SPE
-
Conditioning: Condition the SPE cartridge with methanol, followed by water.
-
Equilibration: Equilibrate the cartridge with an acidic buffer (e.g., 2% formic acid in water).
-
Loading: Load the pre-treated sample (e.g., plasma diluted with the equilibration buffer).
-
Washing:
-
Wash 1: Use the acidic buffer to remove polar interferences.
-
Wash 2: Use an organic solvent (e.g., methanol) to remove non-polar interferences like phospholipids.
-
-
Elution: Elute this compound using a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Diagram of SPE Workflow
Caption: Steps for mixed-mode cation exchange SPE.
Strategy 2: Modify Chromatographic Conditions
If sample preparation is insufficient, chromatographic separation can be optimized to resolve this compound from interfering matrix components.[6]
-
Hydrophilic Interaction Chromatography (HILIC): For very polar compounds that are poorly retained in reversed-phase chromatography, HILIC is an excellent alternative.[23][24] It uses a polar stationary phase and a high organic content mobile phase, which can provide different selectivity and move the analyte away from early-eluting matrix components like salts.[23][25][26]
-
Gradient Optimization: A longer, shallower gradient can improve the resolution between the analyte and co-eluting interferences.
-
Use of a Divert Valve: Program a divert valve to send the highly contaminated early-eluting portion of the chromatogram to waste, preventing it from entering and fouling the mass spectrometer source.[27]
Strategy 3: Method of Standard Addition
When matrix effects are variable and cannot be eliminated, the method of standard addition can be used for accurate quantification.[6][28][29] This method involves creating a calibration curve within each individual sample, thereby compensating for the specific matrix effect in that sample.[30][31]
Protocol for Standard Addition:
-
Divide each unknown sample into several aliquots.
-
Spike each aliquot with a known, increasing concentration of this compound standard (one aliquot remains unspiked).
-
Analyze all spiked aliquots.
-
Plot the measured peak area against the concentration of the added standard.
-
Extrapolate the linear regression line back to the x-axis. The absolute value of the x-intercept is the concentration of this compound in the original, unspiked sample.[6]
While accurate, this method is labor-intensive and significantly reduces sample throughput.[28][29]
Strategy 4: Use of a Stable Isotope-Labeled Internal Standard (SIL-IS)
The use of a co-eluting SIL-IS (e.g., deuterium- or ¹³C-labeled N-methylcyclobutanamine) is the most reliable way to compensate for matrix effects.[6] The SIL-IS is chemically identical to the analyte and will experience the same ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized. While highly effective, this approach can be expensive and is dependent on the commercial availability of the SIL-IS.[6]
III. Summary and Recommendations
Troubleshooting matrix effects for this compound requires a systematic approach.
-
Assess: First, confirm and quantify the presence of matrix effects using post-column infusion and the post-extraction spike method.
-
Mitigate: Prioritize improving the sample preparation method. Mixed-mode cation exchange SPE is highly recommended for a polar, basic compound.
-
Separate: If necessary, optimize the chromatography, considering HILIC for improved retention and selectivity.
-
Compensate: As a last resort or for highly variable matrices, use the method of standard addition. For the most robust and reliable data, the use of a stable isotope-labeled internal standard is the gold standard.
By following these guides, you can develop a robust and reliable LC-MS method for the accurate quantification of this compound in complex biological matrices.
References
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
-
Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]
-
European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Future Science. [Link]
-
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Matrix effect and correction by standard addition in quantitative liquid chromatographic-mass spectrometric analysis of diarrhetic shellfish poisoning toxins. PubMed. [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
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Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]
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Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
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An Uncommon Fix for LC–MS Ion Suppression. LCGC International. [Link]
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Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. [Link]
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Bioanalytical method validation emea. Slideshare. [Link]
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Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. [Link]
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Ion Suppression in LC–MS–MS — A Case Study. LCGC International. [Link]
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LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
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Matrix effect and correction by standard addition in quantitative liquid chromatographic-mass spectrometric analysis of diarrhetic shellfish poisoning toxins. ResearchGate. [Link]
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Troubleshooting ion suppression in LC–MS analysis. YouTube. [Link]
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Matrix ionization effects as shown with a post-column infusion. ResearchGate. [Link]
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Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical & Bioanalytical Techniques. [Link]
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Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. ResearchGate. [Link]
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Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. National Institutes of Health. [Link]
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Bioanalytical Method Validation. FDA. [Link]
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Standard addition. Wikipedia. [Link]
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Studies of Signal Suppression in Liquid Chromatography-Electrospray Ionization Mass Spectrometry in Using Volatile Ion-Pairing Reagents. ResearchGate. [Link]
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Electrospray ionization MS ion suppression/enhancement caused by column bleed for three mixed-mode reversed-phase/anion-exchange HPLC columns. Wiley Analytical Science. [Link]
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Compensation of Matrix Effects by Postcolumn Infusion of a Monitor Substance in Multiresidue Analysis With LC-MS/MS. PubMed. [Link]
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FDA guideline - Bioanalytical Method Validation. PharmaCompass.com. [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]
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Use of post-column infusion for assessment of matrix effects. ResearchGate. [Link]
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Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. [Link]
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Sample Preparation Tip - What is Matrix Effect. LabRulez LCMS. [Link]
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Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. [Link]
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Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]
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Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza. [Link]
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Matrix effect in bioanalysis: An overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. ResearchGate. [Link]
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Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health. [Link]
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Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. ResearchGate. [Link]
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resolving peak tailing in HPLC for N-methylcyclobutanamine hydrochloride
<A> ## Technical Support Center: Resolving Peak Tailing in HPLC for N-methylcyclobutanamine Hydrochloride
Welcome to the technical support guide for the chromatographic analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals who may encounter peak tailing—a common yet solvable issue—during HPLC analysis of this and similar basic compounds. This guide provides in-depth, scientifically grounded troubleshooting strategies to help you achieve symmetric, reproducible peaks for accurate quantification.
Frequently Asked Questions (FAQs)
Q1: Why is my N-methylcyclobutanamine peak tailing on a standard C18 column?
Peak tailing for basic compounds like N-methylcyclobutanamine on silica-based C18 columns is primarily caused by secondary interactions between the analyte and the stationary phase.[1][2] N-methylcyclobutanamine, a secondary amine, is protonated (positively charged) at typical acidic to neutral mobile phase pHs. These positively charged molecules can interact strongly with residual silanol groups (Si-OH) on the silica surface, which become deprotonated and negatively charged (Si-O⁻) at pH levels above 3.[1][3][4] This strong ionic interaction is a secondary retention mechanism that slows the elution of a fraction of the analyte molecules, resulting in a "tail" on the peak.[2]
Q2: What is the ideal mobile phase pH for analyzing N-methylcyclobutanamine?
The optimal mobile phase pH is a balance between analyte ionization and silanol activity. A general rule is to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.[5] For N-methylcyclobutanamine, which has a predicted pKa of approximately 10.94, this is not feasible on standard silica columns, which are unstable above pH 8.[6][7] Therefore, the most common strategy is to operate at a low pH (e.g., pH 2.5-3.5).[2][8] At this low pH, the analyte is consistently protonated, and the ionization of the acidic silanol groups is suppressed, minimizing the secondary ionic interactions that cause tailing.[2][4][8]
Q3: Can I use a standard C18 column, or do I need a special one?
While a standard C18 column can sometimes be made to work with mobile phase additives, you will achieve far better and more robust results using a modern, high-purity, "base-deactivated" or "base-inert" column.[9][10] These columns are manufactured with silica that has a very low metal content and are exhaustively end-capped to block the problematic residual silanol groups.[1][2][3] Some columns also feature polar-embedded groups or charged surface technologies that further shield the analyte from silanol interactions.[3][8][10]
Q4: How does mobile phase buffer concentration affect peak shape?
Buffer concentration, typically in the range of 10-50 mM, is crucial for maintaining a stable and consistent pH across the column.[8] Inadequate buffering can lead to pH shifts as the sample plug travels through the column, causing inconsistent ionization of both the analyte and silanol groups, which contributes to peak broadening and tailing. Increasing the buffer strength can help maintain pH stability and improve peak symmetry.[3][8]
Q5: Could my sample solvent be causing the peak tailing?
Yes, a mismatch between your sample solvent (diluent) and the mobile phase is a common cause of peak distortion, including tailing and splitting.[11][12] Ideally, your sample should be dissolved in the mobile phase itself or in a solvent that is weaker (less eluotropic) than the mobile phase.[11][13] Injecting a sample dissolved in a much stronger solvent (e.g., 100% methanol into a mobile phase with 80% water) can disrupt the equilibrium at the column inlet, leading to poor peak shape.[11]
In-Depth Troubleshooting Guides
Guide 1: Systematic Mobile Phase Optimization
Optimizing the mobile phase is the most direct and cost-effective approach to resolving peak tailing. The goal is to create an environment that promotes a single, consistent interaction between the analyte and the stationary phase.
-
Objective: To suppress the ionization of residual silanol groups.
-
Procedure:
-
Prepare an aqueous mobile phase component buffered to a pH between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate or formate).
-
Measure the pH of the aqueous portion before mixing with the organic modifier (e.g., acetonitrile or methanol), as organic solvents can alter the perceived pH.[14]
-
Begin with a simple isocratic method (e.g., 80% aqueous buffer, 20% acetonitrile) and observe the peak shape.
-
Adjust the percentage of the organic modifier to achieve adequate retention, but focus first on achieving a symmetrical peak with the low-pH buffer.
-
If low pH is insufficient, adding a "silanol suppressor" like triethylamine (TEA) can dramatically improve peak shape.[15] TEA, being a base, will preferentially interact with the active silanol sites, effectively masking them from your analyte.[15][16]
-
Objective: To saturate active silanol sites with a competitive base.
-
Procedure:
-
To your aqueous mobile phase buffer (already at a low pH), add triethylamine to a final concentration of 0.1% to 0.2% (v/v).[15]
-
For example, to make 1 liter of buffer, add 1.0 mL of TEA.
-
Re-adjust the pH of the buffer back to the desired setpoint (e.g., pH 3.0) using an acid like phosphoric acid or acetic acid.[17]
-
Equilibrate the column with the new mobile phase for at least 30-60 minutes before injecting your sample. The improvement in peak shape should be significant.
-
Data Presentation: Mobile Phase Additive Strategies
| Strategy | Mechanism | Typical Concentration | Pros | Cons |
| Low pH Buffer | Suppresses ionization of silanol groups. | pH 2.5 - 3.5 | Simple, MS-compatible (with formic/acetic acid). | May not be sufficient for highly active columns. |
| Triethylamine (TEA) | Competitively binds to active silanol sites. | 0.1% - 0.2% (v/v) | Very effective for improving peak shape.[15] | Not MS-friendly (ion suppression), strong odor. |
| Ammonium Salts | Provides ionic strength and can mask silanols. | 10 - 20 mM | MS-compatible, good buffering. | Less effective at masking than TEA. |
Guide 2: HPLC Column Selection
If mobile phase optimization does not fully resolve the issue, the column itself is the next critical factor.
Modern HPLC columns designed for basic compounds are the most reliable solution. Look for columns described with the following terms:
-
High-Purity Silica: The starting material has fewer acidic metal contaminants.[2]
-
End-Capped: After bonding the C18 chains, a small chemical agent is used to cap off most of the remaining accessible silanols.[1][10]
-
Base-Deactivated / Base-Inert: A general term indicating the column has undergone special processing to minimize silanol activity.[9][10]
-
Polar-Embedded Group: These columns have a polar functional group (like an amide) embedded within the C18 chain, which helps to shield the silanols.[3][10]
For very polar compounds that are poorly retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[18][19] In HILIC, a polar stationary phase (like bare silica) is used with a mobile phase high in organic content (e.g., >80% acetonitrile).[20] Water acts as the strong solvent. This mode can provide excellent retention and peak shape for small, polar amines.[20][21]
Visualization: Mechanism of Peak Tailing and Mitigation
The following diagram illustrates the competing interactions on a standard silica-based C18 column and how a competitive base like Triethylamine (TEA) mitigates tailing.
Caption: Interactions leading to peak tailing and its resolution.
Guide 3: Verifying System and Sample Integrity
Before making drastic changes, always rule out common system-level or sample preparation issues.
Mass overload occurs when you inject too much analyte, saturating the stationary phase and causing peak distortion that often looks like tailing.[12][22]
-
Objective: To determine if peak tailing is concentration-dependent.
-
Procedure:
-
Prepare a series of dilutions of your sample (e.g., 100%, 50%, 10%, 1%).
-
Inject the same volume of each dilution.
-
If the peak shape improves significantly (becomes more symmetrical) at lower concentrations, you are experiencing mass overload.[23]
-
Solution: Reduce the sample concentration or the injection volume.[8][24]
-
Excessive volume from tubing, fittings, or the detector cell can cause peak broadening and tailing, which affects early-eluting peaks the most.[3][24][25]
-
Objective: To minimize band spreading outside of the column.
-
Procedure:
Visualization: Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving peak tailing.
Caption: A systematic workflow for troubleshooting peak tailing.
References
- Axion Labs. (n.d.). Best Solvent To Dissolve HPLC Samples.
- uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography.
- Advent Chembio. (n.d.). Best Solvent Practices for HPLC Analysis.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
- Alwsci. (2025). Key Considerations For Sample Preparation in HPLC.
- Biovanix Chromatography. (n.d.). What do you know about the overload for HPLC column?.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
- Agilent. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from University of Southern Mississippi website.
- Scribd. (n.d.). ACE® Ultra-Inert Base Deactivated HPLC Columns.
- ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
- Sepuxianyun. (2025). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?.
- Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification.
- LCGC International. (n.d.). Overload or Minor Peak?.
- D'Hondt, M., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- uHPLCs. (2024). Dead Volume in Chromatography and How to Fix It?.
- Alwsci. (2023). What Are The Common Peak Problems in HPLC.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?.
- Shimadzu Asia Pacific. (n.d.). Analysis of underivatized amines and basic compounds.
- Thermo Fisher Scientific. (2022). Understanding Your HPLC System: Dead Volume, Dwell Volume, and Extra Column Volume.
- Sigma-Aldrich. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
- YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
- ACD/Labs. (2023). The Importance of Mobile Phase pH in Chromatographic Separations.
- Restek. (2019). Amines: Topaz or Base Deactivated Liners?.
- ResearchGate. (2025). HPLC troubleshooting experiment: Extra-column dead volume.
- Chen, T. M., et al. (2004). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid.
- American Laboratory. (2011). An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols.
- Thermo Fisher Scientific. (2023). HPLC Dead Volume Causes (And Easy Fixes).
- ResearchGate. (2025). Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding.
- MicroSolv. (2014). Base Deactivated HPLC Column Definition - HPLC Primer.
- Biotage. (2023). What can I use to purify polar reaction mixtures?.
- YouTube. (2022). Effect of Triethylamine in the Mobile Phase on the Retention in RPLC.
- ResearchGate. (2014). How Triethilamine works on a compound separation in a reversed phase column (C18)?.
- Liu, X., et al. (2012). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC.
- MAC-MOD Analytical. (n.d.). How to Measure and Reduce HPLC Equipment Extra Column Volume.
- ResearchGate. (2025). Performance of amines as silanol suppressors in reversed-phase liquid chromatography.
- ChemicalBook. (2025). N-Methyl cyclobutylamine.
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- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. agilent.com [agilent.com]
- 7. N-Methyl cyclobutylamine | 34066-62-1 [chemicalbook.com]
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- 10. Base Deactivated HPLC Column Definition - HPLC Primer [mtc-usa.com]
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- 27. Understanding Dead Volume, Dwell Volume, & Extra Column Volume [thermofisher.com]
Technical Support Center: Synthesis of N-Methylcyclobutanamine Hydrochloride
Welcome to the technical support center for the synthesis of N-methylcyclobutanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide you with the mechanistic insights and practical, field-proven protocols necessary to optimize your reaction outcomes, enhance purity, and ensure reproducibility.
Introduction: The Challenge of Selective N-Methylation
N-methylcyclobutanamine is a valuable building block in medicinal chemistry. Its synthesis, most commonly achieved via reductive amination of cyclobutanone with methylamine or methylation of cyclobutylamine, is often challenged by the formation of closely related impurities. These side reactions not only reduce the yield but also complicate purification, making robust process control essential. This guide addresses the most frequent issues in a direct question-and-answer format, explaining the causality behind experimental choices to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reductive amination of cyclobutanone yields significant amounts of the tertiary amine, N,N-dimethylcyclobutanamine. How can this over-alkylation be prevented?
Root Cause Analysis: This is a classic problem in reductive amination when using a primary amine (methylamine) as the starting material. The desired N-methylcyclobutanamine product is itself a secondary amine and can compete with the initial methylamine to react with another molecule of cyclobutanone, leading to N-cyclobutyl-N-methylcyclobutanamine. More commonly, if a methylating agent is used on cyclobutylamine, over-methylation can occur. The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is designed to drive methylation to the tertiary amine, making stoichiometric control critical if the secondary amine is the target.[1][2][3] The reaction mechanism inherently favors the formation of the tertiary amine because the intermediate iminium ion forms more readily from the secondary amine than the initial primary amine.[1]
Recommended Solution: Controlled Reductive Amination
To favor the formation of the secondary amine, N-methylcyclobutanamine, precise control over stoichiometry and the choice of reducing agent is paramount. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for its mildness and selectivity for iminium ions over ketones.
dot
Caption: Desired vs. side reaction pathways in N-methylcyclobutanamine synthesis.
Troubleshooting Protocol 1: Selective Mono-N-methylation
-
Reagent Stoichiometry: In a reaction vessel under an inert atmosphere (N₂ or Ar), dissolve cyclobutanone (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Amine Addition: Add a solution of methylamine (1.0 to 1.2 eq), either as a solution in THF or ethanol, or as the hydrochloride salt with an added equivalent of a non-nucleophilic base like triethylamine (TEA).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.[4] The reaction can be monitored by TLC or GC-MS.
-
Selective Reduction: Cool the reaction to 0°C and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control any exotherm. NaBH(OAc)₃ is less reactive than sodium borohydride (NaBH₄) and will preferentially reduce the protonated imine over the starting ketone.[4][5]
-
Reaction Monitoring & Quench: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor for the disappearance of the imine intermediate. Once complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Workup and Isolation: Extract the aqueous layer with DCM, combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can then be converted to the hydrochloride salt.
FAQ 2: The synthesis starting from cyclobutylamine and a methylating agent is producing a complex mixture. What is causing this and how can it be improved?
Root Cause Analysis: Starting with cyclobutylamine and adding a methylating agent like methyl iodide or dimethyl sulfate can be difficult to control. These are potent alkylating agents and often lead to a mixture of the secondary amine, tertiary amine (N,N-dimethylcyclobutanamine), and even the quaternary ammonium salt.[3] The Eschweiler-Clarke reaction is a classical method that uses formaldehyde as the methyl source and formic acid as the reductant.[6][7] While it cleverly avoids the formation of quaternary salts, its inherent mechanism is designed to drive the reaction to the fully methylated tertiary amine.[1][2] Achieving high selectivity for the secondary amine using this method is challenging without significant modification.
Recommended Solution: Two-Step Acylation-Reduction
A more controllable and reproducible method is a two-step sequence involving N-acylation followed by reduction. This approach prevents over-alkylation by introducing the methyl group equivalent in a protected form.
dot
Caption: Troubleshooting decision tree based on impurity profiling.
Troubleshooting Protocol 2: N-Formylation and Reduction
-
N-Formylation: To a solution of cyclobutylamine (1.0 eq) in a suitable solvent like THF, add ethyl formate (1.5 eq). Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC or GC-MS to ensure complete consumption of the starting amine. After completion, remove the solvent and excess ethyl formate under reduced pressure to yield N-cyclobutylformamide.
-
Amide Reduction: Carefully dissolve the crude N-cyclobutylformamide in an anhydrous solvent like THF under an inert atmosphere. To this solution, add a strong reducing agent such as lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) portion-wise at 0°C.
-
Reaction and Workup: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Cool the reaction to 0°C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Isolation: Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with THF or diethyl ether. Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-methylcyclobutanamine.
-
Salt Formation: Dissolve the crude amine in a suitable solvent like diethyl ether or ethyl acetate and add a solution of HCl in dioxane or isopropanol to precipitate the desired this compound.[8][9]
FAQ 3: My reaction is sluggish, and the primary impurity is unreacted starting material (cyclobutanone or cyclobutylamine). What are the likely causes?
Root Cause Analysis: An incomplete reaction can stem from several factors:
-
Inefficient Imine/Iminium Formation: The initial condensation between the ketone and the amine is a reversible equilibrium.[10] The presence of water can shift the equilibrium back to the starting materials. The pH is also critical; it must be weakly acidic to catalyze imine formation without fully protonating and deactivating the amine nucleophile.[11]
-
Inactive Reducing Agent: Hydride reducing agents can degrade upon improper storage or handling (exposure to moisture).
-
Steric Hindrance: While less of an issue with the cyclobutane ring, significant steric bulk on the amine or ketone can slow down the reaction.
Recommended Solution: Optimizing Reaction Conditions
Troubleshooting Protocol 3: Driving the Reaction to Completion
-
Ensure Anhydrous Conditions: Use anhydrous solvents and dry glassware. If the reaction is stalling, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the imine formation step can help drive the equilibrium forward by removing water.
-
pH Control: When using an amine hydrochloride salt, the reaction is already acidic. If starting with the free amine, adding a catalytic amount of a weak acid like acetic acid (typically 5-10 mol%) can significantly accelerate imine formation.[11]
-
Check Reagent Activity: If you suspect the reducing agent is the issue, use a fresh bottle or test it on a known, reliable substrate. For NaBH(OAc)₃, which is moisture-sensitive, ensure it is a free-flowing white powder.
-
Temperature and Time: While many reductive aminations work well at room temperature, gently heating the reaction (e.g., to 40-50°C) can sometimes increase the rate. Extend the reaction time and monitor periodically by an appropriate method (GC-MS, LC-MS, or TLC) to confirm the reaction has truly stalled before concluding it has failed.
Data Summary Table
| Parameter | Reductive Amination (One-Pot) | Acylation-Reduction (Two-Step) | Direct Alkylation (e.g., MeI) |
| Primary Substrates | Cyclobutanone + Methylamine | Cyclobutylamine + Formyl/Acetyl source | Cyclobutylamine + Alkyl Halide |
| Selectivity Control | Moderate (relies on reagent choice) | High (stoichiometrically defined) | Low (prone to over-alkylation) |
| Key Reagents | NaBH(OAc)₃, NaBH₃CN | Ethyl Formate, LiAlH₄, BH₃·THF | CH₃I, (CH₃)₂SO₄ |
| Common Side Products | N,N-dimethylcyclobutanamine | Unreacted amide intermediate | Tertiary amine, Quaternary salt |
| Process Complexity | Low (One-pot) | Moderate (Two steps, isolation) | Low (but purification is complex) |
| Typical Yields | 60-85% | 70-90% | Variable, often poor for pure product |
References
-
Copper-catalyzed domino cyclization of anilines and cyclobutanone oxime: a scalable and versatile route to spirotetrahydroquinoline derivatives. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]
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Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. (n.d.). Academic Research Publishing Group. Retrieved January 5, 2026, from [Link]
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Eschweiler–Clarke reaction. (n.d.). Grokipedia. Retrieved January 5, 2026, from [Link]
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Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. (n.d.). ScienceDirect. Retrieved January 5, 2026, from [Link]
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The application of cyclobutane derivatives in organic synthesis. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Radical-induced ring-opening and reconstruction of cyclobutanone oxime esters. (n.d.). Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]
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Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). (2023). Beilstein Journals. Retrieved January 5, 2026, from [Link]
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N-methylcyclopentanamine hydrochloride. (n.d.). LookChem. Retrieved January 5, 2026, from [Link]
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A PRACTICAL PROCEDURE FOR CARBONYL α-OXIDATION: SYNTHESIS OF (2-BENZOYLOXY)-1,4-CYCLOHEXANEDIONE MONO-ETHYLENE KETAL. (n.d.). Organic Syntheses. Retrieved January 5, 2026, from [Link]
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Eschweiler-Clarke Reaction. (n.d.). NROChemistry. Retrieved January 5, 2026, from [Link]
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Review of Modern Eschweiler–Clarke Methylation Reaction. (2024). MDPI. Retrieved January 5, 2026, from [Link]
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Eschweiler-Clarke Reaction. (n.d.). SynArchive. Retrieved January 5, 2026, from [Link]
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Structure of hemiaminal intermediate of the reaction of diethylamine with cyclobutanone. (2018). ResearchGate. Retrieved January 5, 2026, from [Link]
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Reductive Amination. (n.d.). Chemistry Steps. Retrieved January 5, 2026, from [Link]
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Reductive amination. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for N-methylcyclobutanamine Hydrochloride
Executive Summary
The robust validation of analytical methods is a cornerstone of pharmaceutical development and quality control, ensuring that measurements are accurate, reliable, and fit for purpose. This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of N-methylcyclobutanamine hydrochloride, a key building block in various synthetic pathways. Due to the compound's physicochemical properties—specifically its small size, basic nature, and lack of a strong native chromophore—direct analysis presents challenges. This document details two primary, validated approaches: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC) with UV detection following pre-column derivatization. We will explore the causality behind method selection, provide detailed, field-tested protocols, and present illustrative validation data to guide researchers in choosing the optimal method for their specific application. All procedures are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5][6][7]
Introduction: The Analytical Challenge of Small Amines
N-methylcyclobutanamine is a secondary amine, which, like many small aliphatic amines, is a weak base. In its hydrochloride salt form, it is typically a water-soluble solid. The analytical challenges associated with this class of compounds are twofold:
-
Volatility: The free base form of N-methylcyclobutanamine is expected to be volatile, making Gas Chromatography (GC) a viable option. However, the hydrochloride salt itself is non-volatile.
-
Detection: The molecule lacks a significant chromophore, meaning it does not absorb ultraviolet (UV) or visible light strongly. This makes direct detection by HPLC with UV spectrophotometry difficult and insensitive.[8]
Therefore, any analytical method must be carefully designed to address these intrinsic properties. The validation of such a method is not merely a regulatory formality but a scientific necessity to guarantee data integrity for purposes such as purity assessment, stability testing, and quality control of raw materials or synthesized intermediates.[9][10][11]
Strategic Selection of Analytical Techniques
The choice between GC and HPLC is a critical decision driven by the analyte's properties and the analytical objective. The following decision tree illustrates the logical process for selecting an appropriate technique for a small amine like N-methylcyclobutanamine.
Caption: Decision tree for analytical method selection.
Based on this logic, GC and HPLC with derivatization emerge as the two most promising techniques for establishing a validated analytical method.
Comparative Guide: GC-FID vs. HPLC with Pre-Column Derivatization
We will now compare two distinct, validated methodologies. The performance data presented is illustrative, based on typical results for similar small amine compounds, to provide a realistic benchmark for researchers.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
Causality & Rationale: This method leverages the inherent volatility of the free amine. By treating the this compound sample with a strong base (e.g., NaOH), the non-volatile salt is converted to its volatile free base form (N-methylcyclobutanamine), which can then be readily analyzed by GC. FID is chosen as a robust, universal detector for organic compounds. This approach is often favored for its simplicity, high throughput, and the avoidance of complex derivatization chemistry. However, it is critical to ensure the complete and reproducible conversion of the salt to the free base during sample preparation.[12][13]
| Validation Parameter | Acceptance Criteria (Typical) | Illustrative Performance Data |
| Specificity | No interference at the analyte retention time | Peak is baseline-resolved from solvent and potential impurities. |
| Linearity (r²) | ≥ 0.995 | 0.9992 |
| Range | 80-120% of nominal concentration | 0.4 mg/mL - 0.6 mg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 3.0% | 1.20% |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.01 mg/mL |
| Robustness | No significant impact on results | Method is robust to minor changes in inlet temp (±5°C) and flow rate (±5%). |
Method 2: HPLC with Pre-Column Derivatization and UV Detection
Causality & Rationale: This method overcomes the compound's lack of a UV chromophore by chemically attaching a UV-absorbing molecule—a process called derivatization.[14] We select a pre-column derivatization strategy with a reagent like Dansyl Chloride, which reacts with secondary amines under mild basic conditions to form a highly stable, fluorescent, and strongly UV-absorbing derivative.[15] This allows for highly sensitive detection using standard HPLC-UV equipment. This approach is particularly advantageous when dealing with complex sample matrices where the selectivity of HPLC is required, or when very low detection limits are necessary. The trade-off is a more complex sample preparation procedure.[16][17]
| Validation Parameter | Acceptance Criteria (Typical) | Illustrative Performance Data |
| Specificity | No interference at the analyte derivative RT | Peak is baseline-resolved from excess reagent and by-products. |
| Linearity (r²) | ≥ 0.995 | 0.9998 |
| Range | 80-120% of nominal concentration | 0.4 mg/mL - 0.6 mg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.5% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.65% |
| - Intermediate Precision | ≤ 3.0% | 1.10% |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.005 mg/mL |
| Robustness | No significant impact on results | Method is robust to minor changes in mobile phase composition (±2%) and pH (±0.1). |
Detailed Experimental Protocols
The following protocols are provided as a starting point and must be fully validated in the end-user's laboratory as per ICH guidelines.[1][3][18]
Protocol 4.1: GC-FID Method
-
Standard Preparation (0.5 mg/mL Nominal):
-
Accurately weigh approximately 50 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with deionized water.
-
-
Sample Preparation:
-
Accurately weigh a sample containing approximately 50 mg of this compound into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with deionized water.
-
-
Extraction for Injection:
-
Pipette 1.0 mL of the prepared standard or sample solution into a 10 mL screw-cap vial.
-
Add 2.0 mL of Methylene Chloride and 0.5 mL of 5N Sodium Hydroxide solution.
-
Cap the vial and vortex vigorously for 2 minutes to extract the free base into the organic layer.
-
Allow the layers to separate (centrifugation may be used to expedite).
-
Carefully transfer the bottom organic layer to a GC vial for analysis.
-
-
Chromatographic Conditions:
-
GC System: Agilent 8890 or equivalent with FID.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (Split mode, 20:1).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Initial 60°C hold for 2 min, ramp at 15°C/min to 200°C, hold for 2 min.
-
Detector Temperature: 300°C.
-
Protocol 4.2: HPLC-UV Method with Dansyl Chloride Derivatization
-
Standard Preparation (0.5 mg/mL Nominal):
-
Prepare as described in Protocol 4.1, Step 1.
-
-
Sample Preparation:
-
Prepare as described in Protocol 4.1, Step 2.
-
-
Derivatization Procedure:
-
In a 1.5 mL microcentrifuge tube, combine:
-
100 µL of the prepared standard or sample solution.
-
200 µL of 100 mM Sodium Bicarbonate Buffer (pH 9.5).
-
400 µL of Dansyl Chloride solution (3 mg/mL in Acetonitrile).
-
-
Vortex the mixture and place it in a heating block at 60°C for 45 minutes, protected from light.
-
Remove from heat and cool to room temperature.
-
Add 100 µL of 2% (v/v) Triethylamine in Acetonitrile to quench the excess Dansyl Chloride. Vortex and let stand for 10 minutes.
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
The Validation Workflow: A Self-Validating System
The validation process follows a logical, hierarchical structure as mandated by ICH Q2(R2).[2][5][19][20] Each step builds upon the last, creating a self-validating system that ensures the method's suitability for its intended purpose.[6][7]
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A Comparative Guide to N-methylcyclobutanamine Hydrochloride and Its Analogs in Modern Drug Discovery
Abstract
The cyclobutane motif, a strained yet conformationally rigid four-membered carbocycle, is an increasingly valuable scaffold in medicinal chemistry.[1] Its unique three-dimensional structure offers a compelling alternative to traditional planar aromatic rings, often leading to improved potency, selectivity, and pharmacokinetic profiles.[2] This guide provides a comparative analysis of N-methylcyclobutanamine hydrochloride, a key building block, and its structural analogs. We will delve into their physicochemical properties, synthetic utility, and structure-activity relationships, supported by detailed experimental protocols and comparative data to inform researchers in drug development.
Introduction: The Rising Prominence of the Cyclobutane Scaffold
For decades, the cyclobutane ring was largely underrepresented in drug discovery, partly due to perceived ring strain (26 kcal mol⁻¹) and a lack of accessible synthetic methodologies.[1] However, this very strain confers a rigid, puckered conformation that is highly advantageous for locking ligands into bioactive conformations, thereby enhancing binding affinity and selectivity for their targets. Unlike flexible aliphatic chains or planar aryl groups, the cyclobutane scaffold provides well-defined exit vectors for substituents, making it a powerful tool for exploring chemical space in three dimensions.[1]
N-methylcyclobutanamine, and specifically its hydrochloride salt, serves as a versatile precursor for introducing this valuable moiety.[3] The hydrochloride salt form enhances stability and solubility in polar solvents, making it more amenable to a variety of reaction conditions compared to its free base form.[3]
dot graph Structure_Overview { layout=neato; node [shape=box, style="filled", fontname="Helvetica", margin=0.2]; edge [fontname="Helvetica", fontsize=10];
// Main Compound parent [label="N-methylcyclobutanamine\n(C₅H₁₁N)", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];
// Analogs analog1 [label="Positional Isomers\n(e.g., 1-Methylcyclobutanamine)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-3,2!"]; analog2 [label="N-Substituted Analogs\n(e.g., N-ethyl, N-propyl)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,2!"]; analog3 [label="Ring-Substituted Analogs\n(e.g., 3-Phenylcyclobutanamine)", fillcolor="#FBBC05", fontcolor="#202124", pos="-3,-2!"]; analog4 [label="Functionalized Analogs\n(e.g., Hydroxylated Derivatives)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="3,-2!"];
// Edges parent -- analog1 [label="Methyl Group Position"]; parent -- analog2 [label="Alkyl Chain on Nitrogen"]; parent -- analog3 [label="Substitution on Ring"]; parent -- analog4 [label="Introduction of Functional Groups"]; } mend Caption: Key analog classes of N-methylcyclobutanamine.
Comparative Physicochemical and Synthetic Landscape
The utility of a chemical building block is defined by its physical properties and synthetic accessibility. Here, we compare this compound with a common positional isomer, 1-methylcyclobutanamine hydrochloride.
Physicochemical Properties
The position of the methyl group significantly influences the molecule's properties. N-methylcyclobutanamine is a secondary amine, whereas 1-methylcyclobutanamine is a primary amine with a quaternary carbon on the ring. This structural difference impacts basicity (pKa) and physical properties like melting point.
| Property | N-methylcyclobutanamine HCl | 1-Methylcyclobutanamine HCl | Rationale for Differences |
| CAS Number | 848497-98-3[3][4] | 174886-05-6[5] | Different chemical structures. |
| Molecular Formula | C₅H₁₂ClN[4] | C₅H₁₂ClN[5] | Isomers have the same molecular formula. |
| Molecular Weight | 121.61 g/mol [4] | 121.61 g/mol [5] | Isomers have the same molecular weight. |
| Melting Point | Not specified | 241-244 °C[5] | The primary amine in the 1-methyl analog allows for stronger intermolecular hydrogen bonding in the crystal lattice, likely resulting in a higher melting point. |
| Predicted pKa (Free Base) | 10.94 ± 0.20[6] | Not specified | The electron-donating methyl group on the nitrogen of N-methylcyclobutanamine increases the electron density on the nitrogen, enhancing its basicity. |
| Form | Hydrochloride Salt[3] | Hydrochloride Salt | Salt formation improves handling and solubility.[3] |
Synthetic Utility and Accessibility
This compound is a valuable reactant in several key synthetic transformations, including nucleophilic substitutions, reductive aminations, and amide bond formations.[3] Its reactivity is characteristic of a secondary amine, making it a reliable building block.
A recent advancement in the synthesis of cyclobutylamine derivatives involves the use of engineered P450 enzymes for selective C-H hydroxylation at chemically unactivated sites.[7][8] This biocatalytic approach allows for the creation of valuable chiral, bifunctional intermediates that are otherwise difficult to produce, opening new avenues for drug discovery.[7][8]
Experimental Protocol: Amide Coupling
This protocol details a representative amide bond formation reaction, a cornerstone of medicinal chemistry, using this compound. This self-validating workflow includes reagent equivalencies and reaction monitoring steps.
Objective: To synthesize an N-(cyclobutylmethyl) amide derivative.
Rationale: Amide coupling is fundamental for linking molecular fragments. The choice of a peptide coupling reagent like BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is crucial to activate the carboxylic acid and efficiently form the amide bond while minimizing side reactions.[3]
Step-by-Step Methodology:
-
Flask Preparation: To a round-bottom flask, add the desired carboxylic acid (1.0 equiv) and dissolve it in an appropriate anhydrous solvent such as Dimethylformamide (DMF).[3]
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (4.0 equiv) to the solution. DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt and the acid formed during the coupling reaction.
-
Amine Addition: Add this compound (1.0 equiv) to the reaction mixture.[3]
-
Coupling Agent Addition: Add the BOP coupling reagent (1.2 equiv) portion-wise to the stirred solution.[3] An exothermic reaction may be observed.
-
Reaction: Allow the resulting solution to stir at room temperature for 2 hours or until completion.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the desired amide.
Comparative Biological Activity and Pharmacokinetics
Structure-Activity Relationship (SAR) Insights
While specific comparative binding data for a wide range of N-methylcyclobutanamine analogs is proprietary or dispersed across literature, general principles can be established from the role of the cyclobutane scaffold in known drug candidates:
-
Conformational Restriction: The rigid cyclobutane ring restricts the conformation of the N-methyl group and any appended pharmacophores. This pre-organization for receptor binding can lead to a significant increase in potency compared to more flexible acyclic analogs.[2]
-
Improved Selectivity: The defined geometry of the cyclobutane scaffold can enhance selectivity by favoring binding to a specific receptor subtype while disfavoring binding to off-targets, thereby reducing potential side effects. For example, studies on NMDA receptor antagonists have shown that different compounds exhibit varying binding affinities in different brain regions, supporting the concept of receptor heterogeneity that can be exploited by conformationally restricted ligands.[9]
-
Metabolic Stability: The cyclobutane ring can serve as a bioisosteric replacement for more metabolically labile groups (e.g., gem-dimethyl groups or aromatic rings). Its saturated, sterically hindered nature can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.[2]
Pharmacokinetic (ADME) Considerations
Pharmacokinetics describes the journey of a drug through the body: Absorption, Distribution, Metabolism, and Excretion (ADME).[10] The incorporation of cyclobutane moieties can positively influence these parameters:
-
Absorption & Distribution: By increasing the sp³ character and reducing the planarity of a molecule, the cyclobutane ring can improve solubility and membrane permeability, aiding absorption and distribution.[1]
-
Metabolism: As noted, the chemical inertness of the cyclobutane ring can enhance metabolic stability, leading to a longer half-life and improved bioavailability.[2]
-
Excretion: The overall physicochemical properties of the final compound, influenced by the cyclobutane moiety, will determine its route of excretion.
Standard Assay for Biological Characterization: Radioligand Binding Assay
To quantitatively compare the biological activity of N-methylcyclobutanamine analogs, a radioligand binding assay is a standard and robust method.
Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor of interest.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (a known high-affinity binder) for the same binding site on the receptor. The ability of the test compound to displace the radioligand is measured, and from this, its inhibitory constant (Ki) is calculated.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, receptor membrane homogenates, a fixed concentration of the appropriate radioligand, and serial dilutions of the test compounds (e.g., N-methylcyclobutanamine analogs).
-
Assay Setup: In a 96-well plate, add buffer, receptor membranes, and the test compound at various concentrations. Include controls for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand).
-
Initiate Reaction: Add the radioligand to all wells to start the binding reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Termination and Harvesting: Terminate the assay by rapid filtration through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the retained radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound. Plot the percent inhibition against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to the binding affinity constant (Ki) using the Cheng-Prusoff equation.
Conclusion
This compound and its analogs represent a structurally unique and powerful class of building blocks for modern drug discovery. Their rigid, three-dimensional nature provides a distinct advantage over traditional flat scaffolds, offering a pathway to compounds with enhanced potency, selectivity, and superior pharmacokinetic properties. By understanding the comparative physicochemical properties, mastering the synthetic applications, and employing robust biological assays, researchers can effectively leverage these valuable intermediates to develop the next generation of innovative medicines.
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Grogan, G., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society, 145(50), 27767–27773. Available from: [Link]
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1-Methyl-cyclobutylamine hydrochloride | CAS#:174886-05-6 | Chemsrc. (n.d.). Retrieved from [Link]
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Selective P450BM3 hydroxylation of cyclobutylamine and bicyclo[1.1.1]pentylamine derivatives: underpinning synthetic chemistry for drug discovery. (2023). University of Oxford Department of Chemistry. Retrieved from [Link]
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Miller, D. D., et al. (1980). Stereoselective synthesis of cis- and trans-2-(3,4-dihydroxyphenyl)cyclobutylamine. Conformationally restrained analogs of dopamine. The Journal of Organic Chemistry, 45(1), 15-19. Available from: [Link]
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van der Kolk, T. E., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(14), 2196-2207. Available from: [Link]
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Studies toward the stereocontrolled synthesis of cyclobutane derivatives. (2023). Southern Illinois University Carbondale ScholarWorks. Retrieved from [Link]
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Avenoza, A., et al. (2005). Synthesis of cyclobutane serine analogues. The Journal of Organic Chemistry, 70(1), 330-333. Available from: [Link]
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Parsons, C. G., et al. (1995). Different binding affinities of NMDA receptor channel blockers in various brain regions. Neuropharmacology, 34(10), 1239-1258. Available from: [Link]
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N-ethyl-N-methylcyclobutanamine | C7H15N | CID 57137502 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
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De Kimpe, N., & Verhé, R. (2006). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 106(7), 2850-2901. Available from: [Link]
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Forrester, S. (2021). Pharmacokinetics & Pharmacodynamics. In Nursing Pharmacology. StatPearls Publishing. Available from: [Link]
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Alcaraz, A., & Valdez, C. A. (Eds.). (2021). Derivatization in Analytical Chemistry. MDPI. Available from: [Link]
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cis-1-Methyl-3-phenyl-cyclobutanamine HCl | C22H32Cl2N2 | CID 176470390 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
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Binding affinity to histamine H3 receptor (unknown origin) by competition binding assay. (n.d.). ChEMBL. Retrieved from [Link]
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Willetts, J., et al. (1990). Sensitive and rapid behavioral differentiation of N-methyl-D-aspartate receptor antagonists. Journal of Pharmacology and Experimental Therapeutics, 255(2), 643-651. Available from: [Link]
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Wang, W., et al. (2020). Synthesis and Structure–Activity Analysis of Novel Potential Antifungal Cyclotryptamine Alkaloid Derivatives. Molecules, 25(21), 5035. Available from: [Link]
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A Comparative Guide for Synthetic Chemists: N-methylcyclobutanamine Hydrochloride vs. Other Secondary Amines in Synthesis
Introduction
Secondary amines are indispensable building blocks in the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research.[1] Their role as nucleophiles in a vast array of transformations allows for the construction of complex molecular architectures that are often pivotal for biological activity.[2][3] Among the diverse catalogue of available secondary amines, N-methylcyclobutanamine stands out due to its unique combination of a small, strained cyclobutyl ring and a secondary amine functionality. This guide provides a comparative analysis of N-methylcyclobutanamine hydrochloride against other common secondary amines, such as the acyclic dimethylamine and the primary amine analogue, cyclobutylamine. We will delve into the nuanced differences in their physicochemical properties, reactivity in key synthetic transformations, and the strategic advantages conferred by the cyclobutyl moiety in the context of drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions when selecting amine building blocks for synthesis.
Physicochemical Properties: The Foundation of Reactivity
The utility of an amine in a synthetic protocol is fundamentally governed by its physical and chemical properties. Factors such as basicity (pKa), steric hindrance, and solubility dictate its reactivity profile. This compound is supplied as a stable salt, which enhances its shelf-life and solubility in polar solvents compared to its free base form.[4]
Below is a comparative table of key properties for N-methylcyclobutanamine and selected comparator amines.
| Property | N-methylcyclobutanamine | Dimethylamine | Cyclobutylamine (Primary) |
| Structure | |||
| Molecular Formula | C₅H₁₁N[1] | C₂H₇N[5] | C₄H₉N |
| Molecular Weight | 85.15 g/mol [1] | 45.08 g/mol [5] | 71.14 g/mol |
| Boiling Point (°C) | 95.6 (Predicted)[6] | 7.4[7] | 82-84 |
| pKa (Predicted) | 10.94[6] | 10.73[5] | 10.8 |
| Form | Hydrochloride salt is a solid[4] | Gas, commonly supplied as aqueous solution or hydrochloride salt[5][8] | Liquid |
Key Insights:
-
Basicity (pKa): N-methylcyclobutanamine exhibits a pKa value comparable to other alkylamines, indicating it is a moderately strong base.[6] This basicity is crucial for its role as a nucleophile and for its ability to act as a base in certain reactions.[2]
-
Steric Hindrance: The cyclobutyl group presents significantly more steric bulk than the two methyl groups of dimethylamine. This steric profile can be advantageous for achieving selectivity in certain reactions but may also slow reaction kinetics compared to less hindered amines.
-
Structural Rigidity: The four-membered ring of N-methylcyclobutanamine imparts conformational rigidity. This is a desirable trait in drug design for optimizing ligand-receptor binding by reducing the entropic penalty upon binding.
Comparative Performance in Key Synthetic Transformations
The true measure of a building block's utility is its performance in chemical reactions. This compound is a versatile reagent for forming C-N bonds.[4]
Reductive Amination
Reductive amination is one of the most fundamental methods for amine synthesis.[9] It typically involves the reaction of a ketone or aldehyde with an amine to form an iminium ion intermediate, which is then reduced in situ.
Comparison:
-
N-methylcyclobutanamine: Its secondary amine nature leads to the formation of a tertiary amine product. The reaction proceeds efficiently, as demonstrated in the synthesis of a 2-(N-methylcyclobutylamino)-cyclopentanecarboxylic acid ethyl ester, which achieved a 79% yield.[4] The steric bulk of the cyclobutyl group can influence the stereochemical outcome when prochiral ketones are used.
-
Dimethylamine: Being less sterically hindered, dimethylamine often reacts faster than bulkier amines.[7] However, its gaseous nature can present handling challenges, making the solid dimethylamine hydrochloride salt a more practical alternative.[10] The resulting dimethylamino group is significantly less bulky than the N-methylcyclobutylamino group, which can impact the pharmacological properties of the final molecule.
Caption: Impact of N-methylcyclobutanamine's structural features on drug properties.
Experimental Protocols
The following protocols are generalized procedures. Researchers should optimize conditions for their specific substrates.
Protocol 1: General Procedure for Reductive Amination
-
Setup: To a round-bottom flask charged with a magnetic stir bar, add the carbonyl compound (1.0 equiv.) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M).
-
Amine Addition: Add this compound (1.1 equiv.) and a mild base such as triethylamine (Et₃N) (1.2 equiv.) to neutralize the hydrochloride salt. Stir for 10-20 minutes at room temperature. For the free base, no additional base is needed.
-
Reductant Addition: Add the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.), portion-wise at room temperature.
-
Reaction: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Amide Coupling
-
Setup: To a round-bottom flask, add the carboxylic acid (1.0 equiv.), a suitable solvent such as dimethylformamide (DMF) or DCM (0.1-0.5 M), and the coupling reagent (e.g., HATU, 1.1 equiv.).
-
Activation: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0-3.0 equiv.) and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add this compound (1.2 equiv.) along with an additional equivalent of DIPEA (1.2 equiv.).
-
Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 1-12 hours).
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography.
Conclusion
This compound is a valuable and strategic secondary amine for modern organic synthesis. While its basicity is comparable to simpler acyclic amines like dimethylamine, its defining features are the steric bulk and conformational rigidity imparted by the cyclobutyl ring. This structure provides chemists with a tool to introduce three-dimensionality into molecules, which can be highly beneficial for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. While potentially exhibiting slower reaction kinetics compared to less hindered amines, its utility in forming unique tertiary amines and amides makes it an excellent choice for scaffold diversification and lead optimization campaigns in drug discovery.
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A Comparative Guide to the Biological Activity of N-Methylcyclobutanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is perpetual. The N-methylcyclobutanamine moiety has emerged as a compelling structural motif, offering a unique combination of three-dimensional complexity and synthetic tractability. This guide provides a comparative analysis of the biological activities of N-methylcyclobutanamine derivatives, with a focus on their potential applications in the central nervous system (CNS). Drawing upon established principles of medicinal chemistry and experimental data from structurally related compounds, we will explore the structure-activity relationships (SAR) that govern the interaction of these derivatives with key biological targets.
The N-Methylcyclobutanamine Scaffold: A Privileged Structure in CNS Drug Discovery
The cyclobutane ring, a four-membered carbocycle, imparts a degree of conformational rigidity that can be advantageous in drug design. When incorporated into a molecule, it can help to pre-organize the pharmacophoric elements into a bioactive conformation, potentially leading to increased potency and selectivity for a given biological target. The N-methylcyclobutanamine scaffold combines this feature with a secondary amine, a common functional group in many CNS-active drugs that can participate in crucial interactions with receptors and transporters. Cyclobutylmethylamine is recognized as a valuable building block in chemical research and development, facilitating the synthesis of diverse molecular libraries for the investigation of structure-activity relationships.[1]
Key Biological Targets and Structure-Activity Relationships
Derivatives of N-methylcyclobutanamine have shown promise as modulators of several key proteins involved in neurotransmission, particularly monoamine transporters and monoamine oxidases.
Monoamine Transporter Inhibition: Targeting Depression and Anxiety
The serotonin transporter (SERT) and the norepinephrine transporter (NET) are critical targets for the treatment of depression and anxiety disorders.[2] Drugs that inhibit the reuptake of these neurotransmitters, known as serotonin-norepinephrine reuptake inhibitors (SNRIs), are a mainstay of modern pharmacotherapy.[2][3] The N-methylcyclobutanamine scaffold can be envisioned as a core element in the design of novel SNRIs.
The structure-activity relationship for SNRIs is often governed by the nature of the substituents on the amine and the core scaffold. For instance, in the case of milnacipran, a cyclopropane-containing SNRI, N-methylation has been shown to reduce both serotonin and norepinephrine activity.[2] This suggests that for N-methylcyclobutanamine derivatives, the N-methyl group may not be optimal for potent dual reuptake inhibition and that exploration of other N-substituents could be a fruitful avenue for research.
Furthermore, the substitution pattern on the cyclobutane ring is likely to play a crucial role in determining both potency and selectivity. The introduction of aryl or aryloxy groups, a common strategy in the design of monoamine reuptake inhibitors, could lead to potent interactions with the transporter binding sites. The stereochemistry of these substituents on the cyclobutane ring would also be a critical factor, as transporters often exhibit a high degree of stereoselectivity.
Table 1: Predicted Structure-Activity Relationships for N-Methylcyclobutanamine Derivatives as Monoamine Transporter Inhibitors
| Modification | Predicted Effect on Activity | Rationale |
| N-Demethylation | Potential for increased potency | In some SNRI classes, secondary amines show higher affinity than tertiary amines. |
| N-Substitution with larger alkyl or arylmethyl groups | Modulation of SERT/NET selectivity and potency | The nature of the N-substituent can influence interactions with different regions of the transporter binding pockets. |
| Substitution on the cyclobutane ring with aryl groups | Likely increase in potency | Aromatic rings can engage in favorable pi-pi stacking and hydrophobic interactions within the transporter binding sites. |
| Introduction of electron-withdrawing groups on an aryl substituent | Potential for increased potency and selectivity | Halogenation of aryl rings is a common strategy to enhance binding affinity in monoamine reuptake inhibitors. |
Monoamine Oxidase Inhibition: A Target for Neurodegenerative Disorders
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters.[4] Inhibition of these enzymes can increase the synaptic availability of neurotransmitters and is a therapeutic strategy for depression and neurodegenerative conditions like Parkinson's disease.[4][5] The cyclopropylamine moiety is a known pharmacophore in some MAO inhibitors, highlighting the potential for small cycloalkylamines to interact with these enzymes.[6]
The design of selective MAO inhibitors is crucial to minimize side effects. Generally, different structural features govern selectivity for MAO-A versus MAO-B. For N-methylcyclobutanamine derivatives, the substitution pattern on the cyclobutane ring would likely be a key determinant of isoform selectivity. The development of potent and selective MAO inhibitors often involves the incorporation of specific heterocyclic or aromatic moieties that can interact with the active site of the enzyme.
Table 2: Predicted Structure-Activity Relationships for N-Methylcyclobutanamine Derivatives as Monoamine Oxidase Inhibitors
| Modification | Predicted Effect on Activity | Rationale |
| N-Demethylation | May alter isoform selectivity | The nature of the amine substituent can influence the orientation of the inhibitor in the active site. |
| Introduction of a substituted aryl group on the cyclobutane ring | Potential for potent and selective inhibition | The aryl group can be designed to fit into the specific hydrophobic pockets of either MAO-A or MAO-B. |
| Incorporation of a propargylamine group | Potential for irreversible inhibition | Propargylamines are known to act as irreversible inhibitors of MAO. |
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of novel N-methylcyclobutanamine derivatives, a series of well-established in vitro assays are essential.
Radioligand Binding Assays for Monoamine Transporters
This assay measures the ability of a test compound to displace a radiolabeled ligand from its binding site on the serotonin or norepinephrine transporter.
Step-by-Step Methodology:
-
Preparation of Membranes: Cell membranes expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET) are prepared from stably transfected cell lines.
-
Incubation: The membranes are incubated with a known concentration of a radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Monoamine Oxidase Inhibition Assay
This assay measures the ability of a test compound to inhibit the enzymatic activity of MAO-A and MAO-B.
Step-by-Step Methodology:
-
Enzyme Source: Recombinant human MAO-A and MAO-B are used as the enzyme source.
-
Incubation: The enzyme is pre-incubated with varying concentrations of the test compound.
-
Substrate Addition: A substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) is added to initiate the enzymatic reaction. The reaction produces a fluorescent product.
-
Detection: The fluorescence of the product is measured at appropriate excitation and emission wavelengths.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of monoaminergic neurotransmission.
Caption: Experimental workflow for evaluating N-methylcyclobutanamine derivatives.
Conclusion and Future Directions
The N-methylcyclobutanamine scaffold represents a promising starting point for the design of novel CNS-active agents. Based on the analysis of structurally related compounds, derivatives of this scaffold are predicted to interact with key biological targets such as monoamine transporters and monoamine oxidases. The structure-activity relationships discussed in this guide provide a rational basis for the design of new derivatives with potentially improved potency and selectivity.
Future research in this area should focus on the systematic synthesis and biological evaluation of a diverse library of N-methylcyclobutanamine derivatives. By exploring a range of substituents on both the cyclobutane ring and the nitrogen atom, a clearer picture of the SAR will emerge. This will undoubtedly pave the way for the identification of lead compounds with therapeutic potential for the treatment of depression, anxiety, and neurodegenerative disorders. The detailed experimental protocols provided herein offer a robust framework for conducting these essential investigations.
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Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. PMC. [Link]
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Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. MDPI. [Link]
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Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity. PubMed. [Link]
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A Comparative Guide to the Cross-Validation of N-methylcyclobutanamine Hydrochloride Quantification Methods
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
Accurate quantification of N-methylcyclobutanamine hydrochloride, a key building block in pharmaceutical synthesis, is critical for ensuring process control, reaction yield optimization, and final product quality. This guide provides an in-depth comparison of three principal analytical methodologies for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method is evaluated based on its underlying principles, operational workflow, performance characteristics, and suitability for specific applications within a drug development pipeline. Detailed, field-proven protocols and representative validation data are presented to empower researchers to make informed decisions for their analytical needs.
Introduction: The Analytical Imperative for this compound
N-methylcyclobutanamine is a cyclic secondary amine whose hydrochloride salt is frequently used in organic synthesis. As with any active pharmaceutical ingredient (API) precursor or intermediate, rigorous analytical control is paramount. The choice of a quantification method is a critical decision, dictated by factors such as the sample matrix, required sensitivity, desired accuracy and precision, sample throughput, and available instrumentation. This guide will dissect the technical nuances of three orthogonal analytical techniques, providing a framework for robust method development and cross-validation.
The validation of any analytical procedure is non-negotiable, ensuring that the method is fit for its intended purpose. All methodologies discussed herein are presented within the framework of internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which mandate the evaluation of parameters like specificity, linearity, accuracy, precision, and robustness.[1][2][3]
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity through Derivatization
Gas chromatography is a powerful technique for volatile and thermally stable compounds.[4] However, primary and secondary amines like N-methylcyclobutanamine are polar and can exhibit poor peak shape and column adsorption, leading to inaccurate quantification.[5][6] To overcome this, a chemical derivatization step is essential to convert the polar amine into a less polar, more volatile, and thermally stable derivative.[6]
Causality of Experimental Choices: The derivatization process not only improves chromatographic behavior but also enhances detectability.[1] Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common and effective strategy.[6][7] The resulting trifluoroacetyl derivative is significantly more volatile and less polar, leading to sharp, symmetrical peaks. Furthermore, the introduction of fluorine atoms can enhance the response of specific detectors and provide characteristic mass fragments for confident identification by mass spectrometry.[7] The use of a mass spectrometer as a detector provides high selectivity and sensitivity, allowing for trace-level quantification and unambiguous peak identification.
Experimental Protocol: GC-MS with TFAA Derivatization
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in methanol to a known volume.
-
-
Derivatization Procedure:
-
Pipette 100 µL of each standard or sample solution into a 2 mL autosampler vial.
-
Add 50 µL of a suitable solvent like ethyl acetate.
-
Add 50 µL of trifluoroacetic anhydride (TFAA).[8]
-
Cap the vial tightly and heat at 60 °C for 30 minutes.[8]
-
Allow the vial to cool to room temperature before analysis.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Standard GC equipped with a split/splitless injector.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[8]
-
Injector Temperature: 250 °C.
-
Split Ratio: 10:1.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 250 °C at 20 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
MS System: Quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using a characteristic ion of the derivatized N-methylcyclobutanamine.
-
Workflow Diagram: GC-MS Quantification
Caption: Workflow for GC-MS quantification of N-methylcyclobutanamine.
High-Performance Liquid Chromatography (HPLC-UV): A Versatile Approach
HPLC is a highly versatile and widely used technique in pharmaceutical analysis.[4] For a small amine like N-methylcyclobutanamine, which lacks a strong chromophore, direct UV detection can be challenging but is often feasible at low wavelengths (e.g., < 220 nm). The hydrochloride salt form ensures good solubility in aqueous mobile phases.
Causality of Experimental Choices: A reversed-phase C18 column is the standard choice for separating small polar molecules.[8] The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase serves two purposes: it protonates the amine, ensuring it is in a single ionic form, and it acts as an ion-pairing agent with residual silanols on the column, improving peak shape.[8] UV detection is straightforward and robust, making this method suitable for routine quality control where high sensitivity is not the primary requirement.
Experimental Protocol: HPLC-UV
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: Standard HPLC with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B.
-
2-10 min: Linear gradient to 95% B.
-
10-12 min: Hold at 95% B.
-
12.1-15 min: Return to 5% B and re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound standard and dissolve in 10 mL of the mobile phase starting condition (95:5 Mobile Phase A:B).
-
Calibration Standards: Prepare a series of dilutions from the stock solution covering the desired concentration range.
-
Sample Solution: Accurately weigh the sample and dissolve in the mobile phase to achieve a concentration within the calibration range.
-
Workflow Diagram: HPLC-UV Quantification
Caption: Workflow for HPLC-UV quantification of N-methylcyclobutanamine.
Quantitative NMR (qNMR): A Primary Method for Purity and Potency
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method, meaning it can provide a direct measurement of the analyte concentration without the need for a chemically identical reference standard for the analyte itself.[9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal. By comparing the integral of a specific resonance from the analyte to the integral of a resonance from a certified internal standard of known purity and concentration, the absolute amount of the analyte can be determined.[3][10]
Causality of Experimental Choices: The key to accurate qNMR is the use of a certified internal standard that has resonances in a clear region of the spectrum, is stable, non-volatile, and has a known purity.[11] For this compound, a standard like maleic acid or dimethyl sulfone could be suitable. The choice of a deuterated solvent is critical; for a hydrochloride salt, using alkaline deuterated methanol can improve solubility and signal consistency.[11] Specific acquisition parameters, such as a long relaxation delay (D1), must be optimized to ensure all protons are fully relaxed between pulses, which is essential for accurate integration.[12] qNMR is particularly powerful for purity assessment of reference standards and for assays where a specific standard for the analyte is unavailable.[3][13]
Experimental Protocol: ¹H qNMR
-
Sample Preparation:
-
Accurately weigh a precise amount of a certified internal standard (e.g., ~5 mg of Maleic Acid) into a vial.
-
Accurately weigh a precise amount of the this compound sample (e.g., ~10 mg) into the same vial.
-
Dissolve the mixture in a precise volume of a deuterated solvent (e.g., 1.0 mL of Methanol-d₄).
-
Transfer the solution to a high-precision NMR tube.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment.
-
Key Parameters for Quantitation:
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of any proton to be integrated (typically 30-60 seconds for accurate quantification).
-
Pulse Angle: 90°.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[12]
-
-
-
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from N-methylcyclobutanamine (e.g., the N-methyl singlet).
-
Integrate a signal from the internal standard (e.g., the olefinic protons of maleic acid).
-
Calculate the purity or concentration using the following equation[10]:
Panalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
P = Purity (mass fraction)
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
-
Workflow Diagram: qNMR Quantification
Caption: Workflow for qNMR quantification of N-methylcyclobutanamine.
Method Comparison and Validation Data
The choice of analytical method depends on the specific requirements of the assay. The following table summarizes the key performance characteristics and typical applications for each technique. The validation data presented are representative values for the analysis of small amines based on published methods.[1][3][14]
| Parameter | GC-MS (with Derivatization) | HPLC-UV | Quantitative NMR (qNMR) |
| Principle | Separation of volatile derivatives based on partitioning between gas and stationary phases, with mass-based detection. | Separation based on partitioning between liquid mobile and stationary phases, with UV absorbance detection. | Signal intensity is directly proportional to the molar quantity of nuclei, measured against a certified internal standard. |
| Specificity | Very High (based on retention time and mass spectrum). | Moderate (based on retention time and UV spectrum). Potential for interference from co-eluting compounds. | Very High (based on unique chemical shifts). |
| Linearity (r²) | > 0.995 | > 0.998[1] | Excellent (inherently linear response). |
| LOD/LOQ | Very Low (ng/mL to pg/mL).[14] | Moderate (µg/mL).[1] | High (mg/mL range). |
| Precision (%RSD) | < 5% | < 2%[14] | < 1% |
| Accuracy (% Recovery) | 90-110%[14] | 98-102%[1] | 99-101% (as purity assessment). |
| Sample Prep | More complex (requires derivatization). | Simple (dissolve and inject). | Simple but requires precise weighing.[11] |
| Throughput | Moderate. | High. | Low to Moderate. |
| Best For... | Trace impurity analysis, identification of unknowns. | Routine QC, in-process controls, content uniformity. | Purity assessment of reference standards, absolute quantification without a specific standard.[3][13] |
Conclusion and Recommendations
The quantification of this compound can be reliably achieved using GC-MS, HPLC-UV, and qNMR. Each method offers distinct advantages and is suited for different stages of the drug development process.
-
GC-MS with derivatization is the method of choice for trace-level quantification and when unambiguous identification is required, such as in the analysis of residual impurities.
-
HPLC-UV represents a robust, versatile, and high-throughput method ideal for routine quality control, process monitoring, and release testing where concentrations are relatively high.
-
qNMR serves as an indispensable tool for the absolute purity determination of reference materials and for providing an orthogonal, primary method for assay validation.
For a comprehensive quality control strategy, it is recommended to use at least two of these orthogonal methods for cross-validation. For instance, an HPLC-UV method can be developed for routine analysis, with its accuracy being validated against the primary qNMR method. This multi-faceted approach ensures the highest level of confidence in the analytical data, underpinning the quality and safety of the final pharmaceutical product.
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VALIDATION STUDY OF A HPLC METHOD FOR BIOGENIC AMINES QUANTIFICATION IN BANANAS. (n.d.). Retrieved from [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
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Agius, R. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination [Video]. YouTube. Retrieved from [Link]
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Ketha, H., et al. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology. Retrieved from [Link]
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A Comparative Guide to Assessing the Specificity of N-methylcyclobutanamine Hydrochloride Assays
Introduction: The Criticality of Specificity in Pharmaceutical Analysis
N-methylcyclobutanamine hydrochloride is a secondary amine whose precise and accurate quantification is paramount in various stages of drug development and quality control. Assay specificity—the ability to unequivocally measure the analyte in the presence of other components—is not merely a regulatory checkbox; it is the foundation of reliable data.[1] An assay lacking specificity can lead to inaccurate reporting of potency, stability, and purity, with significant implications for safety and efficacy.
This guide provides a comparative analysis of common analytical methodologies for this compound, focusing on strategies to develop and validate an assay with unimpeachable specificity. We will explore the inherent challenges of analyzing small, polar amines and present experimental frameworks to rigorously assess and confirm specificity in line with international regulatory standards such as ICH Q2(R1).[2][3][4]
The Analytical Challenge: Potential Impurities and Interferents
To develop a specific assay, one must first understand what might interfere with the measurement of N-methylcyclobutanamine. Potential interferents typically include:
-
Synthesis Precursors: Unreacted starting materials like cyclobutanone or methylamine.
-
Related Substances: Structural isomers such as 1-methylcyclobutanamine.
-
Degradation Products: Compounds formed under stress conditions (e.g., oxidation, hydrolysis).
-
Matrix Components: Excipients from a formulated drug product.
A robustly specific method must be able to resolve N-methylcyclobutanamine from all these potential components.
Comparative Methodologies for N-methylcyclobutanamine Analysis
Small, polar amines like N-methylcyclobutanamine present unique chromatographic challenges. They often exhibit poor retention on traditional reversed-phase (RP) columns and lack a strong UV chromophore, making detection difficult.[5] Below, we compare three primary analytical techniques capable of overcoming these hurdles.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for separating volatile compounds. For amines, derivatization is often necessary to reduce polarity, improve peak shape, and enhance thermal stability.[6][7]
-
Principle: The sample is vaporized, and components are separated based on their boiling points and interaction with a stationary phase. The mass spectrometer provides highly specific detection and structural confirmation.
-
Strengths:
-
High Specificity: Mass spectrometry is inherently specific, identifying compounds based on their unique mass-to-charge ratio and fragmentation patterns.[8]
-
High Sensitivity: Can achieve very low limits of detection (LOD) and quantitation (LOQ).
-
-
Weaknesses:
-
Derivatization Required: The need for derivatization adds a sample preparation step, which can introduce variability.[9] Common derivatizing agents include trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA).[9]
-
Thermal Lability: Not suitable for thermally unstable impurities.
-
High-Performance Liquid Chromatography (HPLC) with UV/Vis or Charged Aerosol Detection (CAD)
HPLC is the workhorse of pharmaceutical analysis. However, for a molecule like N-methylcyclobutanamine, which lacks a UV chromophore, specialized approaches are required.
-
Principle: The sample is dissolved in a liquid mobile phase and separated based on its interaction with a solid stationary phase.
-
Approaches for Amine Analysis:
-
Pre-column Derivatization: The amine is reacted with a labeling agent (e.g., 9-fluorenylmethoxycarbonyl chloride, FMOC-Cl) to attach a UV-active or fluorescent tag.[10] This allows for sensitive detection using standard UV/Vis or fluorescence detectors.
-
Specialized Column Chemistries: Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or using polymer-based reversed-phase columns under alkaline conditions can achieve retention without derivatization.[11]
-
Universal Detection: Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) can be used, as they do not require the analyte to have a chromophore.
-
-
Strengths:
-
Versatility: Wide range of column chemistries and detection methods available.
-
Robustness: Well-established and highly reproducible technique.
-
-
Weaknesses:
-
Derivatization Issues: Can be complex, with potential for side reactions or incomplete derivatization.
-
Detector Limitations: Universal detectors like CAD/ELSD have non-linear responses and may have lower sensitivity than UV or MS.
-
Capillary Electrophoresis (CE)
CE separates ions based on their electrophoretic mobility in an electric field. It is exceptionally efficient for small, charged molecules.
-
Principle: Ions migrate through a capillary filled with an electrolyte solution at different velocities depending on their size and charge.
-
Strengths:
-
High Efficiency: Generates very sharp peaks and can resolve closely related compounds.
-
Low Sample Consumption: Requires only nanoliter volumes of sample.
-
No Derivatization Needed: Can directly analyze the charged hydrochloride salt.
-
-
Weaknesses:
-
Sensitivity: Lower sensitivity compared to HPLC with UV detection or GC-MS, often requiring concentration steps.
-
Robustness: Can be more susceptible to matrix effects and variations in buffer composition.
-
Experimental Design for Specificity Assessment
To rigorously compare these methods and validate the chosen one, a systematic approach grounded in ICH Q2(R1) guidelines is essential.[2][3]
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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of N-methylcyclobutanamine Hydrochloride Analysis
Abstract
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for N-methylcyclobutanamine hydrochloride. As a critical starting material in pharmaceutical synthesis, ensuring the accuracy and consistency of its purity analysis across different laboratories is paramount. This document outlines detailed protocols for three common analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC) with UV detection following pre-column derivatization, and classical Acid-Base Titration. We present illustrative data from a hypothetical inter-laboratory study to highlight the performance characteristics of each method. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible analytical methods for similar aliphatic amines.
Introduction: The Analytical Challenge of Small Aliphatic Amines
N-methylcyclobutanamine is a small, secondary aliphatic amine. Its hydrochloride salt form presents several analytical challenges. The molecule's high volatility and basicity make it well-suited for Gas Chromatography (GC), but these properties can also lead to peak tailing and adsorption issues if the system is not properly deactivated.[1] Furthermore, N-methylcyclobutanamine lacks a strong chromophore, rendering direct analysis by HPLC with UV detection difficult.[2][3] This necessitates a derivatization step to introduce a UV-active moiety, which adds complexity to the analytical workflow.[4][5][6] Classical acid-base titration offers a straightforward method for purity assessment of the hydrochloride salt, but it may lack the specificity to distinguish the primary analyte from other basic impurities.[7][8][9][10]
An inter-laboratory comparison is a critical exercise to evaluate the performance of different analytical methods and the proficiency of participating laboratories.[11][12][13] Such studies are essential for method validation, ensuring data consistency in multi-site manufacturing and research, and for regulatory submissions.[14][15][16][17] This guide will walk through the design and execution of such a study for this compound.
Design of the Inter-Laboratory Study
A well-designed inter-laboratory study is crucial for obtaining meaningful and comparable results.[18][19][20] The following diagram outlines the workflow for this hypothetical study.
Caption: Workflow for the Inter-Laboratory Comparison Study.
Comparative Analytical Methodologies
This study compares three distinct analytical techniques for the purity determination of this compound. The choice of these methods reflects the common approaches for analyzing volatile, non-chromophoric amines.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle: GC is an ideal technique for volatile compounds like N-methylcyclobutanamine.[21][22] The sample is volatilized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The FID provides a robust and sensitive response for carbon-containing compounds. To mitigate the basicity of the amine and prevent peak tailing, a column specifically designed for amine analysis is crucial.[1][23]
Workflow:
Caption: GC-FID Analytical Workflow.
HPLC with Pre-Column Derivatization
Principle: To overcome the lack of a UV chromophore, N-methylcyclobutanamine is reacted with a derivatizing agent to form a product with strong UV absorbance.[2][4][5] This allows for sensitive detection using a standard HPLC-UV system. The choice of derivatizing agent and reaction conditions are critical for achieving complete and reproducible derivatization.
Workflow:
Caption: HPLC with Pre-Column Derivatization Workflow.
Acid-Base Titration
Principle: This classical method determines the purity of the hydrochloride salt by titrating it as a weak acid with a standardized strong base, or by displacing the HCl with a stronger acid in a non-aqueous solvent and titrating the free amine.[7][8][9][24] For this study, a non-aqueous titration is proposed for better accuracy with weak bases.[10]
Workflow:
Caption: Acid-Base Titration Workflow.
Experimental Protocols
The following protocols are provided to the participating laboratories to ensure consistency in methodology. All procedures should adhere to general pharmacopeial guidelines for chromatography and method validation.[14][15][17][25][26][27][28][29]
Protocol: GC-FID Purity Assay
-
Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Sample Preparation: Accurately weigh approximately 25 mg of the this compound test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
GC Conditions:
-
Column: Capillary column for amines (e.g., Agilent J&W DB-Amines, 30 m x 0.25 mm, 0.5 µm).
-
Inlet Temperature: 250 °C.
-
Detector Temperature (FID): 275 °C.
-
Oven Program: 50 °C hold for 2 min, ramp at 10 °C/min to 200 °C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL.
-
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the N-methylcyclobutanamine peak should be not more than 2.0%.
-
Analysis: Inject the standard and sample solutions in duplicate.
-
Calculation: Calculate the purity of the sample using the peak areas and the known purity of the reference standard.
Protocol: HPLC-UV Purity Assay with Derivatization
-
Reagents:
-
Borate Buffer (0.1 M, pH 9.0).
-
Dansyl Chloride solution (2 mg/mL in acetonitrile).
-
-
Standard Preparation: Prepare a 0.1 mg/mL solution of this compound reference standard in Borate Buffer.
-
Sample Preparation: Prepare a 0.1 mg/mL solution of the test sample in Borate Buffer.
-
Derivatization Procedure:
-
To 1 mL of the standard or sample solution in a vial, add 1 mL of the Dansyl Chloride solution.
-
Cap the vial and vortex.
-
Heat at 60 °C for 30 minutes in a water bath.
-
Cool to room temperature.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability & Analysis: Follow a similar procedure as for the GC-FID method, ensuring the RSD of the derivatized peak is within acceptable limits.
Protocol: Non-Aqueous Acid-Base Titration
-
Titrant Preparation: Prepare and standardize a 0.1 N solution of perchloric acid in glacial acetic acid.
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound test sample into a titration vessel. Dissolve in 50 mL of glacial acetic acid.
-
Titration: Titrate the sample solution with the standardized 0.1 N perchloric acid, using a potentiometric electrode system to determine the endpoint.
-
Calculation: Calculate the purity based on the volume of titrant consumed, the normality of the titrant, and the molecular weight of this compound.
Inter-Laboratory Comparison Data (Illustrative)
The following tables summarize the hypothetical results from the four participating laboratories.
Table 1: Purity Assay Results (%)
| Laboratory | Method | Result 1 | Result 2 | Result 3 | Mean | RSD (%) |
| Lab 1 | GC-FID | 99.5 | 99.6 | 99.4 | 99.5 | 0.10 |
| Lab 2 | HPLC-UV | 99.2 | 99.4 | 99.0 | 99.2 | 0.20 |
| Lab 3 | Titration | 99.8 | 99.6 | 100.0 | 99.8 | 0.20 |
| Lab 4 | GC-FID | 99.6 | 99.7 | 99.5 | 99.6 | 0.10 |
| Lab 4 | HPLC-UV | 99.3 | 99.1 | 99.5 | 99.3 | 0.20 |
| Lab 4 | Titration | 99.7 | 99.9 | 99.8 | 99.8 | 0.10 |
Table 2: Method Performance Summary
| Method | Overall Mean Purity (%) | Inter-Lab RSD (%) | Key Observations |
| GC-FID | 99.55 | 0.07 | Highly precise and reproducible. Minimal sample preparation. |
| HPLC-UV | 99.25 | 0.07 | Good precision, but slightly lower purity values. Derivatization adds complexity and potential for variability. |
| Titration | 99.80 | 0.00 | Excellent precision. Highest purity values, potentially due to non-specificity towards non-basic impurities. |
Discussion and Recommendations
The illustrative data suggests that all three methods are capable of producing precise results for the purity analysis of this compound.
-
GC-FID stands out as a robust and reliable method, offering a good balance of simplicity, precision, and accuracy. Its direct analysis approach minimizes potential sources of error.
-
HPLC with pre-column derivatization is a viable alternative, especially when GC instrumentation is unavailable or when simultaneous analysis of non-volatile impurities is required. However, the derivatization step must be carefully controlled to ensure complete and consistent reaction.
-
Acid-base titration provides a rapid and highly precise determination of the total base content. It is an excellent method for routine quality control where the impurity profile is well-characterized. However, it may overestimate purity if non-basic impurities are present.
Based on this comparative study, GC-FID is recommended as the primary method for the purity determination of this compound due to its superior performance in terms of simplicity and reproducibility. The choice of method should ultimately be based on the specific requirements of the analysis, available instrumentation, and the stage of drug development.
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A Comparative Guide to N-methylcyclobutanamine Hydrochloride Reference Standards: Purity Assessment and Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the quality and purity of reference standards are paramount. This guide provides a comprehensive technical comparison of N-methylcyclobutanamine hydrochloride reference standards, with a focus on robust analytical methodologies for purity determination. As a key building block in the synthesis of various pharmaceutical agents, ensuring the well-defined purity of this compound is critical for accurate downstream applications, from early-stage discovery to quality control in manufacturing.
This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple listing of specifications. Instead, it delves into the causality behind experimental choices, offering a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment. By understanding the strengths and limitations of each technique, researchers can make informed decisions when selecting a reference standard and the appropriate analytical methodology for their specific needs.
Characterization of this compound
This compound is a white to off-white solid with the molecular formula C₅H₁₂ClN and a molecular weight of 121.61 g/mol .[1] It is the hydrochloride salt of the secondary amine, N-methylcyclobutanamine. The quality of a reference standard is defined by its purity, which is the degree to which it is free from extraneous substances.
Potential Impurities in Synthesis
The purity of this compound is intrinsically linked to its synthetic route. Common methods for its preparation may involve the N-methylation of cyclobutylamine or the reductive amination of cyclobutanone with methylamine. Potential impurities can arise from starting materials, byproducts, and degradation products.
-
Unreacted Starting Materials: Residual cyclobutylamine or methylamine.
-
Over-alkylation Products: Di- (N,N-dimethylcyclobutanamine) or other polysubstituted byproducts.
-
Solvent Residues: Residual solvents used during synthesis and purification.
-
Inorganic Salts: Byproducts from the hydrochloride salt formation or other reagents.
-
Isomeric Impurities: Positional isomers such as 3-methylcyclobutanamine hydrochloride could potentially be present depending on the synthetic pathway.[1]
Understanding these potential impurities is crucial for developing and validating analytical methods capable of detecting and quantifying them.
Comparative Analysis of Purity Determination Methods
The choice of analytical technique for purity determination is a critical decision that impacts the accuracy and reliability of the results. This section provides a comparative overview of three powerful analytical techniques: qNMR, HPLC-UV, and GC-MS.
| Method | Principle | Strengths | Limitations | Typical Purity Range Reported |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Primary analytical method, highly accurate and precise, requires no specific reference standards for impurities, provides structural information.[2][3] | Lower sensitivity compared to chromatographic methods, potential for signal overlap. | >99% |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | High sensitivity, excellent for separating non-volatile impurities. | Requires a chromophore for detection, requires reference standards for impurity identification and quantification. | ≥97% |
| GC-MS | Separation based on volatility and polarity, detection by mass spectrometry. | High sensitivity and selectivity, provides structural information for volatile impurities.[4][5] | Not suitable for non-volatile or thermally labile compounds, may require derivatization.[5] | ≥97% |
Quantitative Nuclear Magnetic Resonance (qNMR): The Gold Standard
Quantitative NMR (qNMR) has emerged as a primary analytical method for the purity assessment of organic compounds.[2][3] Its key advantage lies in the direct proportionality between the integrated signal area and the number of protons contributing to that signal, allowing for accurate quantification without the need for specific impurity reference standards.
The choice of an internal standard is critical for the accuracy of qNMR. A suitable internal standard should:
-
Be of high, certified purity.
-
Have a simple spectrum with signals that do not overlap with the analyte.
-
Be chemically inert and stable.
-
Have a known molecular weight.
Maleic acid or dimethyl sulfone are common choices for amine hydrochlorides. The selection of a deuterated solvent is also important; DMSO-d6 is often used for its ability to dissolve a wide range of compounds and its distinct solvent peak that typically does not interfere with analyte signals.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean, dry vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum using a spectrometer with a field strength of at least 400 MHz.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to allow for full magnetization recovery.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the N-methyl protons) and a signal from the internal standard.
-
Calculate the purity using the following formula:
-
Sources
Comparative Efficacy Analysis of Novel Ligands at the Sigma-1 Receptor: A Guide for Preclinical Evaluation
Note to the Reader: The initial request concerned the evaluation of N-methylcyclobutanamine hydrochloride as a sigma-1 receptor ligand. A thorough review of the scientific literature and chemical databases did not yield any published data regarding the interaction of this specific compound with the sigma-1 receptor. To fulfill the core requirements of the prompt for an in-depth technical guide, we have substituted the subject compound with a well-characterized, selective sigma-1 receptor agonist, PRE-084. This guide is structured to serve as a comprehensive example of how a novel compound, such as this compound, would be evaluated and compared against established ligands in the field.
This guide provides a comprehensive framework for evaluating the efficacy of novel chemical entities as sigma-1 receptor (σ1R) ligands, using the selective agonist PRE-084 as a primary example. The σ1R is a unique intracellular chaperone protein, primarily located at the mitochondria-associated endoplasmic reticulum membrane, that has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, ischemic stroke, neuropathic pain, and depression.[1][2][3][4] Its role in modulating critical cellular functions such as calcium signaling, ion channel activity, and neuroprotection underscores the importance of accurately characterizing the pharmacological profile of new ligands.[3][5][6]
This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of experimental methodologies and data interpretation for assessing ligand binding and functional activity at the σ1R.
Introduction to the Sigma-1 Receptor and Ligand Scaffolding
The σ1R is a 223-amino acid protein with a unique structure, bearing no homology to other mammalian proteins.[7] It acts as a ligand-operated chaperone, and upon stimulation by agonists, it can dissociate from its binding partner, BiP (Binding immunoglobulin Protein), and translocate to modulate the function of various client proteins, including ion channels and kinases.[5][6][8]
Pharmacologically, σ1R ligands are broadly classified as agonists or antagonists.
-
Agonists , such as PRE-084 and (+)-pentazocine, activate the receptor, often leading to neuroprotective and pro-survival signaling cascades.[9][10][11]
-
Antagonists , like haloperidol and NE-100, block the receptor's activity.[1][12]
The chemical structure of a ligand dictates its binding affinity and functional outcome. PRE-084, for example, contains the three key pharmacophoric elements for σ1R binding: a hydrophobic cluster, an amine group, and an intermediate chain.[8] Any novel compound, such as this compound, would need to be assessed for these structural motifs to predict its potential interaction with the receptor.
Comparative Binding Affinity Analysis
The first critical step in evaluating a new compound is to determine its binding affinity (Ki) for the σ1R. This is typically achieved through competitive radioligand binding assays. This technique measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor.
Key Ligands for Comparison
To contextualize the binding affinity of a novel compound, it is essential to compare it against a panel of well-characterized σ1R ligands with varying affinities and selectivities.
| Compound | Type | Sigma-1 (σ1R) Ki (nM) | Notes |
| PRE-084 | Selective Agonist | ~2.2 - 53.2 | A highly selective σ1R agonist, often used as a reference standard.[13][14][15] |
| (+)-Pentazocine | Agonist | ~1.7 - 4.8 | A prototypical σ1R agonist with high affinity.[7][16] |
| Haloperidol | Antagonist | ~2 - 78 | A potent σ1R antagonist, but also binds with high affinity to dopamine D2 receptors.[1][16] |
| NE-100 | Selective Antagonist | ~1 | A highly selective σ1R antagonist. |
Table 1: Comparative binding affinities of standard sigma-1 receptor ligands.
Experimental Protocol: Radioligand Binding Assay
This protocol outlines a standard competitive inhibition assay to determine the Ki of a test compound at the σ1R.[17][18][19][20]
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to compete with [³H]-(+)-pentazocine for binding to σ1R in a membrane preparation.
Materials:
-
Membrane Preparation: Guinea pig liver membranes are a common choice due to their high expression of σ1R.[7][17]
-
Radioligand: [³H]-(+)-pentazocine, a selective σ1R ligand.[17]
-
Non-specific Binding Control: Haloperidol (10 µM) is used to define non-specific binding.[19]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Test Compound: Serial dilutions of the compound of interest (e.g., this compound).
Workflow:
Caption: Radioligand Binding Assay Workflow.
Causality and Trustworthiness: The use of a selective radioligand like [³H]-(+)-pentazocine ensures that the binding being measured is primarily at the σ1R.[21] Defining non-specific binding with a high concentration of an established ligand (haloperidol) is a critical control that allows for the accurate calculation of specific binding. The Cheng-Prusoff equation provides a standardized method to convert the experimentally determined IC50 value to the Ki, a true measure of affinity, by accounting for the concentration and affinity (Kd) of the radioligand used.[20]
Functional Efficacy Evaluation
Determining binding affinity is only the first step. A comprehensive evaluation requires assessing the functional consequence of that binding—does the compound act as an agonist, antagonist, or have no effect? Several cell-based assays can be employed to determine functional efficacy.
Membrane Potential Assay using FLIPR
Rationale: The σ1R is known to modulate the activity of various ion channels, including voltage-gated potassium (K+) channels.[3] Agonist activation of σ1R can lead to the inhibition of these channels, resulting in changes to the cell's membrane potential. These changes can be measured using voltage-sensitive dyes on a Fluorometric Imaging Plate Reader (FLIPR).[22]
Experimental Protocol: FLIPR Membrane Potential Assay
Objective: To assess the agonist or antagonist activity of a test compound by measuring its effect on membrane potential in cells expressing σ1R.
Materials:
-
Cell Line: A cell line endogenously expressing σ1R (e.g., PC-12 or SH-SY5Y cells) or a stably transfected HEK293 cell line.
-
FLIPR Membrane Potential Assay Kit: Contains a voltage-sensitive dye.[23][24]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[23]
-
Reference Agonist: PRE-084.
-
Reference Antagonist: Haloperidol or NE-100.
Workflow:
Caption: FLIPR Membrane Potential Assay Workflow.
Data Interpretation:
-
An agonist will induce a dose-dependent change in fluorescence, from which an EC50 (potency) can be calculated.
-
An antagonist will not induce a change on its own but will block the effect of a known agonist (like PRE-084) in a dose-dependent manner, allowing for the calculation of an IC50.
Neurite Outgrowth Assay
Rationale: A key functional role of σ1R activation is the potentiation of neurotrophin-induced neurite outgrowth, a critical process in neural development and repair.[25][26] This makes neurite outgrowth assays in neuronal cell lines like PC-12 a robust method for assessing the pro-neuroplasticity effects of σ1R agonists.[27] Fluvoxamine and PRE-084 are known to enhance nerve growth factor (NGF)-induced neurite outgrowth via σ1R stimulation.[9][27]
Experimental Protocol: Neurite Outgrowth Assay
Objective: To quantify the ability of a test compound to promote or enhance neurite outgrowth in a neuronal cell line.
Materials:
-
Cell Line: PC-12 cells, which differentiate and extend neurites in response to Nerve Growth Factor (NGF).
-
Growth Factor: NGF.
-
Test Compound: e.g., PRE-084 as a positive control.
-
Antagonist Control: NE-100 to confirm σ1R-specificity.[27]
-
Imaging System: High-content imaging system or fluorescence microscope.
Workflow:
-
Cell Plating: Plate PC-12 cells on collagen-coated plates.
-
Treatment: Treat cells with a sub-optimal concentration of NGF, alone or in combination with various concentrations of the test compound. Include a control group with the test compound and the antagonist NE-100 to verify the effect is σ1R-mediated.[27]
-
Incubation: Incubate for 48-72 hours to allow for neurite extension.
-
Fixing & Staining: Fix the cells and stain with an antibody against a neuronal marker (e.g., β-III tubulin) and a nuclear stain (e.g., DAPI).
-
Imaging & Analysis: Acquire images using a high-content imager. Use automated analysis software to quantify neurite length, number of neurites per cell, and branch points.
Expected Outcome: A σ1R agonist is expected to significantly potentiate the neurite outgrowth induced by NGF. This effect should be blockable by a σ1R antagonist, confirming the mechanism of action.[27][28]
Downstream Signaling Pathway Analysis
To provide a deeper mechanistic understanding, it is valuable to investigate the downstream signaling pathways affected by ligand binding.
Rationale: σ1R activation is linked to several key signaling cascades, including the phosphorylation of Extracellular signal-regulated kinase (ERK) and the modulation of the Akt pathway.[29][30] Agonists like PRE-084 have been shown to activate these pro-survival pathways.[28][30]
Caption: Simplified Sigma-1 Receptor Signaling Pathways.
Verification Method: Western blotting can be used to measure the phosphorylation status of key proteins like ERK (p-ERK) and Akt (p-Akt) in cell lysates following treatment with the test compound. An increase in the ratio of phosphorylated protein to total protein would indicate activation of these pathways.
Conclusion and Future Directions
This guide outlines a systematic approach to evaluating the efficacy of a novel compound, such as this compound, as a sigma-1 receptor ligand. By employing a combination of binding and functional assays, and comparing the results to well-established reference compounds like PRE-084, researchers can build a comprehensive pharmacological profile.
A thorough evaluation should demonstrate:
-
Binding Affinity: Quantifiable Ki value from competitive radioligand binding assays.
-
Functional Profile: Determination as an agonist or antagonist through functional assays like membrane potential analysis.
-
Cellular Efficacy: Demonstrated effect on a relevant cellular process, such as neurite outgrowth.
-
Mechanism of Action: Evidence of modulating known downstream signaling pathways.
This multi-faceted approach ensures a high degree of scientific rigor and provides the robust data package necessary for advancing promising new ligands in the drug development pipeline.
References
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Motawe, Z. Y., et al. (2020). PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. Neural Regeneration Research. Available at: [Link]
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Molecular Devices. (n.d.). Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit. Available at: [Link]
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Molecular Devices. (n.d.). FLIPR Membrane Potential Assay Kit Guide. Available at: [Link]
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Brimson, J. M., et al. (2011). Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. British Journal of Pharmacology. Available at: [Link]
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Lever, J. R., et al. (2006). Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis. Synapse. Available at: [Link]
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Sittampalam, G. S., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. Assay Guidance Manual. Available at: [Link]
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Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. Available at: [Link]
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Molecular Devices. (n.d.). FLIPRTM Application Note. Available at: [Link]
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Varga, E., et al. (2021). Impact of Two Neuronal Sigma-1 Receptor Modulators, PRE084 and DMT, on Neurogenesis and Neuroinflammation in an Aβ1–42-Injected, Wild-Type Mouse Model of AD. International Journal of Molecular Sciences. Available at: [Link]
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Schmidt, H. R., et al. (2018). Human sigma-1 receptor bound to haloperidol. RCSB PDB. Available at: [Link]
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Ayyad, K., et al. (2023). Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. Cellular and Molecular Neurobiology. Available at: [Link]
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Wang, J., et al. (2021). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International Journal of Molecular Sciences. Available at: [Link]
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Su, T. P., et al. (2016). The sigma-1 receptor: roles in neuronal plasticity and disease. Annals of the New York Academy of Sciences. Available at: [Link]
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Molecular Devices. (n.d.). FLIPR Membrane Potential Assay Kit explorer format. Available at: [Link]
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Gries, K. C., et al. (2020). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers in Neurology. Available at: [Link]
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Wikipedia. (n.d.). Sigma-1 receptor. Available at: [Link]
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Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. PubMed. Available at: [Link]
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Sándor, K., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences. Available at: [Link]
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Lever, J. R., et al. (2012). Characterization of pulmonary sigma receptors by radioligand binding. Pulmonary Pharmacology & Therapeutics. Available at: [Link]
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Schetz, J. A., et al. (2010). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Neuropharmacology. Available at: [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Available at: [Link]
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Su, T. P. (2009). The Pharmacology of Sigma-1 Receptors. Current Neuropharmacology. Available at: [Link]
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Al-Shorbagy, M. Y., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Chemical Biology. Available at: [Link]
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ResearchGate. (n.d.). Binding properties and agonist effects of (-)-pentazocine on human... Available at: [Link]
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Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Available at: [Link]
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Nishimura, T., et al. (2008). Potentiation of nerve growth factor-induced neurite outgrowth by fluvoxamine: role of sigma-1 receptors, IP3 receptors and cellular signaling pathways. Neuropsychopharmacology. Available at: [Link]
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Kimura, Y., et al. (2014). Effect of the Sigma-1 receptor on neurite outgrowth. Receptors & Clinical Investigation. Available at: [Link]
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Lin, T. H., et al. (2021). Sigma-1 Receptor Agonist TS-157 Improves Motor Functional Recovery by Promoting Neurite Outgrowth and pERK in Rats with Focal Cerebral Ischemia. International Journal of Molecular Sciences. Available at: [Link]
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ResearchGate. (n.d.). PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. Available at: [Link]
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Smart Science & Technology. (2014). Effect of the Sigma-1 receptor on neurite outgrowth. Available at: [Link]
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Romero, L., et al. (2002). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current Pharmaceutical Design. Available at: [Link]
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Ryskamp, D. A., et al. (2022). Sigma-1 receptor agonist, (+)-pentazocine, is neuroprotective in a Brown Norway rat microbead model of glaucoma. Experimental Eye Research. Available at: [Link]
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Bai, T., et al. (2017). Haloperidol, a sigma receptor 1 antagonist, promotes ferroptosis in hepatocellular carcinoma cells. Biochemical and Biophysical Research Communications. Available at: [Link]
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Matsumoto, R. R., et al. (1995). Dissociation of the motor effects of (+)-pentazocine from binding to sigma 1 sites. Brain Research. Available at: [Link]
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Smith, S. B., et al. (2013). Sigma Receptor Ligand, (+)-Pentazocine, Suppresses Inflammatory Responses of Retinal Microglia. Investigative Ophthalmology & Visual Science. Available at: [Link]
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Dal Ben, D., et al. (2024). Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors. Molecules. Available at: [Link]
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A Comparative Neuropharmacological Profile of N-methylcyclobutanamine hydrochloride: A Proposed Investigation
For: Researchers, scientists, and drug development professionals.
Introduction
N-methylcyclobutanamine hydrochloride is a synthetic compound featuring a cyclobutane ring appended with a methylamino group. While its chemical structure is known, its neuropharmacological profile remains largely uncharacterized in publicly available scientific literature. Its structural similarity to other psychoactive cycloalkylamines suggests the potential for significant central nervous system activity. This guide proposes a comprehensive research framework to elucidate the neuropharmacological profile of this compound. We will hypothesize two potential mechanisms of action—psychostimulant and dissociative—and outline a series of established in-vitro and in-vivo experiments to test these hypotheses. For comparative purposes, we will contrast these hypothetical findings with the well-documented neuropharmacological profiles of methamphetamine, phencyclidine (PCP), and ketamine.
Hypothesized Neuropharmacological Profiles of this compound
Given its N-methylated cyclobutanamine structure, two primary neuropharmacological profiles are plausible:
-
Psychostimulant Profile: Similar to amphetamines, N-methylcyclobutanamine could act as a monoamine transporter substrate, inhibiting the reuptake and/or promoting the release of dopamine (DA), norepinephrine (NE), and serotonin (5-HT). This would classify it as a psychostimulant.
-
Dissociative Profile: The cyclobutylamine moiety bears some resemblance to the arylcyclohexylamines, such as PCP and ketamine, which are known N-methyl-D-aspartate (NMDA) receptor antagonists.[1] This would place it in the class of dissociative anesthetics.
To thoroughly investigate these possibilities, a direct comparison with benchmark compounds from each class is essential. Methamphetamine will serve as our comparator for a potential psychostimulant profile, while PCP and ketamine will be the comparators for a potential dissociative profile.
Proposed In-Vitro Characterization: Receptor Binding Affinities
The initial step in characterizing a novel compound is to determine its binding affinity at various central nervous system targets. This is crucial for identifying its primary mechanism of action and potential off-target effects.
Experimental Protocol: Radioligand Binding Assays
Radioligand binding assays are a standard method for quantifying the affinity of a compound for a specific receptor or transporter.[2]
Objective: To determine the binding affinities (Ki) of this compound at the dopamine transporter (DAT), norepinephrine transporter (NET), serotonin transporter (SERT), and the NMDA receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target human transporters (DAT, NET, SERT) or receptors (NMDA) will be prepared from cultured cells or rodent brain tissue.
-
Competitive Binding Assay: Membranes will be incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT, and [³H]MK-801 for the NMDA receptor) and varying concentrations of the unlabeled test compound (this compound, methamphetamine, PCP, or ketamine).
-
Separation and Counting: Bound and free radioligand will be separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, will be quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) will be determined. The inhibition constant (Ki) will then be calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
Hypothetical Comparative Binding Profile
The following table presents a hypothetical comparison of the binding affinities (Ki, nM) for this compound against our selected comparators. Two hypothetical profiles are presented for the target compound.
| Compound | DAT | NET | SERT | NMDA Receptor (PCP site) | Primary Mechanism |
| N-methylcyclobutanamine HCl (Hypothetical A) | 50 | 25 | 500 | >10,000 | Dopamine/Norepinephrine Reuptake Inhibitor |
| N-methylcyclobutanamine HCl (Hypothetical B) | >10,000 | >10,000 | >10,000 | 150 | NMDA Receptor Antagonist |
| Methamphetamine | 24.5 | 4.3 | 1766 | >10,000 | Monoamine Releaser/Reuptake Inhibitor |
| Phencyclidine (PCP) | 218 | 2100 | 223 | 59 | NMDA Receptor Antagonist |
| Ketamine | 3700 | 13000 | 4800 | 650 | NMDA Receptor Antagonist |
Note: Lower Ki values indicate higher binding affinity.
Proposed In-Vivo Characterization: Behavioral Pharmacology
Following in-vitro characterization, it is essential to assess the compound's effects on the behavior of living organisms. Behavioral pharmacology assays can provide insights into the functional consequences of receptor binding and help to classify the compound's psychoactive effects.
Experimental Protocol: Locomotor Activity and Drug Discrimination
Objective: To evaluate the effects of this compound on spontaneous locomotor activity and to determine if it produces subjective effects similar to known psychostimulants or dissociatives in rodents.
Methodology:
-
Locomotor Activity: Mice or rats will be administered various doses of this compound, methamphetamine, PCP, ketamine, or saline. Their horizontal and vertical movements will be recorded in an open-field arena using automated tracking software. Psychostimulants typically increase locomotor activity, while dissociatives can produce a more complex pattern of hyper- and hypo-activity depending on the dose.
-
Drug Discrimination: Animals will be trained to discriminate between the subjective effects of a known drug (e.g., methamphetamine or PCP) and saline by pressing one of two levers to receive a food reward. Once trained, the animals will be tested with various doses of this compound to see which lever they press, indicating whether the novel compound produces subjective effects similar to the training drug.
Hypothetical Comparative Behavioral Profile
| Compound | Locomotor Activity | Drug Discrimination (vs. Methamphetamine) | Drug Discrimination (vs. PCP) | Predicted Behavioral Class |
| N-methylcyclobutanamine HCl (Hypothetical A) | Dose-dependent increase | Full substitution | No substitution | Psychostimulant |
| N-methylcyclobutanamine HCl (Hypothetical B) | Biphasic (low-dose stimulation, high-dose ataxia) | No substitution | Full substitution | Dissociative |
| Methamphetamine | Marked, dose-dependent increase | Full substitution | No substitution | Psychostimulant[3] |
| Phencyclidine (PCP) | Biphasic (low-dose stimulation, high-dose stereotypy/ataxia) | No substitution | Full substitution | Dissociative[4][5] |
| Ketamine | Biphasic (low-dose stimulation, high-dose ataxia) | No substitution | Full or partial substitution | Dissociative[6] |
Visualizing the Hypothesized Mechanisms and Workflows
To further clarify the proposed mechanisms and experimental procedures, the following diagrams are provided.
Caption: Hypothetical dissociative signaling pathway.
Caption: Experimental workflow for in-vitro binding assays.
Conclusion
The neuropharmacological profile of this compound is currently undefined. Based on its chemical structure, it is reasonable to hypothesize that it may act as either a psychostimulant or a dissociative. The experimental framework outlined in this guide provides a clear and systematic approach to characterizing its in-vitro and in-vivo pharmacology. By comparing its binding affinities and behavioral effects to well-known compounds like methamphetamine, PCP, and ketamine, we can definitively classify its primary mechanism of action and predict its potential psychoactive effects. This research is a critical first step in understanding the potential therapeutic applications or abuse liability of this novel compound.
References
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-
[Reference for PCP pharmacology, e.g., a review article on NMDA antagonists]. [4]3. [Reference for methamphetamine pharmacology, e.g., a review on psychostimulants]. [3]4. [Reference for NMDA receptor antagonists]. [1]5. [Reference for ketamine pharmacology]. [6]6. [Reference for PCP behavioral effects]. [5]7. [Reference for radioligand binding assay methodology]. [2]8. [Reference for locomotor activity methodology].
- [Reference for drug discrimin
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-methylcyclobutanamine Hydrochloride
For the diligent researcher, scientist, or drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of a compound like N-methylcyclobutanamine hydrochloride is not a mere procedural afterthought but a critical component of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a deep, technically-grounded framework for managing this chemical waste, moving beyond simple checklists to explain the causality behind each procedural step.
Hazard Profile: Understanding the "Why" Behind the Precautions
This compound is an amine salt. Its chemical nature dictates its hazard profile and, consequently, its disposal requirements. Safety Data Sheets (SDS) consistently classify this compound with several key hazards that must be understood before any handling or disposal is initiated.
As a primary point of caution, this chemical is known to cause skin and serious eye irritation.[1] Some data also suggests it may be harmful if swallowed, inhaled, or comes into contact with the skin.[2] The hydrochloride salt form is generally more stable than the free base; however, it is crucial to remember that in the event of thermal decomposition, such as in a fire, it can release highly toxic and irritating gases, including nitrogen oxides (NOx), carbon oxides, and hydrogen chloride gas.[1]
These hazards are the direct drivers for the stringent handling and disposal protocols that follow. Preventing contact and uncontrolled release is paramount.
| Hazard Classification | GHS Hazard Statement | Source |
| Skin Irritation | H315: Causes skin irritation | [1] |
| Eye Irritation | H319: Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [1] |
| Acute Toxicity (Oral, Dermal, Inhalation) | H303, H313, H333: May be harmful | [2] |
Foundational Safety: Personal Protective Equipment (PPE) & Safe Handling
Before generating waste, one must handle the parent compound safely. The use of appropriate PPE is non-negotiable.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations. This is essential to prevent contact that could lead to serious eye irritation.[1][3]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Contaminated clothing should be removed immediately and washed before reuse.[1][4] This prevents direct skin contact and subsequent irritation.
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust or vapors, which can cause respiratory tract irritation.[1][5]
-
General Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in areas where the chemical is used.
Immediate Response: Managing Spills and Contamination
Accidents happen, but a prepared response can mitigate the risk. For small-scale laboratory spills, follow this validated protocol:
Protocol for Small Spill Cleanup:
-
Ensure Safety: Alert personnel in the immediate area and ensure the space is well-ventilated. If the spill is large or ventilation is poor, evacuate the area.
-
Don PPE: Wear the full complement of prescribed PPE (gloves, goggles, lab coat).
-
Containment: Prevent further spread of the spill. Do not let the product enter drains, waterways, or soil.[1][3]
-
Absorption: For a solid spill, carefully sweep or vacuum the material. Avoid creating dust. For a liquid spill, cover with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).
-
Collection: Carefully scoop the absorbed material and spilled substance into a suitable, clearly labeled container for disposal.[2] This container must be designated as "HAZARDOUS WASTE".
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: The container with the collected spill residue is now hazardous waste. It must be sealed, labeled, and disposed of according to the procedures outlined in the following sections.
Standard Operating Procedure: Accumulating this compound Waste
Routine experimental work will generate waste, including residual amounts in containers, contaminated consumables (e.g., pipette tips, weighing paper), and unused solutions. This waste must be managed systematically from the moment of its generation.
Protocol for Hazardous Waste Accumulation:
-
Segregate at the Source: Designate a specific waste container for this compound and materials contaminated with it. Critically, do not mix amine waste with other chemical waste streams to prevent hazardous reactions.[4]
-
Select a Compatible Container: Use a container made of a material compatible with amines. The original product container is often a suitable choice.[6] Ensure the container is in good condition and has a tightly sealing lid.
-
Label Correctly and Completely: The importance of proper labeling cannot be overstated. From the moment the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "HAZARDOUS WASTE" .[6]
-
The full chemical name: "this compound" .
-
An accurate list of all constituents and their approximate percentages.
-
The date of accumulation start.
-
-
Maintain Closed Containers: Keep the waste container tightly sealed at all times, except when adding waste.[4][6] This prevents the release of fumes and protects against accidental spills.
-
Store Appropriately: Store the sealed waste container in a cool, dry, well-ventilated area, such as a designated satellite accumulation area (SAA).[1][4] The storage location should be away from incompatible substances like strong acids and oxidizing agents.[4][7]
The Final Step: Approved Disposal Pathways
The ultimate fate of this compound waste is critical. Due to its hazard profile and potential environmental impact, there is only one acceptable disposal route for research and industrial settings.
The core directive for disposal is clear and unambiguous across all relevant safety documentation: Dispose of contents and container to an approved waste disposal plant. [1][5]
-
Prohibition of Drain/Trash Disposal: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4] Amines can be harmful to aquatic life and ecosystems, and improper disposal violates environmental regulations.[4][8]
-
Engage a Licensed Professional Service: Your institution's Environmental Health & Safety (EHS) department will have a contract with a licensed hazardous waste disposal company. These companies are equipped to handle, transport, and dispose of chemical waste in compliance with all local, state, and federal regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA).[4][6]
-
Documentation: Maintain meticulous records of waste disposal, including quantities, dates, and methods, as required by regulations.[4]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the safe management and disposal of this compound waste.
Caption: Decision workflow for handling N-methylcyclobutanamine HCl waste.
References
-
N-(Cyclopropylmethyl)cyclobutanamine hydrochloride Safety Data Sheet. AK Scientific, Inc.
-
This compound Safety Data Sheet (2023-01-02). Combi-Blocks, Inc.
-
Amine Disposal For Businesses. Collect and Recycle.
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N-Methyl cyclobutylamine | 34066-62-1. ChemicalBook.
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1-Methyl-cyclobutylamine hydrochloride | 174886-05-6. Sigma-Aldrich.
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Amine Usage Guidelines for High-Purity Amines in Industry. Diplomata Comercial. (2025, April 10).
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1-Methyl-cyclobutylamine hydrochloride | CAS#:174886-05-6. Chemsrc.
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Cyclobutylammonium chloride SAFETY DATA SHEET (2024-03-30). Fisher Scientific.
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SAFETY DATA SHEET (2021-12-25). Fisher Scientific.
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Cyclobutylamine SAFETY DATA SHEET (2009-09-22). Fisher Scientific.
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Hydroxylamine hydrochloride SAFETY DATA SHEET (2025-11-06). Sigma-Aldrich.
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1-Methylcyclobutanamine | CAS#:40571-47-9. Chemsrc.
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1-MethylcyclobutanaMine hydrochloride | 174886-05-6. ChemicalBook.
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Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering.
-
Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. StateScape.
-
Hazardous Waste and Disposal Considerations. American Chemical Society.
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1-Methylcyclobutane Safety Data Sheet (2024-03-25). Angene Chemical.
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N-Methyl cyclobutylamine Safety Data Sheets(SDS). LookChem.
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3-Methylcyclobutanamine hydrochloride | 89381-07-7. ChemicalBook.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-methylcyclobutanamine hydrochloride
Welcome, researchers and innovators. In our pursuit of novel therapeutics and chemical entities, the paramount principle is safety. N-methylcyclobutanamine hydrochloride (CAS No: 848497-98-3) is a valuable building block in organic synthesis.[1][2] However, like many amine salts, it requires meticulous handling to ensure the well-being of laboratory personnel. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the specific hazards of the compound. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the intrinsic hazards of this compound is the foundation of an effective PPE strategy. This compound, a secondary amine salt, presents a multi-faceted risk profile that dictates our protective measures.
-
Acute Toxicity: Safety Data Sheets (SDS) indicate that this compound may be harmful if swallowed, inhaled, or comes into contact with skin.[3][4] Some data for the free base form suggest it could be toxic if swallowed.[5] This systemic risk necessitates a barrier to all routes of exposure.
-
Skin and Eye Irritation: There is a strong potential for this compound to cause skin irritation and serious eye irritation or damage.[4][6] Amines, in general, can be corrosive, and direct contact can lead to chemical burns.[2]
-
Respiratory Irritation: As a fine powder, the compound can easily become airborne, posing an inhalation risk that may cause respiratory tract irritation.[4][6]
-
Thermal Decomposition Hazards: In the event of a fire, thermal decomposition can release highly toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas.[7]
This hazard profile demands that we treat this compound not as a benign reagent, but as a compound requiring full isolation from the body through a carefully selected suite of personal protective equipment.
Core PPE Requirements: Your Barrier Against Exposure
The selection of PPE is not a one-size-fits-all scenario; it must be tailored to the specific task and the associated risk of exposure. The following table outlines the minimum PPE requirements for handling this compound.
| Risk Level | Task Example | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low | Handling sealed containers, visual inspection in a well-ventilated area. | ANSI Z87.1-compliant safety glasses with side shields. | Single pair of nitrile gloves. | Standard laboratory coat (fully buttoned). | Not generally required. |
| Moderate | Preparing solutions in a fume hood, performing liquid transfers. | Chemical splash goggles. | Single pair of nitrile or neoprene gloves. | Chemical-resistant lab coat. | Not required if work is performed within a certified chemical fume hood. |
| High | Weighing the solid powder, handling large quantities (>50g), cleaning spills. | Chemical splash goggles AND a full-face shield. | Double-gloving (e.g., nitrile inner, butyl rubber outer).[8] | Chemical-resistant coveralls or apron over a lab coat. | Half-mask or full-face respirator with organic vapor/acid gas cartridges and P100 particulate filters. |
Detailed PPE Specifications:
-
Eye and Face Protection: At a minimum, chemical splash goggles are required to form a seal around the eyes.[8][9] When there is a significant risk of splashing or aerosol generation, a full-face shield must be worn over the goggles to protect the entire face.[9]
-
Skin and Body Protection: A fully fastened lab coat is the baseline. For higher-risk activities, wear appropriate protective clothing to prevent skin exposure.[7][10] Ensure footwear is closed-toe and chemical-resistant.
-
Hand Protection: Nitrile gloves provide a good initial barrier.[9] Always inspect gloves for tears or punctures before use.[11] For prolonged contact or when handling larger quantities, consult the glove manufacturer's resistance chart. Double-gloving provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected.[8]
-
Respiratory Protection: All work with the solid form of this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[8] If a fume hood is not available or if engineering controls are insufficient, respiratory protection is mandatory. An appropriate NIOSH-approved respirator must be selected based on the potential exposure concentration.
Operational Plan: Donning and Doffing Procedures
The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself. An improper doffing technique can lead to cross-contamination and exposure.
Step-by-Step Donning Protocol:
-
Hand Hygiene: Start with clean hands. Wash with soap and water or use an alcohol-based sanitizer.
-
Body Protection: Don your lab coat or coveralls.
-
Respiratory Protection (if required): Put on your respirator. Perform a user seal check to ensure a proper fit.
-
Eye and Face Protection: Put on safety goggles and/or a face shield.
-
Gloves: Don your gloves. If double-gloving, don the inner pair first, followed by the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.
Step-by-Step Doffing Protocol (The Critical Sequence):
This sequence is designed to move from most contaminated to least contaminated, preventing the transfer of the chemical to your skin or clothes.
-
Gloves (Outer Pair): If double-gloving, remove the outer, most contaminated pair first. Use a gloved hand to peel the other glove off from the cuff, turning it inside out. Slide your now-ungloved finger under the cuff of the remaining glove and peel it off without touching the exterior.
-
Body Protection: Remove your lab coat or coveralls by rolling it down and away from your body, touching only the inside surfaces.
-
Hand Hygiene: Perform hand hygiene.
-
Face Shield/Goggles: Remove eye and face protection from the back to the front, by handling the strap.
-
Respirator (if used): Remove your respirator from the back.
-
Gloves (Inner Pair): Remove the final pair of gloves using the technique described in step 1.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Caption: PPE Doffing Workflow to Minimize Cross-Contamination.
Emergency Procedures and Disposal
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[3][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5][7] Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If they feel unwell, call a POISON CENTER or physician.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5] Call a POISON CENTER or physician immediately.[5]
Disposal Plan: All PPE contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, wipes, and disposable lab coats should be placed in a designated, sealed hazardous waste container.
-
Chemical Disposal: Unused product and solutions must be disposed of as special waste by a licensed disposal company, in accordance with all local, state, and federal regulations.[3] Do not dispose of down the drain.[11]
By adhering to these rigorous PPE and handling protocols, you safeguard not only yourself but your entire research team. A culture of safety is the bedrock of scientific advancement.
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Vertex AI Search.
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Vertex AI Search.
- Safety Data Sheet - Combi-Blocks. Combi-Blocks, Inc. (2023-01-02).
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich (2024-09-06).
- Personal protective equipment for handling Ethyne-1,2-diamine. Benchchem.
- 1-Methyl-cyclobutylamine hydrochloride | CAS#:174886-05-6. Chemsrc.
- 1-Methylcyclobutan-1-amine hydrochloride | C5H12ClN | CID 18332449. PubChem.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific (2010-10-29).
- 5 Types of PPE for Hazardous Chemicals.
- N-Methyl cyclobutylamine Safety D
- 1-Methyl-cyclobutylamine hydrochloride | 174886-05-6. Sigma-Aldrich.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
